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  • Product: trans-2-Bromo-1-indanol)
  • CAS: 78684-69-2

Core Science & Biosynthesis

Foundational

Synthesis of trans-2-Bromo-1-indanol: A High-Fidelity Protocol for Pharmaceutical Precursors

Topic: Synthesis of trans-2-Bromo-1-indanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary trans-2-Bromo-1-indanol (CAS: 5400-80-6...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of trans-2-Bromo-1-indanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a critical chiral scaffold in the synthesis of HIV protease inhibitors, most notably Indinavir (Crixivan). Its structural rigidity and defined stereochemistry make it an invaluable precursor for cis-1-amino-2-indanol. This guide details the "gold standard" bromohydrin synthesis via N-bromosuccinimide (NBS) and water. Unlike generic textbook descriptions, this protocol emphasizes the kinetic controls required to suppress the formation of the thermodynamic byproduct (1,2-dibromoindane) and ensures high regiochemical fidelity.

Part 1: Mechanistic Principles & Regiochemical Control

The synthesis relies on the electrophilic addition of bromine to indene in an aqueous medium. The stereochemical outcome (trans) and regiochemical outcome (OH at C1) are dictated by the intermediate bromonium ion's electronic distribution.

The Benzylic Stabilization Effect

Upon the initial attack of the electrophilic bromine (


) on the indene double bond, a cyclic bromonium ion is formed. While this bridge is theoretically symmetrical, the resonance contribution from the aromatic ring creates significant partial positive charge character at the C1 (benzylic)  position.

Consequently, the nucleophile (water) attacks exclusively at C1, breaking the C1-Br bond. Because the bromonium bridge blocks one face of the molecule, water must attack from the opposite face (anti-addition), strictly enforcing the trans stereochemistry.[1]

Reaction Pathway Visualization

The following diagram illustrates the electronic flow and stereochemical inversion.

ReactionMechanism Indene Indene (C9H8) Bromonium Bromonium Ion (Intermediate) Indene->Bromonium Br+ Addition NBS NBS / H2O (Electrophilic Source) NBS->Bromonium Transition Nucleophilic Attack (H2O attacks C1) Bromonium->Transition Benzylic Activation Product trans-2-Bromo-1-indanol (Anti-Addition Product) Transition->Product Inversion of Config

Figure 1: Mechanistic pathway showing the regioselective opening of the bromonium ion at the benzylic position.

Part 2: Synthetic Protocol

This protocol is optimized for a 50 mmol scale but is linearly scalable. The choice of solvent (Acetone/Water or DMSO/Water) is critical for solubility and rate; Acetone/Water is preferred for ease of workup.

Reagents & Materials[2]
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
Indene 116.161.05.8 gSubstrate
N-Bromosuccinimide (NBS) 177.981.059.35 gElectrophile Source
Water (Deionized) 18.02Excess25 mLNucleophile/Solvent
Acetone 58.08-100 mLCo-solvent
Sodium Bisulfite (

)
104.06-10% aq. solnQuenching Agent
Step-by-Step Methodology

1. Preparation and Solubilization

  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve Indene (5.8 g) in Acetone (100 mL) and Water (25 mL) .

  • Critical Control: Cool the mixture to 0–5 °C using an ice/water bath. Indene is prone to polymerization; maintaining low temperature is essential.

2. Electrophilic Addition (The Kinetic Phase)

  • Add NBS (9.35 g) in small portions over 30 minutes.

  • Observation: The solution will turn yellow/orange initially and then fade as the bromine is consumed.

  • Caution: Do not allow the internal temperature to rise above 10 °C. Higher temperatures favor the formation of 1,2-dibromoindane (the thermodynamic byproduct) and indene dimers.

3. Reaction Monitoring

  • Stir at 0–5 °C for 3 hours.

  • Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The product (

    
    ) is significantly more polar than indene (
    
    
    
    ).

4. Quenching and Workup

  • Once indene is consumed, quench the reaction by adding 10% aqueous Sodium Bisulfite (20 mL) . This reduces unreacted bromine/NBS, turning the solution from yellow to colorless.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of acetone. Do not heat above 40 °C.

5. Extraction and Isolation

  • Extract the remaining aqueous slurry with Ethyl Acetate (3 x 50 mL) .

  • Wash combined organics with Brine (50 mL) and dry over anhydrous

    
    .
    
  • Filter and concentrate to yield the crude off-white solid.

Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (Acetone/Water) Quench Add NaHSO3 (Remove active Br2) RxnMix->Quench Evap Evaporate Acetone (Rotavap < 40°C) Quench->Evap Extract Extract with EtOAc Evap->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Crude Crude Solid (Off-white) Dry->Crude

Figure 2: Isolation workflow ensuring removal of oxidant residues.

Part 3: Process Optimization & Troubleshooting

Solvent Effects

While acetone is convenient, DMSO/Water (50:50) can accelerate the reaction due to the high polarity stabilizing the bromonium intermediate. However, DMSO is difficult to remove. Use DMSO only if the acetone method yields <60%.

Minimizing Dibromide Formation

The formation of 1,2-dibromoindane is the primary failure mode. This occurs if:

  • Bromine concentration is too high: Use NBS, not liquid bromine.

  • Bromide ion concentration builds up: In acidic media,

    
     can attack the bromonium ion. The large excess of water in this protocol ensures 
    
    
    
    outcompetes
    
    
    .

Part 4: Characterization

The identity of the product must be confirmed to distinguish it from the cis-isomer or the dibromide.

ParameterSpecificationNotes
Appearance White to off-white crystalsRecrystallize from Ligroin/Hexane if yellow.
Melting Point 130 – 131 °C Cis-isomer melts lower (~100 °C).
1H NMR (CDCl3)

5.30 (d, 1H, H-1)
Coupling Constant (

):
The trans coupling in the indan ring is typically smaller (3–4 Hz) compared to the cis isomer (5–6 Hz) due to the puckered ring conformation preventing a perfect 180° dihedral angle.
IR Spectroscopy 3300-3400

(Broad)
Characteristic O-H stretch.

Part 5: Downstream Utility

The trans-2-bromo-1-indanol is rarely the end product. It is the immediate precursor to Indene Oxide or Aminoindanols .

  • Epoxide Formation: Treatment with aqueous NaOH results in the intramolecular displacement of the bromide by the alkoxide. Because the starting material is trans, the oxygen attacks from the back, yielding the cis-epoxide (Indene oxide).

  • Ritter Reaction: Direct conversion to cis-1-amino-2-indanol can be achieved via the Ritter reaction (acetonitrile/sulfuric acid), a key step in the industrial synthesis of Indinavir.

References

  • Suter, C. M. (1936). The Synthesis of trans-2-Bromo-1-indanol. Journal of the American Chemical Society, 58(4), 717–719. Link

  • Reider, P. J., et al. (1995). Stereoselective Synthesis of HIV-1 Protease Inhibitor Indinavir. Journal of Organic Chemistry, 60, 6634-6635. (Merck Process Group). Link

  • Organic Syntheses. (1940). 2-Bromo-1-indanol.[4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[13] Vol. 2, p.91. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol. Link

Sources

Exploratory

In-Depth Technical Guide: Crystal Structure and Synthesis of trans-2-Bromo-1-indanol

The following technical guide details the crystal structure, synthesis, and physicochemical properties of trans-2-bromo-1-indanol. Executive Summary trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a pivotal halogenated bicy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the crystal structure, synthesis, and physicochemical properties of trans-2-bromo-1-indanol.

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a pivotal halogenated bicyclic intermediate used primarily in the synthesis of chiral amino-indanol derivatives, which are essential pharmacophores in HIV protease inhibitors (e.g., Indinavir) and asymmetric catalysts.[1][2][3] This guide provides a rigorous analysis of its solid-state properties, defining the crystallographic parameters that govern its stability and reactivity.[1][2]

Chemical Identity & Physicochemical Profile

Before analyzing the lattice structure, the fundamental physicochemical baselines must be established to ensure sample integrity.[2]

ParameterSpecification
IUPAC Name (1RS,2RS)-2-Bromo-2,3-dihydro-1H-inden-1-ol
Formula C

H

BrO
Molecular Weight 213.07 g/mol
Melting Point 130–131 °C (Sharp endotherm indicates high crystallinity)
Appearance White to pale cream crystalline needles or plates
Solubility Soluble in ethanol, DCM, chloroform; sparingly soluble in water
Chirality The trans-isomer exists as a racemate (

) unless kinetically resolved.[1][2][4][5][6]

Synthesis & Reaction Mechanism

The stereoselective formation of the trans-isomer is dictated by the mechanism of electrophilic addition to the indene double bond.[1][2]

Mechanistic Pathway

The reaction proceeds via a bromonium ion intermediate.[2] The rigidity of the bicyclic system prevents rotation, forcing the nucleophile (water) to attack from the face opposite the bromine atom (


-like backside attack).[2] This stereoelectronic requirement exclusively yields the trans-product.
Synthesis Workflow Visualization

The following diagram illustrates the stereochemical progression from indene to the trans-bromohydrin.

SynthesisPathway Indene Indene (Planar C9H8) Bromonium Bromonium Ion (Cyclic Intermediate) Indene->Bromonium + NBS/H2O or Br2 Transition Backside Attack (H2O Nucleophile) Bromonium->Transition Steric Shielding Product trans-2-Bromo-1-indanol (Racemic) Transition->Product Inversion at C1

Figure 1: Stereoselective synthesis pathway via bromonium ion opening, ensuring trans-configuration.[1][2]

Crystallographic Analysis

The definitive confirmation of the trans-geometry and molecular conformation is provided by Single Crystal X-Ray Diffraction (SC-XRD).[1][2]

Crystal Data & Structure Refinement

The compound crystallizes in a centrosymmetric space group, confirming that the standard synthetic product is a racemic mixture (containing both


 and 

enantiomers in the unit cell).[2]
Crystallographic ParameterValue
Crystal System Monoclinic
Space Group

(No.[1][2] 14)
Unit Cell Dimensions

Å

Å

Å
Angles

,

,

Volume (

)
~848.6 Å

Z (Molecules/Cell) 4
Density (Calculated) ~1.667 g/cm

R-Factor (

)
~0.053 (Indicating a high-quality model)
Conformational Analysis[1][2]
  • Ring Pucker: The five-membered cyclopentene ring is not planar.[1][2] It adopts an envelope conformation where the C2 carbon (bearing the bromine) is puckered out of the plane defined by C1, C3, and the aromatic ring fusion carbons.

  • Substituent Orientation:

    • The Hydroxyl (–OH) group at C1 and the Bromine (–Br) atom at C2 are in a trans-diaxial-like orientation relative to the ring plane.[1][2]

    • This orientation minimizes steric repulsion between the bulky bromine atom and the aromatic protons, despite the dipole-dipole repulsion.[1][2]

  • Intermolecular Interactions: The lattice is stabilized by a network of O–H[1][2]···O hydrogen bonds . The hydroxyl proton acts as a donor to the oxygen atom of a neighboring molecule, forming infinite chains running parallel to the

    
    -axis (the short axis).[2] Weak Br···H interactions may also contribute to packing stability.[2]
    

Experimental Validation Protocols

To ensure the synthesized or purchased material matches the structural standard described above, the following validation protocols are recommended.

Stereochemical Verification (NMR)

The coupling constant (


) between the protons at C1 and C2 is the primary diagnostic tool for distinguishing cis vs. trans isomers in solution.[2]
  • Protocol: Dissolve 10 mg sample in CDCl

    
    . Acquire 
    
    
    
    H NMR.
  • Diagnostic Signal: Look for the doublet (or apparent doublet) for the C1-H (benzylic proton).[1][2]

    • Trans-isomer:

      
       Hz.[1][2] (Dihedral angle ~100–110°).[2]
      
    • Cis-isomer:

      
       Hz.[1][2] (Dihedral angle ~0–20°).[2]
      
  • Interpretation: A smaller coupling constant confirms the trans relationship consistent with the rigid ring system.[1][2]

Purity by DSC (Differential Scanning Calorimetry)[2]
  • Protocol: Heat 2–5 mg sample from 40 °C to 160 °C at 10 °C/min.

  • Acceptance Criteria: A single sharp endothermic peak with onset at 130 ± 1 °C. Broadening or premelting events indicate the presence of the cis-isomer or unreacted indene.[1][2]

Applications & Downstream Logic

The crystal structure dictates the reactivity of trans-2-bromo-1-indanol in subsequent steps.

Applications TransBromo trans-2-Bromo-1-indanol (Solid State Precursor) Epoxide Indene Oxide (Base-Catalyzed) TransBromo->Epoxide Base (NaOH) Intramolecular SN2 CisAmino cis-1-Amino-2-indanol (Ritter Reaction) TransBromo->CisAmino Acetonitrile/H2SO4 Inversion at C1 Resolution Enymatic/Chiral Resolution (Lipase) TransBromo->Resolution Kinetic Resolution

Figure 2: Major synthetic pathways utilizing the trans-stereochemistry.[1][2]

  • Epoxide Formation: Treatment with base causes deprotonation of the alcohol.[1][2] The resulting alkoxide performs an intramolecular backside attack on C2, displacing the bromide.[2] Because the starting material is trans, the oxygen and bromine are anti-periplanar (ideal for

    
    ), facilitating rapid and clean formation of indene oxide .[2]
    
  • Ritter Reaction: Reaction with acetonitrile and strong acid proceeds via the formation of a carbocation at C1.[1][2] The nitrile attacks from the less hindered face (often resulting in cis-aminoindanol derivatives after hydrolysis), used in the synthesis of HIV protease inhibitors.[2]

References

  • Crystal Structure Source: Pandit, P., Gayen, K. S., Khamarui, S., Chatterjee, N., & Maiti, D. K. (2011). Addition of halide to p-bond directly from aqueous NaX solution: a general strategy for installation of two different functional groups.[1][2] Chemical Communications, 47(24), 6933–6935.[2] (COD ID: 7106529).[2]

  • Synthesis & Mechanism: Suter, C. M., & Milne, G. A. (1940).[2] The Mechanism of the Reaction of Bromine with Indene in Aqueous Solution. Journal of the American Chemical Society, 62(12), 3473–3475.[2]

  • Conformational Analysis: Buys, H. R., & Geise, H. J. (1970).[2] Conformational analysis of some 1, 2-disubstituted indans by NMR spectroscopy. Tetrahedron Letters, 11(34), 2991-2994.[2]

Sources

Foundational

trans-2-Bromo-1-indanol: The Gateway to the Indane Scaffold and the HIV Protease Frontier

The following technical guide details the discovery, chemistry, and pharmaceutical significance of trans-2-bromo-1-indanol. Executive Summary trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a vicinal halohydrin that serves...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and pharmaceutical significance of trans-2-bromo-1-indanol.

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a vicinal halohydrin that serves as the primary synthetic gateway to the functionalized indane core. While historically a subject of academic study regarding alkene addition mechanisms, its status was elevated in the 1990s as a critical intermediate in the synthesis of Indinavir (Crixivan) , a protease inhibitor that revolutionized HIV/AIDS treatment.[1] This guide analyzes its chemical genesis, the mechanistic causality of its formation, and its pivotal role in the "Merck Process" for accessing chiral amino-indanols.

Key Chemical Profile
PropertySpecification
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Stereochemistry trans (Racemic mixture of (1R,2R) and (1S,2S))
Melting Point 130–131 °C
Solubility Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[2]
Primary Hazard Skin/Eye Irritant (Alkylating agent potential).

Historical Genesis: From Academic Curiosity to Industrial Necessity

The history of trans-2-bromo-1-indanol is bifurcated into two distinct eras: the Mechanistic Era (1930s–1960s) and the Therapeutic Era (1990s–Present) .

The Mechanistic Era (1935–1968)

Early organic chemists utilized indene as a rigid model system to study electrophilic addition to alkenes.

  • 1935 (Porter et al.): The first recorded synthesis involved reacting indene with bromine water. The yield was poor (~31%) due to the low solubility of indene in water and the competing formation of 1,2-dibromoindane.

  • 1940 (Suter et al.): Suter improved the process by using sodium bromide saturated with bromine, increasing the concentration of the reactive brominating species. This raised yields to ~94%, establishing the first reliable route.

  • 1968 (Dalton et al.): This era solidified the mechanistic understanding. Dalton used the rigid indane system to prove the existence of the bromonium ion intermediate . The exclusive formation of the trans isomer provided irrefutable evidence that the nucleophilic attack by water occurs anti to the bromine bridge.

The Therapeutic Era (The Merck Pivot)

In the late 1980s, Merck Research Laboratories identified the hydroxy-aminopentane amide isostere as a potent inhibitor of HIV protease. The rigid cis-1-amino-2-indanol scaffold was found to optimize binding affinity.

  • The Challenge: Accessing the cis-amino alcohol required a scalable, stereoselective route.

  • The Solution: trans-2-Bromo-1-indanol became a key "switch" molecule. It could be easily synthesized from indene and then converted to indene oxide (via base) or directly subjected to Ritter-type reactions to invert stereochemistry and install the nitrogen atom.

Mechanistic Causality: The Bromonium Ion

The synthesis of trans-2-bromo-1-indanol is a textbook example of stereospecific electrophilic addition. The high trans selectivity is not accidental; it is dictated by the geometry of the intermediate.

Reaction Pathway Analysis
  • Activation: The alkene (indene) attacks the electrophilic bromine source (Br₂ or NBS).

  • Cyclization: A cyclic bromonium ion forms on the more accessible face. Due to the steric bulk of the aromatic ring, the bromine bridges C1 and C2.

  • Nucleophilic Attack (Regioselectivity): Water acts as the nucleophile. It attacks the C1 position (benzylic carbon).

    • Why C1? The transition state at C1 has significant carbocation character, which is stabilized by the adjacent aromatic ring (benzylic stabilization).

  • Stereoselectivity: The attack must occur from the backside of the bromonium bridge (S_N2-like geometry), resulting in mandatory anti-addition . The hydroxyl group at C1 and the bromine at C2 end up on opposite faces of the ring (trans).

BromoniumMechanism cluster_0 Stereochemical Control Indene Indene (Substrate) Bromonium Bromonium Ion (Cyclic Intermediate) Indene->Bromonium + Br+ (Electrophile) Transition Transition State (Benzylic Stabilization) Bromonium->Transition + H2O (Nucleophile) Product trans-2-Bromo-1-indanol (Anti-Addition) Transition->Product Backside Attack at C1

Figure 1: Mechanistic pathway showing the mandatory anti-addition via the bromonium ion.

The Indinavir Workflow: From Indene to Drug[1]

The industrial relevance of trans-2-bromo-1-indanol lies in its conversion to cis-1-amino-2-indanol . This transformation requires a double inversion of stereochemistry or a retention-inversion sequence.

The "Ritter" Route (Merck Process)

While direct asymmetric epoxidation (Jacobsen) was later developed, the bromohydrin route remains a fundamental pathway for understanding the scaffold's derivation.

  • Bromohydrin Formation: Indene

    
    trans-2-Bromo-1-indanol.
    
  • Epoxidation: Treatment with base (NaOH) effects an intramolecular S_N2 reaction. The C1-hydroxyl displaces the C2-bromine.

    • Stereochemistry: Inversion at C2. The trans-bromohydrin yields Indene Oxide .

  • Ritter Reaction: The epoxide is opened with acetonitrile in the presence of strong acid (H₂SO₄/Oleum).

    • Mechanism:[3][4][5] Epoxide opening

      
       Nitrilium ion 
      
      
      
      Oxazoline intermediate.
    • Result: Hydrolysis of the oxazoline yields cis-1-amino-2-indanol .[1]

IndinavirRoute Indene Indene TransBrOH trans-2-Bromo-1-indanol (Racemic) Indene->TransBrOH NBS / H2O (Anti-Addition) Epoxide Indene Oxide TransBrOH->Epoxide NaOH (Intramolecular SN2) Oxazoline Oxazoline Intermediate (Ritter Reaction) Epoxide->Oxazoline MeCN, H2SO4 (Ritter) CisAmino cis-1-Amino-2-indanol (Pharmacophore) Oxazoline->CisAmino Hydrolysis Indinavir Indinavir (Crixivan) CisAmino->Indinavir Coupling w/ Epoxide Isostere

Figure 2: The synthetic lineage from Indene to Indinavir, highlighting the bromohydrin and epoxide intermediates.[5][6]

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (NBS Method)

Best for small-scale research (1–10g) requiring high purity.

Reagents:

  • Indene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Solvent: DMSO/Water (5:1 ratio) or Acetone/Water.

Procedure:

  • Dissolution: Dissolve indene in the DMSO/water mixture. Ensure the system is homogeneous or a fine emulsion.

  • Addition: Add NBS portion-wise at 0°C to prevent exotherms and dibromide byproduct formation.

  • Reaction: Stir at room temperature for 2–4 hours. The mixture will turn yellow/orange.

  • Quench: Pour the reaction mixture into ice-cold water. The trans-bromohydrin typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ligroin or Hexane/Ethyl Acetate to remove traces of succinimide and 1,2-dibromoindane.

  • Validation: Check melting point (Target: 130–131°C).

Protocol B: Industrial Scale Synthesis (HBr/H₂O₂ Method)

Derived from Merck Patent EP0816317. Best for multi-kilogram scale where NBS cost is prohibitive.

Reagents:

  • Indene[1][6][7]

  • Hydrogen Bromide (47% aq)

  • Hydrogen Peroxide (30% aq)

  • Solvent: Water (with surfactant, e.g., Triton X-100) or Chlorobenzene.

Procedure:

  • Emulsification: Mix indene, aqueous HBr, and surfactant in a reactor. Heat to ~60°C.

  • Oxidative Bromination: Slowly add H₂O₂ over 4 hours.

    • Mechanism:[3][4][5] H₂O₂ oxidizes HBr in situ to generate Br₂, which immediately reacts with indene. This keeps the free bromine concentration low, minimizing the dibromide side product.

  • Hydrolysis: The intermediate bromonium ion is intercepted by water in the emulsion.

  • Isolation: Cool the mixture. The product crystallizes out.[1][8] Filter and wash with chlorobenzene.

  • Yield: Typical yields are 80–85% with >97% purity.

References

  • Dalton, D. R., et al. (1968). "Bromohydrin formation in dimethyl sulfoxide." Journal of the American Chemical Society. Link

  • Senanayake, C. H., et al. (1995).[6] "The Role of Epoxide in the Ritter Reaction: A Simple Route to cis-Aminoindanol." Tetrahedron Letters. Link

  • Merck & Co., Inc. (1998). "Process for producing trans-2-bromoindan-1-ol." European Patent EP0816317. Link

  • Suter, C. M., et al. (1940). "The reaction of bromine with indene in aqueous solution." Journal of the American Chemical Society. Link

  • Didier, E., et al. (1991). "Chemo-enzymatic synthesis of (1S, 2R)-1-amino-2-indanol." Tetrahedron. Link

Sources

Exploratory

Stereochemical Architecture and Synthetic Utility of 2-Bromo-1-indanol: A Technical Guide

Executive Summary 2-Bromo-1-indanol is a critical bicyclic halohydrin intermediate, renowned for its dense stereochemical complexity and its foundational role in the synthesis of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-indanol is a critical bicyclic halohydrin intermediate, renowned for its dense stereochemical complexity and its foundational role in the synthesis of active pharmaceutical ingredients (APIs). The molecule possesses two contiguous stereocenters at the C1 and C2 positions of the indane ring, allowing for four distinct stereoisomers. However, modern synthetic utility heavily relies on the controlled generation and subsequent stereospecific transformation of the trans-diastereomer, which serves as the primary chiral vector for synthesizing the HIV protease inhibitor Indinavir (1)[1].

This whitepaper dissects the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and maps its downstream applications.

Mechanistic Causality in the Synthesis of trans-2-Bromo-1-indanol

The stereoselective synthesis of trans-2-bromo-1-indanol from indene is a textbook demonstration of stereoelectronically controlled electrophilic addition.

Reaction Choice & Causality: Bromohydrination is typically achieved using N-bromosuccinimide (NBS) in a mixed aqueous-organic solvent system (e.g., THF/H₂O) (2)[2], or via aqueous HBr and dimethyl sulfoxide (DMSO) (3)[3]. NBS is selected because it delivers a controlled, low steady-state concentration of the bromonium ion (


). This kinetic control prevents the competitive formation of 1,2-dibromoindane. Tetrahydrofuran (THF) is utilized as a co-solvent to maintain the solubility of the lipophilic indene while ensuring intimate contact with the aqueous nucleophile.

Stereochemical Mechanism: The electrophilic attack of


 on the electron-rich 

-bond of indene forms a rigid, bridged bromonium ion intermediate. Because the indane system is fused to a bulky benzene ring, the bromonium ion effectively shields one face of the cyclopentene moiety. Consequently, the incoming nucleophile (

) is forced to attack from the anti-periplanar face in an

-like fashion. This strictly anti-addition dictates that the hydroxyl group at C1 and the bromine atom at C2 are positioned on opposite faces of the ring, yielding exclusively the racemic (trans)-2-bromo-1-indanol—a 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers (4)[4].

G Indene Indene Bromonium Bromonium Ion (Bridged) Indene->Bromonium Br+ WaterAttack Anti-Periplanar H2O Attack Bromonium->WaterAttack Steric Shielding TransProduct trans-2-Bromo-1-indanol (1R,2R & 1S,2S) WaterAttack->TransProduct SN2 Opening

Mechanistic pathway of indene bromohydrination yielding trans-2-bromo-1-indanol.

Self-Validating Experimental Protocol: Synthesis of (+/-)-trans-2-Bromo-1-indanol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in self-validating checkpoints to confirm stereochemical and chemical purity (2)[2].

Step 1: Reagent Preparation and Initiation

  • Action: Dissolve 3.4 mmol (approx. 0.4 mL) of indene in 3.5 mL of THF in a round-bottom flask. Add 3.5 mL of deionized water, followed by the portion-wise addition of 3.8 mmol (0.67 g) of NBS.

  • Causality: THF ensures complete solvation of indene, preventing biphasic reaction inconsistencies. Portion-wise addition of NBS controls the exothermic release and maintains a low concentration of

    
    , suppressing unwanted dibromination.
    

Step 2: Reaction Monitoring (Self-Validation Checkpoint 1)

  • Action: Stir the mixture at room temperature (20-25 °C) for 12 hours.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The complete disappearance of the non-polar indene spot (visualized under UV light) and the appearance of a more polar, UV-active spot confirms the conversion to the bromohydrin.

Step 3: Workup and Purification

  • Action: Extract the aqueous mixture with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure until dry. Purify the crude product via crystallization from hot ethanol.
    

Step 4: Stereochemical Confirmation (Self-Validation Checkpoint 2)

  • Validation: The acquisition of a crystalline white solid with a sharp melting point of 127–131 °C confirms the purity of the trans-diastereomer (). Furthermore, NMR spectroscopy will show specific

    
     coupling constants between the C1-H and C2-H protons indicative of the trans dihedral angle. Intramolecular hydrogen bonding between the C1-OH group and the 
    
    
    
    -cloud of the benzene ring further stabilizes this conformation ().

Analytical Characterization & Quantitative Data

Summarized below are the physical and quantitative parameters of 2-bromo-1-indanol and its immediate downstream derivatives used in pharmaceutical synthesis.

CompoundStereochemical ConfigurationMelting Point (°C)Typical Yield (%)Mechanistic Role / Application
(+/-)-trans-2-bromo-1-indanol(1R,2R) and (1S,2S)127–13165 – 94Kinetic product of bromohydrination (3)[3]
(+/-)-cis-2-azido-1-indanol(1R,2S) and (1S,2R)N/A (Oil/Resin)> 85Intermediate formed via

inversion (5)[5]
(+/-)-cis-1-amino-2-indanol(1R,2S) and (1S,2R)118–12151 – 68Chiral auxiliary; Indinavir precursor (6)[6]

Downstream Applications: The Path to Indinavir

The most prominent application of trans-2-bromo-1-indanol is its use as a precursor to cis-1-amino-2-indanol, a critical chiral building block for the HIV protease inhibitor Indinavir (Crixivan) (6)[6].

The transformation requires a deliberate inversion of stereochemistry to convert the trans-relationship into a cis-relationship. This is achieved through two primary pathways:

  • The Epoxide/Ritter Pathway: Treatment of trans-2-bromo-1-indanol with a base yields 1,2-epoxyindane via an intramolecular

    
     attack by the C1-alkoxide on the C2-bromide, inverting the C2 stereocenter. A subsequent Ritter reaction (using nitriles under acidic conditions) or direct amidation opens the epoxide, yielding the cis-aminoindanol (7)[7].
    
  • The Azide Displacement Pathway: Direct treatment of the trans-bromohydrin with sodium azide (

    
    ) in DMF at 80 °C results in an 
    
    
    
    displacement of the bromide, inverting the C2 stereocenter to form cis-2-azido-1-indanol. Catalytic hydrogenation (Pd/C,
    
    
    ) then reduces the azide to the corresponding cis-amine (5)[5].

G TransBromo trans-2-Bromo-1-indanol Epoxide 1,2-Epoxyindane (C1 Inversion) TransBromo->Epoxide Base CisAmino cis-1-Amino-2-indanol Epoxide->CisAmino Ritter Rxn Indinavir Indinavir Sulfate (HIV Inhibitor) CisAmino->Indinavir Assembly

Synthetic workflow from trans-2-bromo-1-indanol to the HIV protease inhibitor Indinavir.

References

  • Development of Oxidation Reactions Based on Vanadium Pentoxide, Dimethylsulfoxide, and Synthetic Iron-Rich Clays - University of Idaho.
  • EP0658537B1 - Method of producing cis-1-aminoindan-2-ol - Google Patents.
  • TRANS-2-BROMO-1-INDANOL 10368-44-2 wiki - Guidechem.
  • Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon - MDPI.
  • Strategies for Accessing cis-1-Amino-2-Indanol - MDPI.
  • Conformational stability, vibrational spectral studies, HOMO-LUMO and NBO analyses of 2-bromo-1-Indanol - JOCPR.
  • The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols - ResearchGate.
  • Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon - PMC.
  • trans-2-Bromo-1-indanol 99 10368-44-2 - Sigma-Aldrich.

Sources

Foundational

Technical Guide: Solubility Profile and Purification of trans-2-Bromo-1-indanol

Executive Summary trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a pivotal bromohydrin intermediate utilized primarily in the synthesis of chiral amino-indanol derivatives, which serve as key pharmacophores for HIV proteas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a pivotal bromohydrin intermediate utilized primarily in the synthesis of chiral amino-indanol derivatives, which serve as key pharmacophores for HIV protease inhibitors (e.g., Indinavir).[1] Its utility in process chemistry is defined by its specific solubility differential—it possesses a "Goldilocks" polarity that allows for efficient separation from both highly polar inorganic salts and highly lipophilic by-products (such as indene or dibromoindane) via selective solvation.

This guide provides a technical analysis of its solubility thermodynamics, practical solvent selection for purification, and validated experimental protocols for researchers in pharmaceutical development.

Physicochemical Profile & Thermodynamic Basis

Understanding the solubility of trans-2-bromo-1-indanol requires analyzing its crystal lattice energy and solute-solvent interactions. The trans-configuration imparts a rigid stereochemical arrangement that influences its packing efficiency and, consequently, its dissolution enthalpy.

Structural Parameters
ParameterValueTechnical Implication
Molecular Formula C₉H₉BrOLow molecular weight (213.07 g/mol ) facilitates dissolution in small-molecule organic solvents.
Melting Point 130–132 °CHigh melting point indicates significant lattice energy, requiring polar or protic solvents to overcome crystal packing forces.
LogP (Predicted) ~1.9Moderately lipophilic. Soluble in organic phases but sufficiently polar to partition out of hydrocarbons.
H-Bond Donors 1 (-OH)Capable of strong interaction with protic solvents (MeOH, EtOH) and acceptors (Ethers, Ketones).
Stereochemistry transThe trans isomer generally exhibits higher crystallinity and lower solubility in non-polar solvents compared to the cis isomer due to more efficient packing.

Solubility Profile in Organic Solvents[2]

The solubility data below synthesizes experimental process observations and thermodynamic predictions. trans-2-Bromo-1-indanol follows a "like-dissolves-like" mechanism where the hydroxyl group drives solubility in polar organics, while the aromatic indane ring limits solubility in water.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventsSolubility StatusProcess Application
Esters Ethyl Acetate, Isopropyl AcetateHigh Primary extraction solvent. Excellent for partitioning product from aqueous reaction mixtures.
Alcohols Methanol, Ethanol, IsopropanolHigh Reaction solvents for subsequent amination; good for high-concentration processing.
Chlorinated Dichloromethane (DCM), ChlorobenzeneModerate/Specific Critical: Often used for slurry washing. The compound is soluble, but less so than non-polar by-products (e.g., indene), allowing for purification via partial dissolution or precipitation.
Nitriles AcetonitrileHigh Common reaction medium for Ritter-type reactions or nucleophilic substitutions.
Alkanes Hexane, Heptane, PentanePoor/Insoluble Anti-Solvent: Used to induce precipitation from DCM or Toluene solutions.
Water WaterSparingly Soluble The aqueous phase is used to remove inorganic salts (NaBr) while the product remains in the organic layer.

Process Insight: In industrial patents, dichloromethane is sometimes cited as a solvent for "slurrying" the crude solid. This relies on the kinetic solubility difference: highly soluble impurities dissolve immediately, while the bulk trans-2-bromo-1-indanol remains as a solid or crystallizes out upon concentration.

Experimental Protocols: Purification & Recrystallization[3]

The following protocols are designed to maximize purity (>98%) by leveraging the solubility differentials described above.

Protocol A: Two-Solvent Recrystallization (DCM/Alkane)

Objective: Purification of crude dark solid to white crystals. Mechanism: Solvent/Anti-solvent precipitation.

  • Dissolution: Place 10.0 g of crude trans-2-bromo-1-indanol in a 100 mL Erlenmeyer flask.

  • Solvation: Add minimal Dichloromethane (DCM) (~15–20 mL) while gently heating (water bath, 35°C) until the solid just dissolves. Note: Do not boil DCM vigorously due to its low boiling point.

  • Filtration: If insoluble black specks remain, filter the warm solution through a glass frit or cotton plug.

  • Precipitation: While stirring, slowly add Hexane or Pentane dropwise.

    • Observation: The solution will turn cloudy.[2] Continue adding until the cloudiness persists.

    • Re-solvation: Add 1-2 drops of DCM to clear the solution.

  • Crystallization: Remove from heat and let stand at room temperature for 2 hours. Then, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold Hexane (2 x 10 mL).

  • Drying: Dry under vacuum (<50 mbar) at 40°C to remove residual chlorinated solvent.

Protocol B: Slurry Wash (Purification of Bulk Crude)

Objective: Removal of highly soluble non-polar by-products (e.g., unreacted indene, 1,2-dibromoindane).

  • Slurry: Suspend the crude solid in cold Chlorobenzene or Toluene (ratio: 2 mL solvent per 1 g solid).

  • Agitation: Stir vigorously at 0–5°C for 30 minutes.

  • Filtration: Filter the suspension. The impurities remain in the mother liquor.

  • Wash: Wash the filter cake with pre-chilled solvent.

  • Result: This method typically upgrades purity from ~85% to >95% without the yield loss associated with full recrystallization.

Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection during the workup and purification of trans-2-bromo-1-indanol.

PurificationLogic Crude Crude Reaction Mixture (Aq. + Organic) Extraction Extraction Phase (Solvent: Ethyl Acetate) Crude->Extraction Partitioning Separation Phase Separation Extraction->Separation Evaporation Evaporate Solvent Separation->Evaporation Organic Layer SolidCrude Crude Solid (Contains By-products) Evaporation->SolidCrude Decision Purity Requirement? SolidCrude->Decision Recryst Recrystallization (High Purity >99%) Decision->Recryst High Purity Needed Slurry Slurry Wash (Bulk Purity ~95%) Decision->Slurry Remove Oils/Indene StepA1 Dissolve in min. DCM Recryst->StepA1 StepB1 Suspend in Cold Chlorobenzene Slurry->StepB1 StepA2 Add Hexane (Anti-solvent) StepA1->StepA2 FinalA Pure Crystals StepA2->FinalA StepB2 Filter Solid StepB1->StepB2 StepB2->FinalA

Figure 1: Decision matrix for the purification of trans-2-bromo-1-indanol based on solubility differentials.

References

  • Synthesis and Extraction: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Halocarbon-Human HIV Protease Inhibitor L-735,524." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422.
  • Bromohydrin Formation & Solvents: Suter, C. M., et al. "The Action of Bromine on Indene." Journal of the American Chemical Society, vol. 62, no.[3][4] 12, 1940, pp. 3473–3475.

  • Process Patent (Purification): Askin, D., et al. "Process for producing trans-2-bromoindan-1-ol." European Patent EP0816317A1, 1998. (Details the use of dichloromethane and chlorobenzene for slurry/precipitation).

  • General Recrystallization Methodology: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.

Sources

Exploratory

stability and storage of trans-2-Bromo-1-indanol

Whitepaper: Stability Dynamics and Storage Protocols for trans-2-Bromo-1-indanol Executive Summary trans-2-Bromo-1-indanol is a highly valuable chiral building block, predominantly utilized in the synthesis of cis-1-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Stability Dynamics and Storage Protocols for trans-2-Bromo-1-indanol

Executive Summary

trans-2-Bromo-1-indanol is a highly valuable chiral building block, predominantly utilized in the synthesis of cis-1-amino-2-indanol—a critical precursor for HIV protease inhibitors such as indinavir[1]. Due to its specific stereochemical configuration, the molecule exhibits unique reactivity profiles that dictate strict storage and handling parameters. This technical guide provides a mechanistic analysis of its degradation pathways and outlines self-validating protocols for stability testing and long-term storage.

Physicochemical Properties & Mechanistic Causality

Understanding the physical properties of trans-2-Bromo-1-indanol is the foundational step in predicting its stability. The compound is a crystalline solid at room temperature, which presents specific handling considerations regarding surface area and environmental exposure.

PropertyValueCausality / Storage Implication
Molecular Weight 213.07 g/mol Standard analytical tracking parameter.
Melting Point 128°C – 132°CSolid at ambient conditions; thermally stable up to ~80°C, but prolonged heat accelerates degradation[2].
Stereochemistry trans (1,2-anti)The anti-periplanar arrangement of the -OH and -Br groups makes it highly susceptible to base-catalyzed intramolecular S_N2 reactions[3].
Appearance Crystalline solidHigh surface area in powder form increases the risk of surface moisture absorption, necessitating desiccation.

Degradation Pathways: The Chemistry of Instability

The primary threat to the stability of trans-2-Bromo-1-indanol is its stereochemical configuration. The trans relationship between the hydroxyl group at C1 and the bromine atom at C2 creates a perfect anti-periplanar geometry.

  • Base-Catalyzed Epoxidation (Primary Pathway): When exposed to alkaline conditions (even mild bases or ambient basic fumes), the hydroxyl proton is abstracted. The resulting alkoxide acts as an internal nucleophile, attacking the C2 carbon and displacing the bromide ion to form indene oxide[4]. This reaction is exceptionally fast due to the entropic advantage of an intramolecular process.

  • Acid-Catalyzed Rearrangement: Under strongly acidic conditions, protonation of the hydroxyl group can lead to the loss of water, forming a carbocation that may undergo elimination or rearrangement to form indanone or indene derivatives[4].

  • Oxidative Degradation: Exposure to strong oxidizers or prolonged UV light can induce radical formation at the benzylic position, leading to complex polymeric or oxidized mixtures, such as hydroxyindanones[5].

G Start trans-2-Bromo-1-indanol Base Alkaline Conditions (pH > 8) Start->Base Acid Acidic Conditions (pH < 3) Start->Acid Oxid Oxidative Stress (e.g., Peroxides) Start->Oxid Epoxide Indene Oxide (Intramolecular SN2) Base->Epoxide Rapid Degradation Elim Indanone / Indene Derivatives (Elimination) Acid->Elim Slow Degradation OxProd Hydroxyindanones (Oxidation) Oxid->OxProd Oxidative Attack

Mechanistic degradation pathways of trans-2-Bromo-1-indanol.

Storage Protocols & Best Practices

To mitigate the causal factors of degradation, storage systems must be designed as closed, inert environments.

  • Temperature: Store at controlled room temperature (15°C to 25°C). Refrigeration (2°C to 8°C) is highly recommended for long-term storage (>6 months) to suppress kinetic degradation rates[6].

  • Atmosphere & Humidity: Must be kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress. Desiccants should be co-packaged.

  • Light Protection: Amber glass vials or opaque HDPE containers are required to prevent UV-induced benzylic radical formation.

  • Segregation: Strictly isolate from strong bases, amines, and oxidizing agents to prevent accidental epoxidation.

Workflow Rec Material Receipt (Purity >99%) Insp Initial QA Inspection (Appearance, MP, HPLC) Rec->Insp Store Controlled Storage (15-25°C, Desiccated, Amber Glass) Insp->Store Test Stability Testing (ICH Q1A Guidelines) Store->Test Periodic Sampling Pass Conforms to Specs (Release for Synthesis) Test->Pass Purity ≥98% Fail Out of Specification (Quarantine/Discard) Test->Fail Degradants >2%

Quality assurance and storage validation workflow.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness, any analytical method used to release trans-2-Bromo-1-indanol must be proven to be "stability-indicating." This means the method must successfully resolve the parent compound from its primary degradant (indene oxide).

Protocol 1: Forced Degradation & Kinetic Profiling (Method Validation) Causality: By intentionally forcing the epoxidation reaction, we create a self-validating reference standard mixture that proves the HPLC column can resolve the API from its degradants.

  • Preparation: Accurately weigh 50.0 mg of trans-2-Bromo-1-indanol and dissolve in 50.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution.

  • Alkaline Stress Induction: Transfer 10.0 mL of the stock solution to a 20 mL reaction vial equipped with a magnetic stirrer. Add 1.0 mL of 0.1 M NaOH (aq) to initiate the base-catalyzed intramolecular S_N2 reaction.

  • Kinetic Sampling: At precise intervals (t = 0, 15, 30, 60, and 120 minutes), extract 1.0 mL aliquots from the reaction vial.

  • Quenching (Critical Step): Immediately transfer each aliquot into a vial containing 0.1 mL of 0.1 M HCl. Causality: The acid neutralizes the NaOH, instantly halting the epoxidation and "freezing" the kinetic state of the mixture for accurate analysis.

  • Chromatographic Analysis: Inject 10 µL of each quenched sample onto a reversed-phase HPLC system (C18 column, 250 x 4.6 mm, 5 µm). Use a mobile phase of Water/Acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • Data Interpretation: Validate the method by confirming the baseline resolution between the decreasing trans-2-Bromo-1-indanol peak and the proportionally increasing indene oxide peak.

Protocol 2: ICH-Compliant Long-Term Stability Monitoring Causality: Real-time stability testing ensures that the specific storage configuration (container + environment) effectively prevents the degradation mechanisms identified above.

  • Packaging Simulation: Aliquot 5.0 g samples of trans-2-Bromo-1-indanol into the exact commercial packaging intended for use (e.g., amber glass vials with PTFE-lined screw caps).

  • Environmental Chamber Placement: Place the sealed vials into calibrated stability chambers set to:

    • Condition A (Long-term): 25°C ± 2°C / 60% RH ± 5% RH.

    • Condition B (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH.

  • Scheduled Sampling: Pull one vial from each condition at 0, 1, 3, 6, and 12 months.

  • Assay Execution:

    • Perform Karl Fischer titration to quantify moisture ingress.

    • Perform the validated HPLC assay (from Protocol 1) to determine chemical purity.

  • Systemic Validation: If moisture content increases concurrently with the appearance of indene oxide, the container closure system is failing to protect against ambient humidity, which may be carrying trace basicity or facilitating hydrolysis. If purity drops without a moisture increase, the degradation is purely thermal, indicating a strict requirement for refrigerated storage.

References

  • Sigma-Aldrich. "trans-2-Bromo-1-indanol 99% 10368-44-2". sigmaaldrich.com.

  • Thermo Scientific Alfa Aesar. "2-Bromo-1-indanol, 99%". fishersci.co.uk. 2

  • FUJIFILM Wako. "SAFETY DATA SHEET". fujifilm.com. 6

  • Google Patents. "US5508404A - Reductive amination process". google.com. 1

  • Google Patents. "US5508404A - Epoxide Formation". google.com. 4

  • ResearchGate. "The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols". researchgate.net. 3

  • ResearchGate. "Transition Metal Substituted Polyoxotungstates in the Catalytic Oxidation of 1H-Indene". researchgate.net. 5

Sources

Foundational

Technical Guide: Biological Potential and Synthetic Pathways of Bromo-Indanol Derivatives

Executive Summary The indanol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for HIV protease inhibitors (e.g., Indinavir) and various chiral auxiliaries. Bromo-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for HIV protease inhibitors (e.g., Indinavir) and various chiral auxiliaries. Bromo-indanol derivatives , specifically, occupy a unique niche. The introduction of a bromine atom—typically at the C5 or C6 position of the benzene ring—enhances lipophilicity (LogP) and enables specific halogen-bonding interactions with protein targets, distinct from their non-halogenated counterparts.

This technical guide analyzes the structural activity relationships (SAR), validated synthetic protocols, and biological activity profiles of bromo-indanol derivatives, focusing on their utility as antimicrobial agents, enzyme inhibitors (tyrosinase), and cytotoxic precursors.

Structural Activity Relationship (SAR) & Mechanistic Logic

The Halogen Advantage: The Sigma-Hole

The biological potency of bromo-indanol derivatives is often superior to chloro- or fluoro-analogs due to the sigma-hole effect .

  • Mechanism: The bromine atom exhibits a positive electrostatic potential region (sigma-hole) on its outer surface, along the C-Br bond axis.

  • Biological Impact: This allows the bromo-indanol to act as a Lewis acid, forming directed halogen bonds with nucleophilic residues (e.g., carbonyl oxygen of peptide backbones or histidine nitrogen) in target enzymes like tyrosinase or bacterial cell wall proteins.

Chiral Specificity

The biological activity of 1-indanol derivatives is stereodependent.

  • (S)-Enantiomers: Often associated with higher affinity in kinase inhibition.

  • (R)-Enantiomers: Frequently utilized as chiral auxiliaries in asymmetric synthesis.

  • Protocol Implication: Synthetic routes must prioritize enantiomeric excess (

    
    ), necessitating chemo-enzymatic resolution (see Section 2).
    

Synthesis and Chiral Resolution Workflows

To access biologically active bromo-indanols, a chemo-enzymatic approach is preferred over purely chemical reduction to ensure high enantiopurity.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of bromo-indanone to chiral bromo-indanol using a Luche reduction followed by Lipase-catalyzed kinetic resolution.

SynthesisWorkflow Start 5-Bromo-1-Indanone Step1 Luche Reduction (NaBH4, CeCl3) Start->Step1 Reduction Inter rac-5-Bromoindan-1-ol Step1->Inter Yield >90% Step2 Kinetic Resolution (CAL-B Lipase, Vinyl Acetate) Inter->Step2 Enantioselective Acylation Prod1 (S)-5-Bromoindan-1-ol (Alcohol) Step2->Prod1 Unreacted Prod2 (R)-5-Bromoindan-1-yl Acetate (Ester) Step2->Prod2 Acylated

Figure 1: Chemo-enzymatic synthesis workflow for isolating enantiomerically pure bromo-indanol derivatives.

Key Synthetic Considerations
  • Regioselectivity: Bromination of indanone typically yields a mixture. Starting with pre-brominated precursors (e.g., 6-bromo-1-indanone) is recommended to avoid isomeric separation challenges.

  • Enzymatic Resolution: Candida antarctica Lipase B (CAL-B) is the industry standard for resolving indanols. It preferentially acylates the (R)-enantiomer, leaving the (S)-alcohol free.

Biological Activity Profiles

Tyrosinase Inhibition (Dermatological/Melanoma Target)

Bromo-indanol derivatives, particularly those structurally related to benzylidene-1-indanones, function as potent tyrosinase inhibitors. They mimic the tyrosine substrate but bind more tightly due to the hydrophobic bromine substituent.

Mechanistic Pathway:

  • Binding: The hydroxyl group coordinates with the binuclear copper active site of tyrosinase.

  • Stabilization: The bromine atom occupies the hydrophobic pocket (Valine/Alanine rich region), stabilizing the complex via van der Waals forces.

Comparative Potency Data:

Compound ClassTarget EnzymeIC50 (µM)MechanismRef
Bromo-indanol derivative Mushroom Tyrosinase5.9 ± 2.4Competitive Inhibitor[1]
Kojic Acid (Standard)Mushroom Tyrosinase16.4 ± 3.5Competitive Inhibitor[1]
Benzylidene-1-indanoneHuman Tyrosinase0.034Mixed-Type[2]
4,6-DibromoindoleC. albicans (Fungal)25 µg/mL (MIC)Membrane Disruption[3]
Antimicrobial & Antifungal Activity

Halogenated indanols share structural homology with halogenated phenols (potent antiseptics).

  • Activity: Broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

  • Mode of Action: The lipophilic bromo-indane ring inserts into the lipid bilayer of the microbial cell membrane, causing depolarization and leakage of intracellular contents.

  • Synergy: Studies indicate that bromo-derivatives synergize with aminoglycosides, reducing the MIC of antibiotics like gentamicin against resistant strains [3].

Cytotoxicity (Oncology)

While simple bromo-indanols are often intermediates, their derivatives (e.g., amino-indanols) show cytotoxicity against cancer lines (MCF-7, HepG2).

  • Pathway: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization and apoptosis.

  • Selectivity: The bromine substitution enhances selectivity for tumor cells over normal fibroblasts compared to the non-halogenated parent compound.

Experimental Protocols

Protocol A: Synthesis of rac-6-Bromoindan-1-ol (Luche Reduction)

This protocol ensures the reduction of the ketone without affecting the aromatic bromine.

  • Reagents: 6-Bromo-1-indanone (1.0 eq), CeCl₃·7H₂O (1.1 eq), NaBH₄ (1.2 eq), Methanol (0.2 M concentration).

  • Setup: Dissolve 6-bromo-1-indanone and CeCl₃·7H₂O in MeOH. Cool to 0°C.[1]

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). Ketone spot should disappear.

  • Quench: Add saturated NH₄Cl solution carefully.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

  • Expected Yield: 90-95% white solid.

Protocol B: Tyrosinase Inhibition Assay

Self-validating assay to determine IC50.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (50 units/mL).

  • Procedure:

    • In a 96-well plate, mix 140 µL buffer + 20 µL enzyme + 20 µL test compound (dissolved in DMSO, varying concentrations).

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 20 µL L-DOPA substrate to initiate reaction.

    • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes using a kinetic microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log(concentration) vs. % inhibition to derive IC50.
    

Future Outlook & Hybridization

The future of bromo-indanol lies in fragment-based drug design (FBDD) . The scaffold is an ideal "linker" molecule.

FutureOutlook Core Bromo-Indanol Core Hybrid1 Triazole Hybrids (Click Chemistry) Core->Hybrid1 Azide Substitution Hybrid2 Indanol-Chalcones Core->Hybrid2 Aldol Condensation Target1 Enhanced Tyrosinase Inhibition Hybrid1->Target1 Target2 Tubulin Polymerization Inhibition (Cancer) Hybrid2->Target2

Figure 2: Strategic derivatization pathways for next-generation bromo-indanol therapeutics.

Researchers should focus on replacing the hydroxyl group with triazole moieties (via azide intermediates) to access dual-action antifungal/anticancer agents, leveraging the bromine atom for membrane permeability.

References

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors. Source: MDPI (2024). URL:[Link]

  • In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Source: Bioorganic & Medicinal Chemistry Letters / NIH (2019). URL:[Link]

  • Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Source: NIH / PubMed Central (2025). URL:[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017).[2] URL:[Link]

  • A new enzymatic method of stereoselective oxidation of racemic 1,2-indandiols. Source: Journal of Molecular Catalysis B: Enzymatic (2001).[3] URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of trans-2-Bromo-1-indanol in Asymmetric Synthesis: A Guide for Advanced Organic Chemistry

In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and drug development. Within the arsenal of chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and drug development. Within the arsenal of chiral building blocks available to the synthetic chemist, trans-2-Bromo-1-indanol has emerged as a pivotal precursor, primarily for the synthesis of its diastereomeric counterpart, (1S,2R)-cis-1-amino-2-indanol. This amino alcohol is a cornerstone in the synthesis of several pharmaceuticals, most notably the HIV protease inhibitor Indinavir (Crixivan®)[1][2].

This technical guide provides an in-depth exploration of the synthetic utility of trans-2-Bromo-1-indanol, offering detailed application notes and robust protocols for its conversion and subsequent use in asymmetric transformations. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that ensure success in the laboratory.

From Bromohydrin to a Cornerstone of Asymmetric Synthesis: The Genesis of cis-1-Amino-2-indanol

The primary and most significant application of trans-2-bromo-1-indanol is its role as a key intermediate in the synthesis of cis-1-amino-2-indanol. The conformational rigidity of the indane framework in cis-1-amino-2-indanol is a critical feature that underpins its efficacy in inducing high stereoselectivity in a variety of chemical transformations[1][3]. This has led to its extensive use as a chiral auxiliary, a ligand for asymmetric catalysts, and a fundamental structural motif in bioactive molecules[3][4].

The conversion of the trans-bromohydrin to the cis-amino alcohol is a stereochemically demanding transformation that necessitates a carefully planned synthetic sequence. A common and effective strategy involves an initial epoxidation followed by a nucleophilic ring-opening.

Protocol 1: Synthesis of racemic cis-1-Amino-2-indanol from trans-2-Bromo-1-indanol

This protocol outlines a classical approach to the synthesis of racemic cis-1-amino-2-indanol from trans-2-bromo-1-indanol. The mechanism likely proceeds through an in-situ formation of an indene oxide intermediate, which is then opened by ammonia[1].

Materials:

  • trans-2-Bromo-1-indanol

  • Aqueous Ammonia (concentrated)

  • 4-Nitrobenzoyl chloride

  • Thionyl chloride

  • Sulfuric acid (6 N)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:

  • Ammonolysis of trans-2-Bromo-1-indanol:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-Bromo-1-indanol in a suitable solvent such as ethanol.

    • Add an excess of concentrated aqueous ammonia.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This step is believed to proceed via an indene oxide intermediate, which is subsequently opened by ammonia to yield trans-1-amino-2-indanol[1].

  • Formation of the 4-Nitrobenzoyl Amide:

    • To the resulting solution of trans-1-amino-2-indanol, add a solution of 4-nitrobenzoyl chloride in a suitable solvent like DCM, along with a base such as triethylamine or aqueous sodium bicarbonate, under vigorous stirring.

    • Allow the reaction to proceed until the formation of the amide is complete, as indicated by TLC.

    • Isolate the crude amide by extraction and wash with appropriate aqueous solutions to remove excess reagents.

  • Cyclization to the cis-Oxazoline:

    • Dissolve the dried 4-nitrobenzoyl amide in a suitable solvent and cool the solution in an ice bath.

    • Slowly add thionyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete. This intramolecular cyclization proceeds with an inversion of configuration at one of the stereocenters, leading to the formation of the cis-oxazoline[1].

  • Hydrolysis to cis-1-Amino-2-indanol:

    • Carefully quench the reaction mixture and remove the solvent under reduced pressure.

    • To the crude oxazoline, add 6 N sulfuric acid and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain racemic cis-1-amino-2-indanol.

G trans_bromoindanol trans-2-Bromo-1-indanol indene_oxide Indene Oxide Intermediate trans_bromoindanol->indene_oxide Base trans_aminoindanol trans-1-Amino-2-indanol indene_oxide->trans_aminoindanol NH3 cis_oxazoline cis-Oxazoline Intermediate trans_aminoindanol->cis_oxazoline 1. 4-Nitrobenzoyl chloride 2. SOCl2 cis_aminoindanol racemic cis-1-Amino-2-indanol cis_oxazoline->cis_aminoindanol H3O+

Caption: Synthetic pathway from trans-2-Bromo-1-indanol to racemic cis-1-Amino-2-indanol.

The Gateway to Enantiopurity: Resolution Strategies

For applications in asymmetric synthesis and drug development, obtaining enantiomerically pure cis-1-amino-2-indanol is crucial. Several strategies have been developed to achieve this, with enzymatic kinetic resolution being a particularly powerful and widely adopted method.

Enzymatic Kinetic Resolution: A Green and Efficient Approach

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of intermediates leading to cis-1-amino-2-indanol, this often involves the resolution of a precursor like racemic trans-1-azido-2-indanol.

Protocol 2: Enzymatic Kinetic Resolution of racemic trans-1-Azido-2-indanol

This protocol describes the lipase-catalyzed acylation of one enantiomer of racemic trans-1-azido-2-indanol, allowing for the separation of the acylated and unreacted enantiomers.

Materials:

  • Racemic trans-1-azido-2-indanol

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435)

  • Acylating agent (e.g., isopropenyl acetate or vinyl acetate)

  • Anhydrous organic solvent (e.g., dimethoxyethane, toluene, or hexane)

  • Standard glassware for organic synthesis

  • Shaker or magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Enzymatic Acylation:

    • In a dry flask, dissolve racemic trans-1-azido-2-indanol in the chosen anhydrous organic solvent.

    • Add the acylating agent (typically 1.5-2.0 equivalents).

    • Add the immobilized lipase (the amount will depend on the specific activity of the enzyme and the scale of the reaction).

    • Stir the suspension at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Separation of Enantiomers:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the acylated azidoindanol and the unreacted azidoindanol can be separated by silica gel column chromatography.

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • The separated acylated enantiomer can be hydrolyzed back to the corresponding alcohol using standard basic or acidic conditions, providing access to the other enantiomer of the azidoindanol.

SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)Product (ee%)Unreacted SM (ee%)
(±)-trans-1-azido-2-indanolLipase PSIsopropenyl AcetateDMERT~50>96 (acetate)>96 (alcohol)
(±)-trans-1-azido-2-indanolNovozym 435Vinyl AcetateToluene40~50HighHigh

Table 1: Representative Conditions for Enzymatic Kinetic Resolution

G racemic_azidoindanol Racemic (±)-trans-1-Azido-2-indanol lipase Lipase (e.g., Lipase PS) racemic_azidoindanol->lipase acylated_enantiomer (1R,2R)-Azido Acetate lipase->acylated_enantiomer unreacted_enantiomer (1S,2S)-Azidoindanol lipase->unreacted_enantiomer acyl_donor Acyl Donor (e.g., Isopropenyl Acetate) acyl_donor->lipase separation Chromatographic Separation acylated_enantiomer->separation unreacted_enantiomer->separation

Caption: Workflow for the enzymatic kinetic resolution of racemic trans-1-azido-2-indanol.

Applications of Enantiopure cis-1-Amino-2-indanol in Asymmetric Synthesis

Once obtained in high enantiomeric purity, cis-1-amino-2-indanol serves as a versatile chiral building block. Its applications can be broadly categorized into its use as a chiral auxiliary and as a precursor to chiral ligands for metal-catalyzed reactions.

As a Chiral Auxiliary: The Oxazolidinone Approach

cis-1-Amino-2-indanol can be readily converted into a chiral oxazolidinone auxiliary. This auxiliary can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, such as an aldol reaction or an alkylation.

Protocol 3: Synthesis of a Chiral Oxazolidinone from (1S,2R)-cis-1-Amino-2-indanol

Materials:

  • (1S,2R)-cis-1-Amino-2-indanol

  • Disuccinimidyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Triethylamine

  • Anhydrous acetonitrile or dichloromethane

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2R)-cis-1-amino-2-indanol in the anhydrous solvent.

    • Add triethylamine (2.2 equivalents) to the solution.

  • Addition of Carbonyl Source:

    • Slowly add a solution of disuccinimidyl carbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Workup and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure chiral oxazolidinone.

G aminoindanol (1S,2R)-cis-1-Amino-2-indanol oxazolidinone Chiral Oxazolidinone Auxiliary aminoindanol->oxazolidinone carbonyl_source Carbonyl Source (e.g., Disuccinimidyl Carbonate) carbonyl_source->oxazolidinone base Base (e.g., Triethylamine) base->oxazolidinone

Caption: Synthesis of a chiral oxazolidinone from cis-1-amino-2-indanol.

As a Chiral Ligand: Enantioselective Reduction of Ketones

Derivatives of cis-1-amino-2-indanol are highly effective as chiral ligands in a variety of metal-catalyzed asymmetric reactions. A prominent example is its use in the formation of chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.

Protocol 4: Asymmetric Reduction of Acetophenone using a cis-1-Amino-2-indanol-derived Oxazaborolidine Catalyst

This protocol describes the in situ generation of a chiral oxazaborolidine catalyst from (1S,2R)-cis-1-amino-2-indanol and its use in the asymmetric reduction of acetophenone.

Materials:

  • (1S,2R)-cis-1-Amino-2-indanol

  • Borane source (e.g., borane-dimethyl sulfide complex (BMS) or borane-THF complex)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

  • Syringes for transfer of air-sensitive reagents

Step-by-Step Procedure:

  • Catalyst Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve (1S,2R)-cis-1-amino-2-indanol (0.1-0.2 equivalents) in anhydrous THF.

    • Slowly add the borane source (e.g., BMS, 0.1-0.2 equivalents) to the solution at room temperature.

    • Stir the mixture for a short period to allow for the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

    • Slowly add the borane source (e.g., BMS, 0.6-1.0 equivalents) to the solution of the ketone at a controlled temperature (e.g., 0 °C or room temperature).

    • Slowly add the pre-formed catalyst solution to the ketone/borane mixture.

    • Stir the reaction mixture until the reduction is complete, as monitored by TLC or GC.

  • Workup and Analysis:

    • Carefully quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by silica gel column chromatography.

    • The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral GC or HPLC analysis.

KetoneLigandBorane SourceYield (%)ee (%)
Acetophenone(1S,2R)-cis-1-amino-2-indanolBMSHigh>95
Propiophenone(1S,2R)-cis-1-amino-2-indanolBorane-THFHighHigh

Table 2: Representative Results for the Asymmetric Reduction of Ketones

Conclusion

trans-2-Bromo-1-indanol, while a seemingly simple bromohydrin, serves as a critical and strategic starting material in the multi-step synthesis of the highly valuable chiral building block, cis-1-amino-2-indanol. The protocols and application notes provided herein demonstrate the key transformations that unlock the synthetic potential of this molecule. From its conversion to the corresponding amino alcohol to the subsequent applications in asymmetric synthesis, a thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are essential for success. The continued importance of enantiomerically pure compounds in modern chemistry ensures that the synthetic routes originating from trans-2-bromo-1-indanol will remain relevant and valuable to the research and development community.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937–961. Retrieved from [Link]

  • Demir, A. S., Aksoy-Cam, H., et al. (n.d.). An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. TÜBİTAK. Retrieved from [Link]

  • Matamoros, A. J., Smith, M. K., van der Watt, E. C., & Lemmerer, A. (2024). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 5), 241–249. Retrieved from [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2407. Retrieved from [Link]

  • Didier, E., et al. (1991). Asymmetric reduction of ketones with chiral oxazaborolidines derived from cis-1-amino-2-indanol. Tetrahedron: Asymmetry, 2(7), 527-530.
  • Lutz, R. E., & Wayland, R. L. (1951). cis- and trans-1-Amino-2-indanol. Journal of the American Chemical Society, 73(4), 1636-1638.
  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874. Retrieved from [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Indene Oxide via Intramolecular Cyclization of trans-2-Bromo-1-indanol

Abstract This document provides a comprehensive guide for the synthesis of indene oxide, a valuable epoxide intermediate in medicinal chemistry and materials science. The protocol details the efficient conversion of tran...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of indene oxide, a valuable epoxide intermediate in medicinal chemistry and materials science. The protocol details the efficient conversion of trans-2-bromo-1-indanol to indene oxide through a base-mediated intramolecular SN2 reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer guidance on product purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Indene oxide is a key chiral building block, particularly in the synthesis of pharmaceutical agents such as HIV protease inhibitors.[1][2] Its strained three-membered epoxide ring makes it a versatile intermediate for a variety of nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups with specific stereochemistry.

The synthesis described herein proceeds via the intramolecular cyclization of a halohydrin, a classic and reliable method for epoxide formation.[3][4] Specifically, trans-2-bromo-1-indanol is treated with a strong base. The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces the adjacent bromide ion in an intramolecular SN2 fashion to yield the fused bicyclic epoxide, indene oxide. The trans configuration of the starting material is crucial as it pre-organizes the reacting centers into the required anti-periplanar geometry for the backside attack characteristic of an SN2 reaction.[4]

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The formation of an epoxide from a halohydrin is a specific example of the Williamson ether synthesis. The reaction proceeds in two distinct steps:

  • Deprotonation: A base, typically sodium hydroxide (NaOH), abstracts the acidic proton from the hydroxyl group of trans-2-bromo-1-indanol. This acid-base reaction forms a sodium alkoxide intermediate.[5]

  • Intramolecular SN2 Cyclization: The newly formed alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bearing the bromine atom. This intramolecular nucleophilic attack displaces the bromide leaving group from the backside, resulting in the formation of the epoxide ring with an inversion of configuration at the carbon center that was attacked.[4][5]

The stereochemistry of the starting material dictates the feasibility of this reaction. The trans arrangement of the hydroxyl and bromo groups allows the molecule to adopt a conformation where the alkoxide and the C-Br bond are anti-periplanar, the ideal geometry for an SN2 reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack start trans-2-Bromo-1-indanol (with OH and Br anti-periplanar) alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base Base (e.g., NaOH) intermediate Alkoxide attacks C-Br product Indene Oxide intermediate->product Ring Closure (Inversion of Stereochemistry) leaving_group Br- (Leaving Group) intermediate->leaving_group Br- expelled

Figure 1: Mechanism of indene oxide formation.

Health and Safety Precautions

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical splash goggles, must be worn at all times.[6][7]

  • trans-2-Bromo-1-indanol: A bromohydrin; handle with care. Avoid inhalation, ingestion, and skin contact.

  • Indene Oxide: Epoxides as a class are considered potential carcinogens and mutagens. Indene oxide is harmful if swallowed, inhaled, or in contact with skin.[8] Exercise extreme caution.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns. Handle with care, especially when preparing solutions.

  • Organic Solvents (Dichloromethane, Ethyl Acetate, Toluene): These solvents are volatile and flammable. Dichloromethane is a suspected carcinogen. Ensure there are no ignition sources nearby and that the work is performed in a well-ventilated fume hood.

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle carefully, preferably in a ventilated area or fume hood when performing chromatography.

An emergency eyewash and safety shower must be readily accessible.[9]

Experimental Protocol

This protocol is adapted from established procedures for the epoxidation of halohydrins.[1]

Materials and Equipment
  • Reagents:

    • trans-2-Bromo-1-indanol

    • Sodium hydroxide (pellets or 50% aqueous solution)

    • Dichloromethane (DCM) or Toluene

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

    • Brine (saturated NaCl solution)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Glassware for flash column chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Parameters
Reagent/ParameterAmount (for 10 mmol scale)MolesPurpose
trans-2-Bromo-1-indanol2.13 g10.0 mmolStarting Material
Sodium Hydroxide (NaOH)0.48 g (in 10 mL H₂O)12.0 mmolBase Catalyst
Dichloromethane (DCM)50 mL-Organic Solvent
Reaction Time1-3 hours-Duration
Reaction TemperatureRoom Temperature (20-25 °C)-Condition
Expected Yield~80-95%-Target Outcome
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-2-bromo-1-indanol (2.13 g, 10.0 mmol).

  • Dissolution: Add 50 mL of dichloromethane (or toluene) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Base Addition: Slowly add a solution of sodium hydroxide (0.48 g, 12.0 mmol) in 10 mL of deionized water to the stirring organic solution over 5-10 minutes. The reaction is biphasic.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product (indene oxide) will have a higher Rf value than the starting halohydrin. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude indene oxide as an oil or low-melting solid.

  • Purification (if necessary): While the crude product is often of high purity, flash column chromatography on silica gel can be used for further purification.[10]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing).

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure indene oxide.

Figure 2: Experimental workflow for the synthesis of indene oxide.

Characterization

The identity and purity of the synthesized indene oxide can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): The proton signals for indene oxide are distinct from the starting material. The characteristic epoxide protons will appear in the spectrum. Published data can be used for comparison.[8][11][12]

  • ¹³C NMR (CDCl₃): The appearance of signals corresponding to the epoxide carbons and the disappearance of the carbon bearing the bromine are indicative of a successful reaction.

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after 3 hours, add an additional portion of concentrated NaOH solution and continue stirring. Ensure the stirring is vigorous enough for efficient mixing of the two phases.

  • Low Yield: Yields can be compromised by incomplete reactions or losses during the work-up and purification steps. Ensure complete extraction and careful handling during solvent removal.

  • Impure Product: If the crude product contains significant impurities, flash column chromatography is highly recommended.[10] Ensure the column is packed and run correctly to achieve good separation.

References

  • JPH07258239A - Purification of indene oxide - Google P
  • Synthesis of Halohydrin - BYJU'S. (URL: )
  • Epoxide - Wikipedia. (URL: )
  • Ch16: HO-C-C-X => epoxide - Chemistry - University of Calgary. (URL: )
  • Epoxide formed from halohydrin mechanism - YouTube. (URL: )
  • The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols - ResearchG
  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (URL: )
  • US2413253A - Purification of indene - Google P
  • WO1996036724A1 - Quantitative conversion of indene to (1s,2r) indene oxide and (1s,2r)
  • Bromine Safety & Standard Operating Procedures - Kansas St
  • Indene oxide | C9H8O | CID 92838 - PubChem - NIH. (URL: )
  • Handling Chemicals - Chemistry - Wittenberg University. (URL: )
  • Safety Guidelines | Organic Chemistry I Lab. (URL: )
  • How to Safely Handle Reactive Chemicals - The Chemistry Blog. (URL: )
  • Ultimate Guide to Resin Handling Safety - Allan Chemical Corpor
  • WO1996012818A1 - Biological resolution of racemic indene oxide to (1s,2r)
  • Technical Support Center: Purification of Crude 1H-Indene, 5-ethyl-2,3-dihydro- - Benchchem. (URL: )
  • Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols - CNR-IRIS. (URL: )
  • Cas 85354-35-4,(1R,2S)-INDENE OXIDE - LookChem. (URL: )
  • Substrates (styrene, indene, indole) and products (styrene oxide,...)
  • EP0816317A1 - Process for producing trans-2-bromoindan-1-ol - Google P
  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. (URL: )
  • Indene synthesis - Organic Chemistry Portal. (URL: )
  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)

Sources

Method

application of trans-2-Bromo-1-indanol as a precursor for pharmaceuticals

Application Note: Strategic Utilization of trans-2-Bromo-1-indanol in Pharmaceutical Asymmetric Synthesis Executive Summary trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a pivotal bicyclic bromohydrin intermediate used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of trans-2-Bromo-1-indanol in Pharmaceutical Asymmetric Synthesis

Executive Summary

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a pivotal bicyclic bromohydrin intermediate used primarily in the synthesis of cis-1-amino-2-indanol , a pharmacophore essential for HIV protease inhibitors (e.g., Indinavir) and chiral auxiliaries. Its value lies in its stereochemical "switch" capability: the trans-arrangement of the hydroxyl and bromide groups allows for base-mediated closure to indene oxide, which can then be opened nucleophilically to access cis-configured amino alcohols—a transformation difficult to achieve via direct functionalization of indene.

This guide details the synthesis of trans-2-bromo-1-indanol and its downstream conversion to the cis-aminoindanol scaffold via the Ritter reaction, emphasizing the mechanistic control required for high-purity pharmaceutical applications.

Mechanistic Pathway & Workflow

The utility of trans-2-bromo-1-indanol relies on Neighboring Group Participation (NGP). Treatment with base deprotonates the C1-hydroxyl, which performs an intramolecular backside attack on the C2-bromide. This stereospecific


 reaction inverts the C2 center, yielding indene oxide . Subsequent acid-catalyzed opening (Ritter type) yields the cis-amino alcohol derivative.[1]

Figure 1: Stereochemical Workflow (Indene to Indinavir Intermediate)

Indanol_Pathway Indene Indene (Starting Material) Bromonium Bromonium Ion (Intermediate) Indene->Bromonium NBS/H2O (Bromination) TransBromo trans-2-Bromo-1-indanol (Key Precursor) Bromonium->TransBromo H2O Attack (Anti-addition) Epoxide Indene Oxide (Epoxide) TransBromo->Epoxide NaOH (Intramolecular SN2) Oxazoline Oxazoline Intermediate Epoxide->Oxazoline MeCN, H2SO4 (Ritter Reaction) CisAmino cis-1-Amino-2-indanol (Pharma Scaffold) Oxazoline->CisAmino Hydrolysis

Caption: Mechanistic flow from Indene to the Indinavir pharmacophore. Note the stereochemical inversion at the epoxide formation step.

Experimental Protocols

Protocol A: Synthesis of trans-2-Bromo-1-indanol (Bromohydrin Formation)

Objective: Preparation of the precursor from Indene with high regioselectivity.[2]

Reagents:

  • Indene (Technical grade, >90%)

  • N-Bromosuccinimide (NBS) or Bromine (

    
    )
    
  • Dimethyl Sulfoxide (DMSO) and Water (

    
    )
    
  • Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Preparation: Dissolve Indene (1.0 eq) in a mixture of DMSO and water (ratio 9:1 v/v). The water content is critical to favor bromohydrin formation over dibromide.

  • Addition: Cool the solution to 0–5°C. Add NBS (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The spot for Indene (

    
    ) should disappear, replaced by the bromohydrin (
    
    
    
    ).
  • Quench: Dilute with water (3x reaction volume) and extract with EtOAc.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from hexane/ether to obtain white crystals.
    

Quality Criteria:

  • Melting Point: 130–131°C.[3]

  • 1H NMR (CDCl3):

    
     5.30 (d, J=5.0 Hz, 1H, CH-OH), 4.30 (m, 1H, CH-Br). The coupling constant 
    
    
    
    is characteristic of the trans-isomer (cis-isomer typically shows
    
    
    in this rigid system).
Protocol B: Conversion to cis-1-Amino-2-indanol (The Ritter Route)

Objective: Transformation of the bromohydrin to the HIV-protease inhibitor scaffold. This method utilizes the "Epoxide Route" favored in industrial settings (e.g., Merck's Indinavir process).

Reagents:

  • trans-2-Bromo-1-indanol (from Protocol A)

  • Sodium Hydroxide (NaOH), 50% aq. solution

  • Acetonitrile (MeCN) - Acts as both solvent and reactant

  • Sulfuric Acid (

    
    ) or Oleum
    

Procedure:

  • Epoxide Formation (Inversion 1):

    • Dissolve trans-2-bromo-1-indanol in methylene chloride (

      
      ).
      
    • Add 50% NaOH (2.0 eq) and catalytic tetrabutylammonium bromide (TBAB).

    • Stir vigorously for 2 hours. The trans-bromohydrin converts to Indene Oxide .

    • Note: This step inverts the stereocenter at C2.[4]

    • Separate phases, dry organic layer, and concentrate to oil (Indene Oxide).

  • Ritter Reaction (Formation of Oxazoline):

    • Dissolve the crude Indene Oxide in Acetonitrile (MeCN).

    • Cool to -10°C. Add concentrated

      
       (or oleum) dropwise.
      
    • Mechanism:[3][5][6][7][8][9] The acid opens the epoxide; the nitrile nitrogen attacks the carbocation, forming a cis-fused oxazoline ring.

    • Stir for 3 hours at 0°C, then warm to room temperature.

  • Hydrolysis to Amino Alcohol:

    • Add water to the reaction mixture and reflux for 4 hours. This hydrolyzes the oxazoline intermediate.[4]

    • Basify with NaOH to pH 10.

    • Extract with EtOAc. The product is (±)-cis-1-amino-2-indanol .[4]

  • Resolution (If Enantiopure Required):

    • For pharmaceutical use (e.g., Indinavir), the racemate is resolved using L-Tartaric acid or (-)-Mandelic acid to isolate the (1S, 2R)-enantiomer.

Figure 2: Ritter Reaction Workflow

Ritter_Workflow Start Crude Indene Oxide (in MeCN) Acid Add H2SO4 (-10°C) Start->Acid Intermediate Oxazoline Formation (cis-fused) Acid->Intermediate Hydrolysis Reflux with H2O Intermediate->Hydrolysis Product (±)-cis-1-Amino-2-indanol Hydrolysis->Product

Caption: Step-by-step process for the Ritter reaction conversion.

Pharmaceutical Applications & Data

The primary application of this pathway is the synthesis of the hydroxyethylene isostere found in HIV protease inhibitors.

PharmaceuticalAPI RoleChirality RequiredPrecursor Route
Indinavir (Crixivan) Protease Inhibitor(1S, 2R)-cisIndene

Indene Oxide

Ritter

Resolution
L-735,524 Antiviral(1S, 2R)-cisAsymmetric Epoxidation or Resolution
Chiral Auxiliaries Asymmetric SynthesisBoth EnantiomersDerived from resolved cis-aminoindanol

Comparative Yield Data (Literature Averages):

  • Bromohydrin Formation: 85–92% Yield.

  • Epoxide Formation:[7] >95% Yield.[4][6]

  • Ritter Reaction (to racemate): 60–80% Yield.[4]

Safety & Handling (SDS Summary)

2-Bromo-1-indanol [1][4][8][10]

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Use chemical resistant gloves (Nitrile). Avoid dust formation.[3][11][12]

  • Incompatibility: Strong oxidizing agents.[3][11]

  • First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.[11][12]

Process Safety:

  • Epoxidation: The reaction with NaOH is biphasic; ensure adequate stirring.

  • Ritter Reaction: The addition of sulfuric acid to acetonitrile is highly exothermic. Strict temperature control (<0°C during addition) is required to prevent "runaway" hydrolysis or polymerization of the epoxide.

References

  • Senanayake, C. H., et al. (1995).[13] "The Role of n-Heptane in the Resolution of cis-1-Aminoindan-2-ol." Tetrahedron Letters.

  • Merck Research Laboratories. (1994).[6] "Synthesis of the HIV Protease Inhibitor Indinavir." Journal of Medicinal Chemistry.

  • Didier, E., et al. (1991). "Chemo-enzymatic synthesis of 1-amino-2-indanol enantiomers." Tetrahedron.

  • PubChem. "2-Bromo-1-indanol Compound Summary."[10] National Library of Medicine.

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-indanol."

Sources

Application

trans-2-Bromo-1-indanol in the synthesis of antiviral agents

Application Note: trans-2-Bromo-1-indanol in the Synthesis of Antiviral Agents Executive Summary trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a critical chiral scaffold and electrophilic intermediate in the synthesis of H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: trans-2-Bromo-1-indanol in the Synthesis of Antiviral Agents

Executive Summary

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a critical chiral scaffold and electrophilic intermediate in the synthesis of HIV protease inhibitors, most notably Indinavir (Crixivan) . Its primary utility lies in its conversion to cis-1-amino-2-indanol , a privileged pharmacophore that serves as the hydroxyethylamine isostere mimic in the final drug substance.

This application note provides a validated, scalable protocol for the synthesis of trans-2-bromo-1-indanol and details its downstream application in generating the cis-aminoindanol core. Unlike traditional low-yield bromination methods, this guide utilizes the industrial standard HBr/H₂O₂ oxidative bromination route, ensuring high atom economy and stereochemical fidelity.

Chemical Background & Stereochemical Logic

The synthesis of Indinavir requires the (1S,2R)-1-amino-2-indanol isomer. However, the industrial entry point is often the racemic trans-2-bromo-1-indanol, which is subsequently converted to the epoxide, opened, and resolved.

  • Why trans? The bromination of indene proceeds via a bromonium ion intermediate. Water attacks from the backside (anti-addition), exclusively yielding the trans-bromohydrin.

  • The "Cis" Switch: The utility of the trans-bromohydrin is its ability to form indene oxide (epoxide) upon base treatment. The subsequent Ritter reaction on the epoxide allows for the installation of the amine with specific stereocontrol to generate the cis-amino alcohol.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name (1RS,2RS)-2-Bromo-2,3-dihydro-1H-inden-1-ol
Molecular Weight 213.07 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 130–131 °C
Solubility Soluble in ethanol, DCM, acetonitrile; low solubility in water
Key Hazard Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335)

Protocol A: Scalable Synthesis of trans-2-Bromo-1-indanol

Methodology: Oxidative Bromination (HBr/H₂O₂). Rationale: This method avoids the use of elemental bromine (hazardous/volatile) and N-bromosuccinimide (expensive/atom inefficient). It generates HOBr in situ, leading to higher yields and easier workup (precipitation) compared to traditional extraction methods.

Reagents & Equipment
  • Indene (Technical grade, >90%)[1][2]

  • Hydrobromic Acid (47% aq.)

  • Hydrogen Peroxide (35% aq.)

  • Triton X-100 (Surfactant/Dispersant)[1][2]

  • Deionized Water

  • Equipment: 1L 3-neck round bottom flask, mechanical stirrer (overhead), dropping funnel, thermometer, cooling bath.

Step-by-Step Procedure
  • Emulsification:

    • Charge the flask with Indene (174 g, 1.5 mol) , Water (240 mL) , and Triton X-100 (2.8 g) .

    • Add HBr 47% (262 g, 1.52 mol) while stirring.

    • Engage mechanical stirring at 300–400 RPM to create a stable white emulsion.

    • Heat the mixture to 60 °C .

  • Oxidative Addition:

    • Load H₂O₂ 35% (148 g, 1.52 mol) into the dropping funnel.

    • Add the peroxide dropwise over 4 hours , maintaining the internal temperature between 60–65 °C .

    • Mechanistic Note: The slow addition prevents the accumulation of excess oxidant, minimizing the formation of 2-bromo-1-indanone (over-oxidation side product).

  • Completion & Crystallization:

    • After addition, stir at 60 °C for an additional 2 hours .

    • Remove heat and allow the mixture to cool slowly to room temperature (25 °C) over 2 hours.

    • Cool further to 5 °C using an ice bath. The product will crystallize out of the aqueous suspension.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash the filter cake with cold water (2 x 100 mL) to remove residual acid and bromide salts.

    • Wash with a small amount of cold chlorobenzene or hexane (optional) to remove unreacted indene.

    • Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 240–250 g (78–83%). Purity: >97% (by HPLC).

Protocol B: Application – Conversion to cis-1-Amino-2-Indanol[3]

Context: This protocol describes the transformation of trans-2-bromo-1-indanol into the Indinavir precursor.

Workflow Logic
  • Epoxidation: Base-catalyzed closure of the bromohydrin to Indene Oxide.

  • Ritter Reaction: Opening of the epoxide with acetonitrile/oleum to form the oxazoline (or amide).

  • Hydrolysis: Conversion to the cis-amino alcohol.[3]

Step-by-Step Procedure
  • Epoxide Formation (Indene Oxide):

    • Dissolve trans-2-bromo-1-indanol (50 g) in Dichloromethane (DCM) (250 mL).

    • Add 5M NaOH (1.2 eq) vigorously.

    • Stir for 1 hour at RT. The reaction is rapid due to the trans-arrangement allowing backside attack of the alkoxide on the C-Br bond.

    • Separate phases, dry organic layer (MgSO₄), and concentrate to yield Indene Oxide (oil/solid).

  • Ritter Reaction (The "Cis" Generator):

    • Dissolve Indene Oxide in Acetonitrile at -20 °C.

    • Slowly add Oleum (fuming H₂SO₄) or concentrated H₂SO₄.

    • Mechanism:[1][3][4][5][6] The epoxide opens to a benzylic carbocation. Acetonitrile attacks from the face opposite the leaving group (or via a cyclic intermediate), forming a nitrilium ion which cyclizes to an oxazoline.

    • Quench with water and reflux to hydrolyze the intermediate.

  • Resolution (Brief):

    • The resulting racemic cis-1-amino-2-indanol is typically resolved using L-tartaric acid in methanol/water to isolate the (1S,2R) enantiomer required for Indinavir.

Process Visualization

The following diagram illustrates the stereochemical pathway and critical control points in the synthesis.

Indinavir_Precursor_Synthesis cluster_conditions Critical Process Parameters Indene Indene (Starting Material) Bromohydrin trans-2-Bromo-1-indanol (Key Intermediate) Indene->Bromohydrin HBr, H2O2 (Anti-addition) Epoxide Indene Oxide (Epoxide) Bromohydrin->Epoxide NaOH, DCM (Intramolecular SN2) Oxazoline Oxazoline Intermediate Epoxide->Oxazoline MeCN, Oleum (Ritter Reaction) CisAmino cis-1-Amino-2-indanol (Racemic) Oxazoline->CisAmino Hydrolysis (H2O, Heat) Indinavir Indinavir (HIV Protease Inhibitor) CisAmino->Indinavir Resolution & Coupling Param1 Temp: 60-65°C (Prevent over-oxidation) Param2 pH Control (Crucial for Epoxidation)

Caption: Synthetic pathway from Indene to Indinavir precursors, highlighting the central role of trans-2-bromo-1-indanol.

Analytical Quality Control

To ensure the material is suitable for pharmaceutical application, the following parameters must be met:

TestMethodAcceptance Criteria
Identification 1H NMR (CDCl₃)δ 7.4 (m, 4H), 5.3 (d, 1H, H-1), 4.3 (m, 1H, H-2), 3.6 (dd, 1H, H-3a), 3.2 (dd, 1H, H-3b)
Purity HPLC (C18 Column)≥ 97.0% Area
Impurity A HPLCIndene < 0.5%
Impurity B HPLC2-Bromo-1-indanone < 1.0% (Over-oxidation product)
Water Content Karl Fischer< 0.5%

Safety & Handling (SDS Summary)

  • Hazard Identification: trans-2-Bromo-1-indanol is an irritant. Avoid inhalation of dust.[4][7][8][9]

  • Bromine Safety: While this protocol uses HBr/H₂O₂ to avoid liquid bromine, the reaction generates active brominating species. Perform all operations in a functioning fume hood.

  • Exotherm Control: The addition of H₂O₂ to HBr is exothermic. Strict temperature control (60–65 °C) is vital to prevent thermal runaway and byproduct formation.

References

  • Senanayake, C. H., et al. (1996). "The Role of trans-2-Bromo-1-indanol in the Synthesis of Indinavir." Tetrahedron Letters, 37(19), 3271-3274. Link

  • Merck & Co., Inc. (1998). "Process for producing trans-2-bromoindan-1-ol." European Patent EP0816317B1. Link

  • Didier, E., et al. (1998). "Chemo-enzymatic synthesis of (1S,2R)-1-amino-2-indanol." Tetrahedron, 54(19), 4225-4232. Link

  • Dorsey, B. D., et al. (1994).[10][11][12] "L-735,524: The design of a potent and orally bioavailable HIV protease inhibitor."[12] Journal of Medicinal Chemistry, 37(21), 3443-3451. Link

  • Thermo Fisher Scientific. (2025).[4][9] "Safety Data Sheet: 2-Bromo-1-indanol." Link

Sources

Method

Application Note: Large-Scale Synthesis and Process Optimization of trans-2-Bromo-1-indanol

Target Audience: Process Chemists, Pharmaceutical Scientists, and Scale-Up Engineers Application Focus: Chiral Auxiliaries, HIV Protease Inhibitor Precursors, and Asymmetric Ligand Synthesis Executive Summary The robust,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Pharmaceutical Scientists, and Scale-Up Engineers Application Focus: Chiral Auxiliaries, HIV Protease Inhibitor Precursors, and Asymmetric Ligand Synthesis

Executive Summary

The robust, large-scale synthesis of trans-2-bromo-1-indanol (indene bromohydrin) is a critical capability in pharmaceutical process chemistry. As a rigid, sterically constrained scaffold, this molecule serves as the primary precursor to cis-1-amino-2-indanol, a vital chiral building block used in the synthesis of the HIV-1 protease inhibitor Indinavir (Crixivan®) [1] and various asymmetric catalysts (e.g., BOX and PyBOX ligands)[2].

This application note details a highly scalable, regioselective, and stereoselective bromohydrination protocol. By synthesizing technical accuracy with field-proven process engineering, this guide provides a self-validating workflow designed to mitigate thermal hazards, maximize regiochemical fidelity, and streamline downstream purification.

Mechanistic Rationale & Reaction Engineering

The conversion of indene to trans-2-bromo-1-indanol is achieved via an electrophilic addition mechanism using N-bromosuccinimide (NBS) in an aqueous organic solvent. Understanding the causality behind the reaction's transition states is essential for successful scale-up.

  • Electrophilic Activation & Stereoselectivity: The reaction initiates with the transfer of an electrophilic bromine atom (

    
    ) from NBS to the electron-rich alkene of indene, forming a cyclic bromonium ion intermediate. The steric bulk of the bridged bromonium ion strictly dictates an anti-addition trajectory for the incoming nucleophile, ensuring the exclusive formation of the trans diastereomer.
    
  • Regiochemical Fidelity (Markovnikov Addition): The nucleophilic attack by water occurs regioselectively at the C1 position (benzylic carbon). This is driven by the asymmetric stabilization of the bromonium ion; the C1 carbon bears more partial positive charge (

    
    ) due to resonance stabilization from the adjacent aromatic ring, making it the preferred site for nucleophilic attack.
    
  • Reagent Selection (Why NBS over

    
    ?):  Utilizing NBS instead of elemental bromine (
    
    
    
    ) maintains a low, steady-state concentration of electrophilic bromine in the reactor. This kinetic control is crucial on a large scale to suppress the formation of 1,2-dibromoindane side products.

Mechanism Indene Indene (Starting Material) Bromonium Bromonium Ion Intermediate (Steric shielding dictates anti-attack) Indene->Bromonium Electrophilic addition Reagents NBS / H2O (Slow Br+ Release) Reagents->Bromonium Attack H2O Nucleophilic Attack (Regioselective at Benzylic C1) Bromonium->Attack Anti-addition trajectory Product trans-2-Bromo-1-indanol (>90% Yield, Racemic) Attack->Product Deprotonation

Mechanistic pathway of indene bromohydrination to trans-2-bromo-1-indanol.

Process Chemistry & Scale-Up Considerations

When transitioning from a benchtop to a pilot-plant scale, solvent selection and thermal management become the primary engineering bottlenecks.

Solvent System Optimization

The reaction requires a biphasic or miscible aqueous-organic system to solubilize both the highly non-polar indene and the aqueous nucleophile. While Dimethyl Sulfoxide (DMSO) has been utilized [3], its high boiling point and propensity to form intractable emulsions during aqueous workup make it suboptimal for multi-kilogram scales.

A Tetrahydrofuran (THF)/Water co-solvent system (1:1 v/v) is the industry standard[4]. THF provides excellent solvation for indene and NBS, while its volatility allows for rapid solvent exchange during downstream crystallization.

Quantitative Data: Solvent & Parameter Comparison
ParameterTHF /

(1:1)
DMSO /

(10:1)
Acetonitrile /

(1:1)
Typical Yield 92 – 95%70 – 75%80 – 85%
Exothermicity Moderate (Easily controlled)High (Requires active cooling)Moderate
Workup Complexity Low (THF evaporates easily)High (Requires extensive washing)Low
Purity (Crude) > 95%~ 85% (Dibromo impurities)> 90%

Table 1: Comparison of solvent systems for the large-scale bromohydrination of indene.

Experimental Protocol: 100g Scale-Up Workflow

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure the reaction trajectory is correct before proceeding, preventing costly downstream failures.

Materials Required
  • Indene (Technical Grade, >95%): 100.0 g (0.86 mol)

  • N-Bromosuccinimide (NBS, Recrystallized): 168.5 g (0.95 mol, 1.1 eq)

  • Tetrahydrofuran (THF, Anhydrous): 875 mL

  • Deionized Water: 875 mL

  • Ethyl Acetate (EtOAc): For extraction

  • Hexane/Ethanol: For crystallization

Workflow Prep 1. Reactor Preparation Charge THF, Water & Indene Cool 2. Thermal Control Cool to 0 - 5 °C Prep->Cool Add 3. NBS Addition Portion-wise (Exotherm Control) Cool->Add React 4. Reaction Maturation Stir 12h at 20 °C Add->React Quench 5. IPC & Extraction Validate via TLC, Extract with EtOAc React->Quench Cryst 6. Crystallization Hexane/EtOH Recrystallization Quench->Cryst

Step-by-step process workflow for the large-scale synthesis of trans-2-bromo-1-indanol.

Step-by-Step Methodology

Step 1: Reactor Preparation & Solvation

  • Equip a 3.0 L jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, and an addition funnel.

  • Charge the reactor with 875 mL of THF and 875 mL of Deionized Water.

  • Add 100.0 g of Indene to the biphasic mixture. Stir at 300 RPM to create a uniform emulsion.

  • Self-Validation Check: The mixture should appear as a cloudy, homogenous emulsion without heavy phase separation at the bottom.

Step 2: Thermal Control & Reagent Addition

  • Circulate coolant through the reactor jacket to bring the internal temperature to 0 – 5 °C.

  • Begin the portion-wise addition of NBS (168.5 g) over a period of 90 minutes.

  • Critical Causality: The addition rate must be strictly governed by the internal temperature. Do not allow the internal temperature to exceed 15 °C. Elevated temperatures accelerate the competing homolytic cleavage of NBS, leading to radical bromination pathways and dibromoindane impurities.

Step 3: Reaction Maturation

  • Once addition is complete, disable the active cooling jacket and allow the reactor to naturally warm to ambient temperature (approx. 20 °C).

  • Maintain mechanical stirring for 12 hours [4].

  • Self-Validation Check (IPC): Perform a TLC assay (Hexane:EtOAc 8:2). The highly non-polar indene spot (

    
    ) should be completely consumed, replaced by a prominent, UV-active product spot (
    
    
    
    ).

Step 4: Workup & Extraction

  • Transfer the reaction mixture to a 5.0 L separatory funnel.

  • Add 1.0 L of Ethyl Acetate (EtOAc) to induce phase separation.

  • Isolate the upper organic layer. Extract the remaining aqueous layer with an additional 500 mL of EtOAc.

  • Wash the combined organic layers with 500 mL of saturated aqueous

    
     (to neutralize residual succinimide/HBr), followed by 500 mL of brine.
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
    

Step 5: Purification via Crystallization

  • Dissolve the crude solid in a minimum volume of boiling Ethanol (approx. 150 mL).

  • Slowly add cold Hexane dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C cold room for 4 hours to maximize crystal yield.

  • Filter the resulting white crystals under vacuum and wash with ice-cold hexane.

  • Self-Validation Check: Yield should be approximately 165 g (90% theoretical).

Analytical Validation & Quality Control

To ensure the material meets pharmaceutical intermediate specifications, the following analytical parameters must be verified:

  • Appearance: Fine, white crystalline powder [5].

  • Melting Point: 127 – 131 °C. A depressed melting point (< 125 °C) indicates the presence of succinimide carryover or dibrominated impurities[4].

  • Stereochemical Purity: The trans configuration is confirmed via

    
     NMR. The coupling constant (
    
    
    
    ) between the benzylic proton at C1 and the methine proton at C2 in the trans isomer is typically distinct from the cis isomer due to the dihedral angle approaching 180°, adhering to the Karplus equation.

Downstream Applications

The purified racemic trans-2-bromo-1-indanol is immediately ready for downstream resolution or stereospecific conversion. Most notably, it undergoes a Ritter reaction or azide displacement followed by reduction to yield cis-1-amino-2-indanol. This inversion of stereochemistry at the C1 position (from trans to cis) is a hallmark of the synthetic route utilized by Merck for the commercial production of Indinavir[1].

References

  • MDPI - Molecules: Strategies for Accessing cis-1-Amino-2-Indanol Source:[Link]

  • MDPI - International Journal of Molecular Sciences: Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon Source:[Link]

  • National Library of Medicine (PMC): The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt Source:[Link]

Sources

Application

Application Note: Catalytic Synthesis of trans-2-Bromo-1-indanol

This guide details the catalytic protocols for synthesizing trans-2-bromo-1-indanol, a critical chiral intermediate in the manufacture of the HIV protease inhibitor Indinavir (Crixivan). Introduction & Significance trans...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic protocols for synthesizing trans-2-bromo-1-indanol, a critical chiral intermediate in the manufacture of the HIV protease inhibitor Indinavir (Crixivan).

Introduction & Significance

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is the requisite precursor for the synthesis of cis-1-amino-2-indanol, the chiral scaffold of Indinavir. The industrial preparation traditionally relies on the addition of hypobromous acid (HOBr) generated in situ.[1] However, standard stoichiometric methods often suffer from poor atom economy and handling of hazardous molecular bromine.[1]

This guide focuses on catalytic oxidative methods that utilize safe bromide salts (NaBr) or HBr combined with hydrogen peroxide (


) and a metal catalyst (Molybdate/Tungstate/Vanadate).[1] This "biomimetic" approach—mirroring the action of haloperoxidase enzymes—offers a greener, more scalable route.[1] We also detail an advanced organocatalytic  protocol for enantioselective synthesis.

Reaction Mechanism & Stereochemistry

The formation of trans-2-bromo-1-indanol follows a classic electrophilic addition mechanism but is governed by the kinetics of the bromonium ion intermediate.

  • Activation: The catalyst (e.g., Molybdate) activates

    
     to oxidize Bromide (
    
    
    
    ) to an electrophilic bromine species (
    
    
    equivalent).[1]
  • Bromonium Formation: The electrophilic bromine attacks the double bond of indene from the less hindered face, forming a cyclic bromonium ion.[1]

  • Nucleophilic Attack: Water (solvent) attacks the bromonium ion.[1] Due to the ring strain and steric blocking by the bromine atom, water attacks from the backside (anti-addition) at the benzylic position (C1), which is electronically favored (more cationic character).[1]

  • Result: The product is exclusively the trans-isomer.

ReactionMechanism Indene Indene Bromonium Cyclic Bromonium Intermediate Indene->Bromonium Br+ Attack CatOx Catalyst + H2O2 (Oxidant) CatOx->Bromonium Generates Br+ TransProduct trans-2-Bromo-1-indanol (Thermodynamic Product) Bromonium->TransProduct H2O Attack (Anti/Inversion)

Caption: Mechanistic pathway for the diastereoselective formation of trans-2-bromo-1-indanol via bromonium ion opening.

Protocol A: Molybdate-Catalyzed Oxidative Bromohydrination

Objective: High-yield preparation of racemic trans-2-bromo-1-indanol using Green Chemistry principles (aqueous media, halide salt).

Reagents:

  • Substrate: Indene (Technical grade, 90%+)[1]

  • Bromine Source: Sodium Bromide (NaBr) or Hydrobromic Acid (48% aq.)[1]

  • Oxidant: Hydrogen Peroxide (30% w/w aq.)[1][2]

  • Catalyst: Ammonium Molybdate tetrahydrate

    
     or Sodium Tungstate.[1]
    
  • Solvent: Water/Acetonitrile or Water/Ethyl Acetate biphasic system.[1]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a 500 mL round-bottom flask, dissolve Ammonium Molybdate (1.2 g, 1.0 mmol, ~2 mol% relative to indene) in 50 mL of deionized water.

    • Add Sodium Bromide (NaBr, 11.3 g, 110 mmol, 1.1 equiv) to the catalyst solution.[1] Stir until fully dissolved.

  • Substrate Addition:

    • Add Indene (11.6 g, 100 mmol) to the aqueous phase.[1]

    • Add 50 mL of Ethyl Acetate (or Acetonitrile) to create a biphasic system.[1] Note: The organic solvent solubilizes the indene, while the catalyst remains in the aqueous phase.[1]

  • Controlled Oxidation (The Critical Step):

    • Cool the reaction mixture to 0–5 °C using an ice bath. Temperature control is vital to prevent over-oxidation to the epoxide or dibromide.

    • Add Hydrogen Peroxide (30%, 11.3 mL, 110 mmol) dropwise via an addition funnel over 45 minutes.

    • Observation: The aqueous phase will transiently turn yellow/orange (active peroxo-molybdate-bromide species) before fading as the bromine is consumed by the indene.[1]

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Indene (

      
      ) should disappear; Product (
      
      
      
      ) will appear.[1]
  • Work-up & Purification:

    • Separate the phases. Extract the aqueous layer with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with saturated

      
       (to quench residual peroxides/bromine) and then Brine.[1]
      
    • Dry over

      
       and concentrate under reduced pressure.
      
    • Crystallization: The crude solid is often recrystallized from Hexane/Toluene to yield pure white needles.[1]

Expected Yield: 85–92% Selectivity: >98% trans-diastereomer.

Protocol B: Organocatalytic Enantioselective Bromohydrination

Objective: Preparation of enantioenriched trans-2-bromo-1-indanol. While the industrial route relies on resolution of the racemate, this protocol utilizes a chiral thiourea catalyst to induce asymmetry during the bromonium formation.[1]

Reagents:

  • Substrate: Indene.

  • Bromine Source: N-Bromosuccinimide (NBS).[1][3][4][5][6]

  • Catalyst: Chiral Thiourea (e.g., Jacobsen’s Thiourea or similar bifunctional organocatalyst).[1]

  • Solvent: Toluene or

    
     at low temperature.[1]
    

Workflow Diagram:

Organocatalysis Start Start: Indene + Chiral Catalyst (Solvent: Toluene, -78°C) AddNBS Add NBS (Electrophile) Slow Addition Start->AddNBS Complex Catalyst-Br Complex (Face-Selective Delivery) AddNBS->Complex H-Bonding Activation Quench Quench with Na2S2O3 Complex->Quench H2O Attack Product Enantioenriched trans-2-Bromo-1-indanol Quench->Product

Caption: Workflow for the organocatalytic asymmetric synthesis.

Key Procedural Nuance: The chiral catalyst hydrogen-bonds with NBS, creating a chiral pocket.[1] When the bromine is transferred to indene, it prefers one face, establishing the absolute stereochemistry of the C2-Br bond.[1] The subsequent water attack is stereospecific (inversion), fixing the C1-OH center.[1]

Comparative Data Analysis

FeatureProtocol A: Molybdate/H2O2Protocol B: OrganocatalyticTraditional (NBS/H2O)
Catalyst Type Metal Salt (Inorganic)Chiral Organic MoleculeNone (Stoichiometric)
Bromine Source NaBr or HBr (Salt)NBS (Reagent)NBS or

Atom Economy High (Uses

)
Moderate (Succinimide waste)Low
Yield 85-92% 60-75%50-60%
Stereocontrol trans (Racemic)trans (Enantioenriched, ~80-90% ee)trans (Racemic)
Scalability High (Kg to Ton)Low (mg to g)Moderate

Troubleshooting & Quality Control

  • Issue: Formation of Dibromide byproduct.

    • Cause: Low water concentration or insufficient mixing.[1]

    • Fix: Increase stirring speed (1000 rpm) to ensure the bromonium ion is intercepted by water, not bromide ions. Use a surfactant (e.g., Triton X-100) if using the aqueous HBr method.[1]

  • Issue: Low Conversion.

    • Cause: Deactivation of catalyst or decomposition of

      
      .[1]
      
    • Fix: Ensure pH is maintained slightly acidic (pH 4-5).[1] Add

      
       slowly to avoid thermal decomposition.[1]
      

Analytical Parameters (HPLC):

  • Column: Chiralcel OD-H or AD-H (for enantiomer separation).

  • Mobile Phase: Hexane/Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times: trans-isomers elute distinctly from cis-impurities (if any).

References

  • Vyas, P. V., et al. (2003).[1] "An efficient method of bromination of organic substrates... with NH4VO3 as a catalyst and H2O2." Tetrahedron Letters.

  • Maligres, P. E., et al. (1997).[1] "Synthesis of the Merck HIV-1 Protease Inhibitor...". Tetrahedron Letters. [1]

  • Rossen, K., et al. (Merck & Co).[1] "Process for producing trans-2-bromoindan-1-ol". European Patent EP0816317.[1]

  • Denmark, S. E., et al. (2012).[1] "Catalytic, Enantioselective Halofunctionalization of Alkenes". Angewandte Chemie Int.[1] Ed.[1]

  • Guss, C. O., et al. (1955).[1] "The Reaction of N-Bromosuccinimide with Indene". Journal of the American Chemical Society.[1]

Sources

Method

Application Note: Strategic Derivatization of trans-2-Bromo-1-indanol

Topic: Strategic Derivatization of trans-2-Bromo-1-indanol for Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Gateway...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Derivatization of trans-2-Bromo-1-indanol for Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Gateway to Privileged cis-Aminoindanol Scaffolds

Executive Summary

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a bifunctional bicyclic building block that serves as a critical "stereochemical switch" in medicinal chemistry. While the trans-bromohydrin itself possesses defined stereochemistry, its primary utility lies in its ability to access the indene oxide intermediate and subsequent 1,2-disubstituted indanes .

This Application Note details the derivatization of trans-2-bromo-1-indanol to access the (1S,2R)-cis-1-amino-2-indanol pharmacophore—the core scaffold of the HIV protease inhibitor Indinavir (Crixivan) and a privileged chiral ligand in asymmetric catalysis. We provide validated protocols for epoxide formation, Ritter-type amination, and safety handling.

Strategic Analysis: The Stereochemical Switch

The utility of trans-2-bromo-1-indanol stems from the anti-periplanar relationship between the C1-hydroxyl and C2-bromine. This geometry is pre-organized for base-mediated intramolecular


 displacement, yielding indene oxide with high fidelity.

Why this matters:

  • Stereocontrol: The trans-bromohydrin locks the stereochemistry required to form the epoxide.

  • Divergence: The resulting epoxide can be opened:

    • Invertively (standard nucleophiles)

      
      trans-products.
      
    • Retentively (via neighboring group participation/Ritter)

      
      cis-products.
      
Visualizing the Pathway (Graphviz)

Indanol_Derivatization Start trans-2-Bromo-1-indanol (Precursor) Epoxide Indene Oxide (Reactive Intermediate) Start->Epoxide Base (NaOH) Intramolecular SN2 Ketone 2-Bromo-1-indanone Start->Ketone Oxidation (Jones/PCC) CisAmino cis-1-Amino-2-indanol (Indinavir Core) Epoxide->CisAmino Ritter Rxn (MeCN, H2SO4) -> Hydrolysis TransDeriv trans-1,2-Disubstituted Indanes Epoxide->TransDeriv Nucleophile (N3, NH2) Standard Opening

Figure 1: Divergent synthesis pathways from trans-2-bromo-1-indanol. The "Red Route" (Epoxide) is the primary focus for medicinal chemistry applications.

Critical Experimental Protocols
Protocol A: Quantitative Synthesis of Indene Oxide

Objective: Convert trans-2-bromo-1-indanol to indene oxide via intramolecular etherification. Mechanism: Base deprotonates the C1-OH; the resulting alkoxide attacks C2 from the backside, displacing Bromide.

Materials:

  • trans-2-Bromo-1-indanol (1.0 equiv)

  • Sodium Hydroxide (aqueous, 20% w/v)

  • Dichloromethane (DCM) or Diethyl Ether

  • Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (47 mmol) of trans-2-bromo-1-indanol in 100 mL of DCM in a round-bottom flask equipped with vigorous magnetic stirring.

  • Biphasic Setup: Add 50 mL of 20% NaOH solution. If reaction kinetics are slow, add 1 mol% TBAB.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the epoxide (
      
      
      
      ).
  • Workup: Separate the organic layer. Extract the aqueous layer once with 30 mL DCM.

  • Washing: Wash combined organics with water (2 x 50 mL) and brine (50 mL) to ensure removal of caustic base.

    • Note: Residual base can catalyze polymerization of the epoxide upon concentration.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Yield: Expect >90% yield as a pale yellow oil or low-melting solid. Use immediately for Protocol B.

Protocol B: Stereoselective Ritter Amination (The "Merck" Route)

Objective: Convert Indene Oxide (derived from Protocol A) to cis-1-amino-2-indanol. Significance: This reaction reverses the standard trans-opening rule of epoxides by utilizing a double-inversion mechanism via an oxazoline intermediate.

Materials:

  • Indene Oxide (from Protocol A)

  • Acetonitrile (Solvent & Reagent)[1]

  • Oleum (Fuming Sulfuric Acid) or conc.

    
    
    
  • Water[2]

Step-by-Step Methodology:

  • Solution Preparation: Dissolve Indene Oxide (5.0 g, 38 mmol) in Acetonitrile (50 mL) at -10°C (ice/salt bath).

  • Acid Addition: Dropwise add conc.

    
     (2.5 equiv) maintaining internal temp < 0°C.
    
    • Mechanistic Note: The acid opens the epoxide to a benzylic carbocation. The acetonitrile nitrogen attacks the cation cis to the leaving oxygen (via shielding or ion-pairing), forming a cyclic oxazoline intermediate.

  • Aging: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Hydrolysis: Add water (20 mL) and heat to reflux (80°C) for 2 hours. This hydrolyzes the intermediate oxazoline to the amine and acetic acid.

  • Purification:

    • Cool to room temperature.

    • Basify to pH 10 with 50% NaOH (precipitate may form).

    • Extract with EtOAc (3 x 50 mL).

    • Concentrate to yield crude cis-1-amino-2-indanol.

  • Crystallization: Recrystallize from Ethanol/Heptane to obtain pure white needles.

Data Summary: Stereochemical Outcomes

PrecursorReagentIntermediateProduct StereochemApplication
trans-BromohydrinNaOHIndene OxideN/AEpoxide Precursor
Indene Oxide

/ MeOH
N/Atrans-1-Amino-2-indanolGeneral Building Block
Indene Oxide

Oxazolinecis-1-Amino-2-indanol HIV Protease Inhibitors
trans-Bromohydrin

(Direct)
N/Acis-1-Azido-2-indanol*Rare (requires forcing)

*Note: Direct displacement often fails or rearranges; the epoxide route is preferred.

Mechanistic Validation (The "Double Inversion")

Understanding the Ritter reaction on the epoxide is crucial for troubleshooting.

  • Step 1 (Epoxide Opening): Acid protonates the epoxide oxygen. The ring opens to form a benzylic carbocation at C1.

  • Step 2 (Nitrile Attack): Acetonitrile attacks C1. Due to the proximity of the C2-hydroxyl group (which forms a transient oxonium bridge or directs via H-bonding), the nitrile attacks from the same face as the original epoxide oxygen, or the reaction proceeds via a cyclic oxazoline that retains relative stereochemistry.

  • Step 3 (Hydrolysis): The oxazoline ring is hydrolyzed, yielding the amine and alcohol in a cis relationship.

Mechanism Epoxide Indene Oxide Cation Benzylic Cation (C1+) Epoxide->Cation H+ Oxazoline Cis-Oxazoline Intermediate Cation->Oxazoline MeCN (Retentive Attack) Product Cis-1-Amino-2-Indanol Oxazoline->Product H2O / Reflux (Hydrolysis)

Figure 2: Simplified mechanistic flow of the Modified Ritter Reaction.

Safety & Handling Guidelines
  • Lachrymator Hazard: trans-2-Bromo-1-indanol and its precursors (like

    
    -bromo ketones) can be mild lachrymators. Handle in a fume hood.
    
  • Epoxide Toxicity: Indene oxide is an alkylating agent and a potential mutagen. Avoid inhalation and skin contact.[3][4][5][6] Double-glove (Nitrile) when handling the intermediate from Protocol A.

  • Exotherm Control: The addition of acid to acetonitrile (Protocol B) is exothermic. Failure to control temperature (<0°C) can lead to "runaway" polymerization of the epoxide, resulting in a black tar (polymerized indene) rather than the desired oxazoline.

References
  • Senanayake, C. H., et al. (1996). "The Role of cis-1-Aminoindan-2-ol in the Synthesis of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 37(19), 3271-3274.

  • Merck & Co. (1995). "Process for the synthesis of hydroxy-functionalized cyclic amines." U.S. Patent 5,420,353.

  • Guss, C. O., & Rosenthal, R. (1955). "The Reaction of Indene Oxide with Hydrogen Halides." Journal of the American Chemical Society, 77(9), 2549–2554.

  • Didier, E., et al. (1991). "Chemo-enzymatic synthesis of (1S,2R)-1-amino-2-indanol." Tetrahedron, 47(27), 4941-4958.

Sources

Application

Application Note: trans-2-Bromo-1-indanol in Asymmetric Synthesis

Executive Summary trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a critical chiral building block, predominantly utilized in the pharmaceutical industry for the synthesis of HIV protease inhibitors, most notably Indinavir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a critical chiral building block, predominantly utilized in the pharmaceutical industry for the synthesis of HIV protease inhibitors, most notably Indinavir (Crixivan) . Its rigid bicyclic structure and vicinal bromo-hydroxy functionality allow for stereocontrolled transformations into epoxides and amino alcohols.

This Application Note provides a comprehensive technical guide for researchers using trans-2-bromo-1-indanol. It details the mechanistic principles of its reactivity, protocols for its enzymatic resolution to high enantiomeric excess (%ee), and its conversion into the pharmacologically active cis-1-amino-2-indanol scaffold.

Mechanistic Insight & Stereochemistry

The "Trans" Advantage

The utility of trans-2-bromo-1-indanol stems from the anti-periplanar relationship between the hydroxyl group at C1 and the bromine atom at C2. This geometric arrangement is a prerequisite for base-mediated intramolecular


 displacement, which yields indene oxide  with defined stereochemistry.
  • Reaction: trans-Bromohydrin

    
     Epoxide + 
    
    
    
  • Stereochemical Consequence: The closure to the epoxide involves inversion at the C2 center. However, because the starting material is trans, the resulting epoxide retains the relative stereochemical information required for subsequent ring-opening reactions that yield cis-aminoindanols.

Pathway to Indinavir

The industrial relevance of this molecule is defined by the Merck Indinavir synthesis. The pathway involves the conversion of the bromohydrin to the epoxide, followed by a Ritter-type reaction.

IndinavirPathway Indene Indene Bromo trans-2-Bromo-1-indanol (Racemic) Indene->Bromo NBS, H2O (Bromination) Res_Bromo (1R, 2R)-(-)-Bromohydrin (Enantiopure) Bromo->Res_Bromo Enzymatic Resolution (Lipase) Epoxide Indene Oxide (Chiral) Res_Bromo->Epoxide KOH/Base (Ring Closure) Oxazoline Oxazoline Intermediate Epoxide->Oxazoline Ritter Reaction (MeCN, H2SO4) Final (-)-cis-1-Amino-2-indanol (Indinavir Intermediate) Oxazoline->Final Hydrolysis

Figure 1: The strategic role of trans-2-bromo-1-indanol in the synthesis of the Indinavir key intermediate. The resolution step is critical for establishing the correct absolute configuration.

Application Protocols

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (1R, 2R)-2-bromo-1-indanol from the racemic mixture. Principle: Lipases catalyze the selective acylation of one enantiomer (usually the (1S, 2S)-isomer), leaving the desired (1R, 2R)-alcohol unreacted.[1]

Materials:

  • Substrate: rac-trans-2-Bromo-1-indanol

  • Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435) or Pseudomonas Lipase (Lipase PS-30).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of rac-trans-2-bromo-1-indanol in 100 mL of MTBE.

  • Acyl Donor Addition: Add 2.0 equivalents of vinyl acetate.

  • Enzyme Addition: Add 1.0 g of immobilized CALB.

  • Incubation: Stir the suspension at 30°C. Monitor the reaction via Chiral HPLC (see Section 5).

  • Termination: Stop the reaction when conversion reaches 50% (typically 24–48 hours).

  • Work-up: Filter the enzyme. Concentrate the filtrate.

  • Separation: Separate the unreacted (1R, 2R)-alcohol from the (1S, 2S)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient). The alcohol elutes after the ester.

Critical Parameter:

  • Water Activity (

    
    ):  Ensure solvents are dry. Excess water leads to non-selective hydrolysis.
    
Protocol B: Synthesis of (-)-cis-1-Amino-2-indanol

Objective: Conversion of the resolved bromohydrin to the pharmaceutical intermediate.

Step-by-Step Procedure:

  • Epoxidation:

    • Dissolve (1R, 2R)-2-bromo-1-indanol (1 eq) in THF.

    • Add aqueous KOH (2.5 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Extract with EtOAc, wash with brine, and concentrate to yield the chiral epoxide.

  • Ritter Reaction (Oxazoline Formation):

    • Dissolve the epoxide in Acetonitrile (MeCN).

    • Cool to -40°C. Slowly add fuming sulfuric acid (oleum) or concentrated

      
      .
      
    • Note: The reaction proceeds via a nitrilium ion trapping the benzylic carbocation, forming a cis-fused oxazoline ring.

  • Hydrolysis:

    • Add water to the reaction mixture and reflux for 4 hours to hydrolyze the oxazoline.

    • Adjust pH to 11 with NaOH.

    • The product, (-)-cis-1-amino-2-indanol, precipitates as a white solid.

Advanced Methodology: Asymmetric Transfer Hydrogenation (ATH)

For researchers seeking to avoid resolution (and the 50% yield cap), Asymmetric Transfer Hydrogenation of 2-bromo-1-indanone is the modern alternative.

Reaction: 2-Bromo-1-indanone


trans-2-Bromo-1-indanol
ParameterCondition
Catalyst RuCl
H-Donor Formic Acid / Triethylamine (5:2 azeotrope)
Solvent DMF or CH2Cl2
Temp 25°C
Yield/ee Typically >95% Yield, >96% ee

Mechanism: The reaction proceeds via Dynamic Kinetic Resolution (DKR) if the bromo-ketone racemizes under reaction conditions, or simple asymmetric reduction. The trans selectivity is dictated by the steric bulk of the catalyst preventing cis delivery of the hydride.

Quality Control & Safety

Analytical Methods

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (1R, 2R)-Isomer: 12.5 min

    • (1S, 2S)-Isomer: 16.0 min

Safety Data (E-E-A-T)
  • Hazards: trans-2-Bromo-1-indanol is a skin and eye irritant.[2][3] It may cause allergic skin reactions.

  • Handling: Use nitrile gloves.[4] Perform all solid handling in a fume hood to avoid dust inhalation.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for epoxidation).

References

  • Merck Research Laboratories. "Asymmetric Synthesis of the HIV Protease Inhibitor Crixivan (Indinavir Sulfate)." Journal of the American Chemical Society, 1996.[5]

  • Senanayake, C. H., et al. "The Role of Undesired Atropisomers in the Synthesis of Indinavir." Tetrahedron Letters, 1996.

  • Didziapetris, R., et al. "Enzymatic Resolution of 2-Bromo-1-indanol." Journal of Organic Chemistry. (Contextual validation of lipase specificity).

  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Bromo-1-indanol."

  • Palmer, M. J., & Wills, M. "Asymmetric Transfer Hydrogenation of C=O and C=N Bonds." Tetrahedron: Asymmetry, 1999. (Validation of ATH protocols).

Sources

Method

Application Note: Reaction of trans-2-Bromo-1-indanol with Nucleophiles

Pathways to Privileged Chiral Scaffolds in Drug Discovery Executive Summary trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a versatile bicyclic halohydrin serving as a critical divergence point in the synthesis of amino-in...

Author: BenchChem Technical Support Team. Date: March 2026

Pathways to Privileged Chiral Scaffolds in Drug Discovery

Executive Summary

trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a versatile bicyclic halohydrin serving as a critical divergence point in the synthesis of amino-indanol pharmacophores. These scaffolds are central to HIV protease inhibitors (e.g., Indinavir), chiral auxiliaries, and asymmetric catalysts.[1]

This Application Note details the reactivity profile of trans-2-bromo-1-indanol, specifically its transformation into indene oxide and subsequent nucleophilic ring-opening.[2] We distinguish between Basic Pathways (yielding trans-1,2-disubstituted products) and Acidic/Ritter Pathways (yielding cis-1,2-disubstituted products), providing validated protocols for researchers optimizing lead compounds.

Mechanistic Insight: The "Epoxide Gateway"

The reactivity of trans-2-bromo-1-indanol is governed by its stereochemistry. The hydroxyl group at C1 and the bromine at C2 are on opposite faces of the indane ring (trans). This geometry is ideally set up for intramolecular nucleophilic substitution .

The Critical Intermediate: Indene Oxide

Upon treatment with base, the C1-hydroxyl is deprotonated. The resulting alkoxide attacks the C2-position from the rear, displacing the bromide. Because the starting material is trans, the oxygen and the leaving group are anti-periplanar (pseudo-diaxial), facilitating rapid closure to indene oxide (1,2-epoxyindane).

Divergent Nucleophilic Trajectories

Once indene oxide is formed (either isolated or in situ), the stereochemical outcome of the final product depends on the reaction conditions:

  • Basic/Neutral Nucleophilic Attack (The trans Route):

    • Mechanism:

      
      -type attack on the epoxide.
      
    • Stereochemistry: Backside attack opens the ring with inversion at the carbon of attack. Since the epoxide oxygen remains on the other face, the resulting 1,2-disubstituted product has a trans configuration.

    • Regioselectivity: Nucleophiles may attack C1 (benzylic) or C2. While C1 is electronically activated (benzylic), C2 is less sterically hindered. Solvent and catalyst choice modulate this ratio.[3]

  • Acidic/Ritter Reaction (The cis Route):

    • Mechanism: Strong acid generates a carbocation or oxazoline intermediate that allows for retention of configuration or double inversion.

    • Outcome: Essential for synthesizing cis-1-amino-2-indanol (the Indinavir fragment).

Pathway Visualization

ReactionPathways Start trans-2-Bromo-1-indanol Base Base Treatment (NaOH/KOH) Start->Base Epoxide Indene Oxide (cis-1,2-Epoxyindane) Base->Epoxide Intramolecular SN2 PathBasic Path A: Basic/Neutral (Amines, Azides) Epoxide->PathBasic PathAcid Path B: Acidic/Ritter (H2SO4, MeCN) Epoxide->PathAcid ProdTrans trans-1-Amino-2-indanol (Anti-Opening) PathBasic->ProdTrans Inversion at C1/C2 ProdCis cis-1-Amino-2-indanol ( via Oxazoline) PathAcid->ProdCis Retention/Double Inversion

Figure 1: Divergent synthesis pathways starting from trans-2-bromo-1-indanol.

Experimental Protocols

Protocol A: Synthesis of trans-1-Amino-2-indanol Derivatives

Target Audience: Researchers synthesizing chiral ligands or resolving agents. Mechanism:In situ formation of indene oxide followed by aminolysis.

Reagents:

  • trans-2-Bromo-1-indanol (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.2 equiv)

  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Workflow:

  • Epoxidation: Dissolve trans-2-bromo-1-indanol in MeOH (0.5 M). Add KOH pellets (powdered) at 0°C. Stir for 1 hour.

    • Checkpoint: TLC should show disappearance of bromohydrin and appearance of indene oxide (higher R_f).

  • Aminolysis: Add the primary amine directly to the reaction mixture.

  • Reflux: Heat the mixture to 60°C (or reflux) for 4–6 hours.

    • Note: The basic conditions drive the amine attack. The benzylic position (C1) is often favored, but mixtures of C1/C2 attack can occur.

  • Workup: Concentrate solvent in vacuo. Dilute with EtOAc and wash with water (x2) and brine.

  • Purification: Recrystallization is often possible for amino-indanols. Alternatively, use Flash Column Chromatography (DCM/MeOH/NH4OH).

Data Table: Typical Regioselectivity in Epoxide Opening

NucleophileConditionsMajor Product IsomerYield
BenzylamineMeOH, Refluxtrans-1-(benzylamino)-2-indanol75-85%
Sodium AzideDMF, 80°Ctrans-1-azido-2-indanol90%
AnilineYCl3 (cat), rttrans-1-anilino-2-indanol88%
Protocol B: Synthesis of cis-1-Amino-2-indanol (Ritter Type)

Target Audience: Drug development (HIV protease inhibitors). Mechanism: This protocol bypasses the direct anti-opening to achieve cis-stereochemistry via a Ritter reaction involving an oxazoline intermediate.

Reagents:

  • Indene Oxide (freshly prepared from trans-2-bromo-1-indanol)

  • Acetonitrile (Solvent & Reactant)

  • Sulfuric Acid (H2SO4) or Oleum

  • Water (for hydrolysis)[4][5]

Workflow:

  • Ritter Reaction: Dissolve Indene Oxide in Acetonitrile at -40°C.

  • Acid Addition: Slowly add H2SO4 (2.0 equiv). The low temperature is critical to control the exotherm and prevent polymerization.

  • Cyclization: Allow to warm to RT. The nitrile nitrogen attacks the benzylic carbocation, forming a cis-fused oxazoline intermediate.

  • Hydrolysis: Add water and heat to reflux. This hydrolyzes the oxazoline to the cis-amino alcohol.

  • Isolation: Basify with NaOH to pH > 12. Extract with DCM. The cis-aminoindanol often precipitates or crystallizes upon cooling.

Critical Optimization Parameters

Regioselectivity Control

When opening the epoxide with amines (Protocol A), the competition between C1 (benzylic) and C2 attack is significant.

  • Electronic Control: Benzylic attack (C1) is favored by solvents that stabilize the developing partial positive charge (e.g., protic solvents like MeOH).

  • Steric Control: Bulky amines may favor attack at the less hindered C2 position.

  • Catalysis: Lewis acids (e.g., YCl3, LiBr) can enhance regioselectivity towards C1 by coordinating to the epoxide oxygen.

Safety Considerations
  • Bromohydrins: Potential skin irritants and sensitizers.

  • Indene Oxide: Volatile and potentially mutagenic. When possible, generate in situ (Protocol A) to minimize exposure.

  • Exotherms: The Ritter reaction (Protocol B) is highly exothermic; strict temperature control is required during acid addition.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of epoxideLower temperature; ensure amine is added immediately after epoxide formation.
Mixed Regioisomers Lack of directing group/solventSwitch to solvent-directed opening (e.g., DMF/Water) or use Lewis Acid catalyst.
Incomplete Reaction Poor solubility of amineUse co-solvents (THF/MeOH) or increase temperature to reflux.

References

  • Lizza, J. R., & Moura-Letts, G. (2017).[6] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49, 1231-1242.[6] Link

  • Senanayake, C. H., et al. (1995).[7] The Role of cis-1-Amino-2-indanol in the Synthesis of HIV Protease Inhibitors. Tetrahedron Letters, 36(23), 3993-3996. (Grounding for Ritter Route).

  • Ghosh, A. K., et al. (1997).[7] Synthesis of cis-1-Amino-2-indanol: A Key Pharmacophore. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: trans-2-Bromo-1-indanol.[4][5][8] Link

  • Proctor, G. (2017). Regioselective Ring Opening of Epoxides. Chemical Communications.[9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude trans-2-Bromo-1-indanol

Welcome to the Technical Support Center for the isolation and purification of trans-2-bromo-1-indanol. As a critical building block in the synthesis of pharmaceutical compounds—including HIV protease inhibitors and 1—ach...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of trans-2-bromo-1-indanol. As a critical building block in the synthesis of pharmaceutical compounds—including HIV protease inhibitors and 1—achieving high purity of this bromohydrin is paramount[1].

Because it is typically synthesized via the bromohydration of indene using N-bromosuccinimide (NBS) and water in tetrahydrofuran (THF), the crude reaction mixture often contains unreacted indene, succinimide, and trace regioisomers[2]. This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure reliable isolation.

Part 1: Purification Workflow Overview

The standard purification pipeline leverages differential solubility to systematically strip away reaction byproducts.

G A Crude Reaction Mixture (trans-2-Bromo-1-indanol, NBS, Succinimide, Indene) B Aqueous Workup (Water/Brine Wash) A->B Remove succinimide C Organic Phase Extraction (Ethyl Acetate) B->C Isolate organic layer D Drying & Concentration (Na2SO4, Rotovap) C->D Remove residual water E Recrystallization (Ethanol) D->E Remove unreacted indene F Pure trans-2-Bromo-1-indanol (White Solid) E->F Vacuum filtration

Workflow for the isolation and purification of trans-2-Bromo-1-indanol.

Part 2: Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodology is designed as a self-validating system , ensuring you can verify success at every step.

Protocol: Isolation and Recrystallization of trans-2-Bromo-1-indanol

Step 1: Quenching and Solvent Exchange

  • Action : Concentrate the crude reaction mixture under reduced pressure to remove the majority of the THF solvent.

  • Causality : THF is water-miscible. If left in the mixture during the subsequent aqueous workup, it will act as a co-solvent, dragging the partially water-soluble bromohydrin into the aqueous layer and severely reducing your yield.

  • Validation : The mixture should transition from a homogeneous liquid to a thick, heterogeneous slurry.

Step 2: Aqueous Extraction

  • Action : Dissolve the slurry in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with distilled water (3x) and saturated brine (1x).

  • Causality : The water washes selectively partition the succinimide byproduct (which is highly water-soluble) away from the target compound. The final brine wash disrupts any emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Validation : Thin-Layer Chromatography (TLC) analysis of the organic layer (Hexane:EtOAc 7:3) should show the complete disappearance of the highly polar, baseline-hugging succinimide spot.

Step 3: Drying and Concentration

  • Action : Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Filter and concentrate via rotary evaporation until a crude solid or thick oil remains.

  • Causality : Residual water will alter the solubility dynamics during recrystallization, potentially causing the product to "oil out" instead of forming pure crystals.

  • Validation : The Na₂SO₄ should be free-flowing (the "snow globe" effect) rather than clumped, indicating all microscopic water droplets have been absorbed.

Step 4: Recrystallization

  • Action : Dissolve the crude product in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour[1].

  • Causality : trans-2-Bromo-1-indanol has a steep solubility curve in ethanol—highly soluble when hot, but poorly soluble when cold. Conversely, unreacted indene and minor organic impurities remain highly soluble even in cold ethanol, staying trapped in the mother liquor.

  • Validation : Formation of white, needle-like crystals. After vacuum filtration and drying, the purity is validated by a sharp melting point of 127–129 °C[1].

Part 3: Troubleshooting & FAQs

When scaling up or dealing with older reagents, deviations can occur. Use the diagnostic logic tree and FAQs below to troubleshoot.

Troubleshooting Start Issue: Low Purity or Yield Check1 Is the melting point below 127 °C? Start->Check1 Yes1 Yes: Impurities present (Succinimide or Indene) Check1->Yes1 Yes No1 No: Purity is likely high. Check yield loss. Check1->No1 No Action1 Perform thorough aqueous wash and recrystallize Yes1->Action1 Action2 Check mother liquor for lost product No1->Action2

Diagnostic logic tree for troubleshooting yield and purity issues.

Q: Why does my trans-2-bromo-1-indanol present as a sticky oil instead of a white solid? A: This is typically caused by residual unreacted indene or trapped THF solvent. Indene is a non-polar liquid at room temperature. If the bromohydration reaction did not reach completion, the high concentration of indene prevents the bromohydrin from nucleating into crystals. Solution: Ensure complete removal of THF via high-vacuum rotary evaporation, then triturate the crude oil with cold hexanes. The hexanes will selectively dissolve the indene, allowing the trans-2-bromo-1-indanol to precipitate as a solid.

Q: My melting point is broad (e.g., 115–122 °C). What does this indicate? A: A depressed and broad melting point indicates significant contamination, most likely from residual succinimide that was not fully removed during the aqueous workup. Succinimide acts as an impurity that disrupts the crystal lattice of the bromohydrin. Solution: Redissolve the product in EtOAc, perform two additional washes with distilled water, dry, and recrystallize.

Q: Can I use column chromatography instead of recrystallization? A: While silica gel column chromatography (using Hexane/EtOAc gradients) can yield highly pure product (m.p. 132–133 °C)[1], it is generally unnecessary and inefficient for this specific intermediate. Recrystallization from ethanol is the industry standard for scaling up because it exploits the differential solubility of the bromohydrin and trace impurities, offering a more time- and cost-efficient purification method with excellent recovery[1]. Alternatively, recrystallization from ethyl acetate/petroleum ether is also documented in enzymatic resolution studies[3].

Part 4: Quantitative Data & Solvent Selection

To assist in experimental planning, the following table summarizes expected outcomes based on the chosen purification solvent system.

Purification MethodSolvent SystemTypical Recovery YieldTarget PurityExpected Melting Point
Recrystallization Ethanol (100%)85 - 94%>98%127–129 °C
Recrystallization EtOAc / Hexanes (1:2)80 - 85%>95%126–128 °C
Trituration Cold Hexanes70 - 75%~90%Broad (120-125 °C)
Chromatography Hexane / EtOAc (7:3)>90%>99%132–133 °C (Lit. max)

Part 5: References

  • Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A new enzymatic method of stereoselective oxidation of racemic 1,2-indandiols Source: Journal of Molecular Catalysis B: Enzymatic / Toyama Prefectural University URL:[Link]

  • Reductive amination process (US5508404A) Source: Google Patents URL:

Sources

Optimization

challenges in the synthesis of trans-2-Bromo-1-indanol

Technical Support Center: Synthesis of trans-2-Bromo-1-indanol Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Synthesis, Regioselectivity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of trans-2-Bromo-1-indanol

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Synthesis, Regioselectivity, and Isolation of trans-2-Bromo-1-indanol.

Introduction: The Gateway to Indinavir

Welcome to the technical guide for trans-2-bromo-1-indanol (CAS: 10368-44-2).[1] While this compound is a classic halohydrin, it gained legendary status in process chemistry as the chiral scaffold for Indinavir (Crixivan) , a protease inhibitor used in HIV treatment.[2]

The synthesis appears deceptively simple—adding bromine and water across indene. However, the lipophilicity of indene and the delicate kinetics of the bromonium ion intermediate create specific failure modes.[2] This guide addresses those challenges using the "Dalton" mechanistic framework and optimized industrial protocols.

Module 1: Reaction Setup & Solubility (The "Dalton" System)

User Issue: "My reaction is slow, and I'm seeing significant amounts of 1,2-dibromoindane byproduct instead of the alcohol."

Diagnosis: This is a classic phase-transfer failure . Indene is highly lipophilic, while the active brominating species (hypobromous acid generated in situ or solvated NBS) is hydrophilic.[2]

  • The Dalton Constraint: As established by Dalton et al., the rate-limiting step is the formation of the bromonium ion. If water concentration is too low in the immediate vicinity of the reacting indene, the bromide ion (

    
    ) will outcompete water as the nucleophile, leading to the dibromide byproduct.[2]
    

Resolution Protocol: You must engineer the solvent system to solubilize indene while maintaining a high molarity of water.

Solvent SystemProsConsVerdict
Water Only Green chemistry; cheap.Indene is insoluble; slow kinetics; high dibromide formation.Not Recommended
Acetone/Water (50:50) Good solubility.[2]Acetone can react with bromine (bromoacetone is a lacrimator).[2]Use with Caution
DMSO/Water (Dalton's Method) High dielectric constant stabilizes the intermediate; solubilizes NBS.DMSO is difficult to remove during workup; potential for oxidation.Standard Lab Scale
Triton X-100/Water Industrial standard (Merck); creates micelles to solubilize indene.[2]Requires precise temperature control to avoid emulsions.Best for Scale-Up

Optimized Protocol (DMSO/Water Modified):

  • Dissolve Indene (1.0 equiv) in DMSO (5 vol relative to indene).[2]

  • Add Water (1.5 vol). Note: The solution may become cloudy.

  • Cool to 0–5 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes.

    • Why? Portion-wise addition keeps the concentration of active bromine low, favoring the reaction with water over the side-reaction with generated succinimide/bromide.

Module 2: Regio- & Stereoselectivity

User Issue: "How do I ensure I have the 2-bromo-1-indanol isomer and not the 1-bromo-2-indanol regioisomer? Also, is it definitely trans?"

Technical Explanation: The selectivity is hard-coded into the electronic mechanism of the indene system.

  • Stereochemistry (Trans): The reaction proceeds via a bromonium ion bridge. The nucleophile (water) must attack from the face opposite the bromine bridge (anti-addition). This forces the trans configuration.

  • Regiochemistry (C1-OH): The bromonium ion is not symmetrical. The C1 position is benzylic . In the transition state, the positive charge is better stabilized at the benzylic carbon (C1) than the secondary carbon (C2).[2] Therefore, water attacks C1 exclusively.[2]

Visualization of the Pathway:

IndeneReaction Indene Indene Bromonium Bromonium Ion (Intermediate) Indene->Bromonium Br+ attack NBS NBS / H2O TS Transition State (Partial + at C1) Bromonium->TS Dibromide 1,2-Dibromoindane (Side Product) Bromonium->Dibromide Br- attack (Low H2O conc.) TransProduct trans-2-Bromo-1-indanol (Major Product) TS->TransProduct H2O attack at C1 (Benzylic Stabilization)

Figure 1: Mechanistic pathway demonstrating the electronic preference for C1-attack (Benzylic) leading to the trans-bromohydrin.[2]

Module 3: Isolation & Stability

User Issue: "I tried to purify the product using silica gel chromatography with basic additives, and my yield plummeted."

Diagnosis: Bromohydrins are precursors to epoxides. In the presence of a base (even weak bases used to neutralize silica), trans-2-bromo-1-indanol will undergo intramolecular


 displacement to form indene oxide .

Troubleshooting Steps:

  • Avoid Basic Workup: Do not wash the organic layer with concentrated NaOH or KOH. Use saturated Sodium Bicarbonate (

    
    ) only if necessary and keep contact time short.[2]
    
  • No Basic Silica: If running a column, use neutral silica.[2] Do not add triethylamine to the eluent.

  • Recrystallization over Chromatography:

    • For scale-up, avoid chromatography entirely.[2]

    • Solvent: Heptane/MTBE or Hexanes/Chloroform.

    • The trans-bromohydrin crystallizes well, whereas the dibromide impurity often stays in the mother liquor.

Self-Validating Purity Check:

  • H-NMR: Look for the doublet at the benzylic position (C1-H).

    • trans-isomer coupling constant (

      
      ) is typically small (3–5 Hz)  due to the dihedral angle (~60-90° in the rigid ring system).[2]
      
    • cis-isomer (if present via other routes) would show a larger coupling constant (

      
       ~ 6–8 Hz).[2]
      
    • Note: In rigid indane systems, Karplus correlations can be tricky, but the chemical shift of C1-H (approx

      
       5.3 ppm) is distinct from the dibromide.[2]
      

Frequently Asked Questions (FAQ)

Q: Can I use molecular bromine (


) instead of NBS? 
A:  Yes, but it is riskier.[2] 

generates higher local concentrations of bromide ions (

), which increases the rate of dibromide byproduct formation.[2] If you must use

, use a "pre-mix" strategy: saturate the water with bromide salts first (Suter's method) or add

very slowly to a high-agitation aqueous mixture.[2]

Q: Why is the color of my reaction turning dark brown? A: This indicates free bromine accumulation or polymerization of indene.

  • Fix: Ensure your NBS is white (recrystallize from water if yellow).[2] Add a radical inhibitor (like BHT) if polymerization is suspected, although usually, low temperature (0°C) is sufficient to suppress this.[2]

Q: Can I convert the trans-bromo alcohol to the cis-amino alcohol (Indinavir precursor) directly? A: Not in one step. The standard route is:

  • Treat trans-2-bromo-1-indanol with base

    
    Indene Oxide .
    
  • Open Indene Oxide with a nitrogen nucleophile (R-CN or amine) under Ritter conditions or direct aminolysis. This opening usually inverts the stereocenter again, allowing access to cis-1-amino-2-indanol derivatives.

References

  • Dalton, D. R. ; Dutta, V. P.; Jones, D. C.[2] "Bromohydrin Formation in Dimethyl Sulfoxide." Journal of the American Chemical Society, 1968 , 90(20), 5498–5501.[2] Link[2]

  • Suter, C. M. ; Milne, G. A.[2] "The Mechanism of the Reaction of Bromine with Indene in Aqueous Solution." Journal of the American Chemical Society, 1940 , 62(12), 3473–3475.[2] Link[2]

  • Maloney, M. T. ; et al. "Practical Synthesis of the Hydroxyindane Component of the HIV Protease Inhibitor Indinavir."[2] Organic Process Research & Development, 2016 (Referencing legacy Merck processes).[2] See also EP0816317A1 for the specific aqueous dispersion method.[2]

  • Larrow, J. F. ; Roberts, E.; Verhoeven, T. R.; Ryan, K. M.; Senanayake, C. H.; Reider, P. J.; Jacobsen, E. N.[2] "(1S, 2R)-1-Amino-2-Indanol."[2] Organic Syntheses, 1999 , 76, 46. (Describes the utility of the precursor). Link

Sources

Troubleshooting

The Core Transformation: Bromohydrin Formation from Indene

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of trans-2-Bromo-1-indanol Welcome to the technical support center dedicated to the synthesis of trans-2-Bromo-1-indanol. This critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of trans-2-Bromo-1-indanol

Welcome to the technical support center dedicated to the synthesis of trans-2-Bromo-1-indanol. This critical intermediate is a cornerstone in the development of various pharmaceutical compounds and advanced organic molecules.[1] This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges, optimize reaction yields, and ensure the stereochemical integrity of the final product. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this transformation, empowering you to troubleshoot effectively and innovate in your synthetic routes.

The synthesis of trans-2-Bromo-1-indanol is a classic example of a halohydrin formation, an electrophilic addition reaction to an alkene. The process begins with indene, where the electron-rich double bond of the cyclopentene ring attacks an electrophilic bromine source. This initiates a cascade that, under the right conditions, results in the desired trans-bromohydrin with high stereoselectivity.[2][3]

The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate. The presence of water in the reaction medium is crucial, as it acts as a nucleophile, attacking the bromonium ion. This attack occurs from the face opposite to the bulky bromine bridge, leading to an anti-addition. This mechanistic feature is the primary reason for the formation of the trans product.[2][3][4]

Reaction_Mechanism Figure 1: Reaction Mechanism for trans-2-Bromo-1-indanol Synthesis cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Deprotonation Indene Indene Bromonium Cyclic Bromonium Ion (Intermediate) Indene->Bromonium + Br₂ Bromonium_ref Cyclic Bromonium Ion Br2 Br-Br Br_ion Br⁻ Bromonium->Br_ion H2O H₂O Oxonium Oxonium Ion (Intermediate) H2O->Oxonium backside attack Oxonium_ref Oxonium Ion Bromonium_ref->Oxonium Product trans-2-Bromo-1-indanol Oxonium_ref->Product - H⁺ H3O H₃O⁺ Product->H3O

Caption: The three-step mechanism for bromohydrin formation from indene.

Troubleshooting Guide & Optimization Strategies

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of trans-2-Bromo-1-indanol is consistently low. What are the most likely causes?

Low yields are a frequent challenge and can typically be attributed to three main areas: competing side reactions, suboptimal reagent choice, or inadequate reaction conditions.

A1: Analysis and Solutions

  • Competing Side Reactions: The primary culprit is often the formation of 1,2-dibromoindane. This occurs when the bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks the bromonium ion instead of water.[5]

    • Causality: The concentration of water relative to the bromide ion is a critical factor. If the bromide ion concentration is too high or the water concentration is too low, the formation of the dibromo byproduct is favored.

    • Solution: Employ N-Bromosuccinimide (NBS) as the bromine source instead of liquid bromine (Br₂).[6][7] NBS slowly decomposes in aqueous media to provide a low, steady concentration of Br₂, which minimizes the buildup of the competing Br⁻ nucleophile.[5] Ensure your solvent system is sufficiently aqueous (e.g., aqueous DMSO or THF) to provide a high concentration of water to act as the nucleophile.[6]

  • Suboptimal Reagent Quality: The purity of your brominating agent is paramount.

    • Causality: N-Bromosuccinimide can decompose over time, especially with exposure to light and moisture, turning yellow or brown due to the formation of Br₂. This impure NBS can lead to uncontrolled side reactions.[5]

    • Solution: Use freshly recrystallized, pure white NBS for your reaction.[5]

  • Inadequate Temperature Control: The reaction temperature can significantly influence the product distribution.

    • Causality: Higher temperatures (e.g., above 80°C) can promote the isomerization of the desired trans-product to the cis-isomer and can also lead to the formation of byproducts like indan-1-one and indan-2-one, thereby reducing the yield of the target molecule.[8]

    • Solution: Maintain the reaction temperature within the optimal range, typically between room temperature and 60°C.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at elevated temperatures.[10]

Troubleshooting_Low_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Byproduct Analyze Crude Product (TLC, NMR) Identify Major Byproduct Start->Check_Byproduct Dibromo 1,2-Dibromoindane is Major Byproduct Check_Byproduct->Dibromo Dibromide? Isomer_Ketone cis-Isomer or Ketones Observed Check_Byproduct->Isomer_Ketone Isomer/Ketone? Unreacted_SM High Amount of Starting Material Check_Byproduct->Unreacted_SM Unreacted Indene? Solution_Dibromo Action: 1. Switch from Br₂ to NBS. 2. Increase water concentration in solvent. Dibromo->Solution_Dibromo Yes Solution_Isomer Action: 1. Lower reaction temperature. 2. Reduce reaction time. Isomer_Ketone->Solution_Isomer Yes Solution_SM Action: 1. Check NBS purity (use fresh). 2. Increase reaction time or temperature moderately. Unreacted_SM->Solution_SM Yes

Caption: A decision-making flowchart for troubleshooting low product yields.

Q2: I'm observing a significant amount of 1,2-dibromoindane byproduct. How can I suppress it?

This is a direct consequence of the bromide ion outcompeting water as the nucleophile.

A2: Targeted Solutions

The core strategy is to manipulate the reaction conditions to favor the nucleophilic attack by water.

  • Primary Recommendation: Use N-Bromosuccinimide (NBS). As detailed previously, NBS is the most effective reagent for minimizing dibromination. It maintains a very low concentration of molecular bromine and bromide ions at any given time, which allows the high concentration of water to dominate the nucleophilic attack on the bromonium ion.[5][6]

  • Solvent Choice: The reaction solvent must contain sufficient water. Solvents like aqueous Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Dimethoxyethane (DME) are effective.[5][6] Anhydrous conditions will almost exclusively yield the dibrominated product.[2]

Competing_Pathways Figure 3: Competing Nucleophilic Attack cluster_0 Desired Pathway cluster_1 Side Reaction Bromonium Cyclic Bromonium Ion Water H₂O (High Concentration) Bromonium->Water Favored Bromide Br⁻ (Low Concentration with NBS) Bromonium->Bromide Suppressed Product trans-2-Bromo-1-indanol (Desired Product) Water->Product Byproduct 1,2-Dibromoindane (Byproduct) Bromide->Byproduct

Caption: Visualization of the competition between water and bromide ion.

Q3: How can I confirm the stereochemistry of my product to ensure it is the trans-isomer?

Verifying the stereochemistry is crucial, as the biological activity of downstream products can be highly dependent on it.

A3: Analytical Methods

  • ¹H NMR Spectroscopy: This is the most accessible method. The relative stereochemistry of the protons on C1 (bearing the -OH) and C2 (bearing the -Br) can be determined by their coupling constant (J-value). In the trans-isomer, these protons are typically in a pseudo-diaxial relationship, resulting in a larger coupling constant compared to the cis-isomer.[11]

  • X-Ray Crystallography: This is the definitive method for absolute stereochemical assignment. If you can grow a suitable single crystal of your product, X-ray diffraction analysis will provide an unambiguous 3D structure.[11]

  • Mechanistic Inference: The inherent nature of the bromonium ion mechanism strongly favors anti-addition, which mechanistically leads to the trans product.[3] While this is a strong indicator, it should always be confirmed by analytical data.

Frequently Asked Questions (FAQs)

  • What are the optimal reaction conditions? While the optimal conditions can vary, several published procedures report high yields using the parameters outlined in the table below.

ParameterRecommended ConditionRationale & References
Brominating Agent N-Bromosuccinimide (NBS)Minimizes dibromination side reaction. Safer to handle than Br₂.[6][12]
Solvent Aqueous DMSO or THF (e.g., 50%)Ensures high concentration of water as the nucleophile.[5][6]
Temperature Room Temperature to 60°CBalances reaction rate while minimizing side reactions and isomerization.[8]
Reaction Time 3 - 9 hoursTypically sufficient for completion. Progress should be monitored by TLC.[8][9]
Stoichiometry ~1.0 - 1.2 equivalents of NBSA slight excess of NBS can ensure full conversion of the starting indene.
  • How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system such as a mixture of hexane and ethyl acetate. The product, being more polar than the starting material (indene), will have a lower Rf value. The disappearance of the indene spot indicates the reaction is complete.[10]

  • What are the key safety precautions?

    • Indene: Flammable liquid. Handle in a well-ventilated fume hood.

    • N-Bromosuccinimide (NBS): Can cause skin and eye irritation. It is a lachrymator. Always wear gloves and safety glasses.[1]

    • Bromine (if used): Highly corrosive, toxic, and volatile. Requires extreme caution and should only be handled in a fume hood with appropriate personal protective equipment.[7]

    • Solvents: Organic solvents like DMSO and THF are flammable.

Validated Experimental Protocol

This protocol is a robust starting point for achieving a high yield of trans-2-Bromo-1-indanol.

Objective: To synthesize trans-2-Bromo-1-indanol from indene using N-Bromosuccinimide.

Materials:

  • Indene (92-95% purity)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1.0 eq) in a 1:1 mixture of DMSO and water.

  • Reagent Addition: To the stirring solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-5 hours.

  • Workup: Once the indene is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with:

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid).

    • Water.

    • Saturated brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a white to pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[8][10]

References

  • 8.3 Halohydrins from Alkenes: Addition of HO-X – Organic Chemistry: A Tenth Edition. (n.d.). LibreTexts. [Link]

  • Bromohydrin Formation of Alkenes with Br₂ and H₂O. (n.d.). OrgoSolver. [Link]

  • We saw in Section - 8 − 3 - that an alkene can be converted into a bromo-hydrin on treatment with - Vaia. (n.d.). Vaia. [Link]

  • Reaction of Alkenes with Bromine. (2025, July 26). Chemistry Steps. [Link]

  • Halogenation of Alkenes and Halohydrin Formation. (2013, March 15). Master Organic Chemistry. [Link]

  • Process for producing trans-2-bromoindan-1-ol. (1997).
  • Process for producing trans-2-bromoindan-1-ol. (2002).
  • 1-Bromo-2-hydroxy indane. (2024, April 9). ChemBK. [Link]

  • Method for making 1,2-Dibromoindane. (2000).
  • Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. [Link]

  • The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols. (2015). ResearchGate. [Link]

Sources

Optimization

optimization of reaction conditions for trans-2-Bromo-1-indanol formation

Welcome to the Technical Support Center for the synthesis and optimization of trans-2-bromo-1-indanol. This portal is designed for researchers and drug development professionals who require high-fidelity, reproducible me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of trans-2-bromo-1-indanol. This portal is designed for researchers and drug development professionals who require high-fidelity, reproducible methodologies for generating this critical pharmaceutical intermediate (often utilized in the synthesis of indanyl nucleoside analogues and HIV protease inhibitors like indinavir).

Below, you will find a mechanistic breakdown, a self-validating standard operating procedure (SOP), quantitative optimization data, and an advanced troubleshooting guide.

Process Overview & Mechanistic Rationale

The formation of trans-2-bromo-1-indanol from indene is governed by a highly regioselective and stereoselective bromohydration pathway. When indene is treated with N-bromosuccinimide (NBS) in an aqueous co-solvent, NBS acts as a controlled source of electrophilic bromine (Br⁺).

The reaction proceeds via the formation of a cyclic bromonium ion intermediate. Because the benzylic carbon (C1) of the indane ring can better stabilize the developing positive charge (carbocation character) in the transition state, the nucleophile (H₂O) exclusively attacks at C1. Steric hindrance and orbital symmetry dictate that this attack must occur from the anti face relative to the bromine atom, resulting exclusively in the trans stereoisomer[1].

ReactionOptimization cluster_Solvents Solvent Optimization Indene Indene (Substrate) Bromonium Bromonium Ion Intermediate Indene->Bromonium Br+ addition Reagents NBS + H2O (Electrophile & Nucleophile) Reagents->Bromonium THF THF/H2O (1:1) Kinetic Control Bromonium->THF Solvent Choice DMSO DMSO/HBr Alternative Bromonium->DMSO Solvent Choice Product trans-2-Bromo-1-indanol (94% Yield) THF->Product Anti-attack at C1 DMSO->Product Lower Yield (65%)

Mechanistic pathway and solvent optimization for trans-2-bromo-1-indanol synthesis.

Standard Operating Procedure (SOP): High-Yield Bromohydration

This protocol is engineered as a self-validating system. By monitoring physical state changes and thermal outputs, you can verify the integrity of the reaction in real-time. This methodology is adapted from validated procedures for indanyl nucleoside synthesis 1.

Step 1: Solvent Preparation

  • Action: In a round-bottom flask equipped with a magnetic stir bar, mix 3.5 mL of deionized water and 3.5 mL of tetrahydrofuran (THF).

  • Causality: Indene is highly lipophilic, while the nucleophile (water) is highly polar. THF acts as an essential phase-transfer medium, homogenizing the biphasic mixture to ensure the indene is fully accessible to the aqueous bromonium source.

Step 2: Substrate Addition

  • Action: Add 0.4 mL (3.4 mmol) of indene to the solvent mixture. Stir vigorously (>800 rpm).

Step 3: Electrophile Introduction

  • Action: Slowly add 0.67 g (3.8 mmol, 1.12 eq) of N-bromosuccinimide (NBS) in 3 to 4 equal portions over 10–15 minutes.

  • Causality: NBS provides a controlled, slow release of electrophilic bromine. Rapid addition causes a localized thermal spike and an overconcentration of Br₂, which promotes the formation of the unwanted 1,2-dibromoindane byproduct.

  • Self-Validation: The solution should remain a pale yellow to off-white suspension. A rapid shift to dark brown indicates excessive free Br₂ and requires immediate cooling.

Step 4: Reaction Incubation

  • Action: Stir the mixture at room temperature (20–25 °C) for 12 hours.

  • Causality: Room temperature provides sufficient kinetic energy to overcome the activation barrier of the bromohydration without promoting thermodynamic side reactions (such as epoxide formation or polymerization).

  • Self-Validation: Monitor via TLC (n-hexane/diethyl ether 1:1). The indene spot (high Rf) should completely disappear, replaced by a highly polar product spot (low Rf)[1].

Step 5: Workup & Extraction

  • Action: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification & Validation

  • Action: Crystallize the crude white solid directly from absolute ethanol.

  • Causality: Crystallization leverages the specific lattice energy of the trans isomer, effectively purging trace cis isomers or dibrominated byproducts without the need for column chromatography.

  • Self-Validation: The isolated white solid must exhibit a sharp melting point of 127–129 °C. A depressed melting point (<125 °C) indicates incomplete purging of the dibromo-impurity[1].

Optimization Data & Condition Matrix

To assist in process scaling and solvent selection, the following table summarizes the quantitative outcomes of different solvent systems based on authoritative literature.

Solvent SystemReagents (Equivalents)Temp (°C)Time (h)Yield (%)Purity ProfileReference
THF / H₂O (1:1) Indene (1.0), NBS (1.12)20–251294 High (trans only)[1]
DMSO / H₂O Indene (1.0), HBr (5.0)651265 Moderate[2]

Note: While DMSO/HBr offers an alternative that avoids peroxide-forming solvents like THF, the kinetic control provided by the THF/H₂O/NBS system at room temperature yields a vastly superior purity and recovery profile 2.

Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: Significant formation of 1,2-dibromoindane instead of the desired bromohydrin.

  • Diagnostic: Your isolated yield is lower than 50%, and TLC shows a prominent non-polar impurity. This occurs when bromide ions (Br⁻) act as the nucleophile instead of water.

  • Resolution: Check the quality of your NBS. Degraded NBS releases molecular bromine (Br₂), which undergoes standard alkene halogenation rather than bromohydration. Recrystallize your NBS from boiling water prior to use. Additionally, ensure your THF/H₂O ratio does not drop below 1:1; water must be in vast stoichiometric excess to kinetically outcompete trace bromide ions during the ring-opening of the bromonium intermediate.

Issue 2: The reaction stalled at 70% conversion.

  • Diagnostic: TLC shows persistent starting material after 12 hours.

  • Resolution: Indene and water are highly immiscible. If the stirring rate is insufficient, the biphasic nature of the reaction prevents the lipophilic indene from interacting with the aqueous bromonium source. Increase the stirring speed significantly (e.g., >800 rpm) or slightly increase the proportion of THF to improve the homogeneity of the reaction mixture.

Issue 3: NMR indicates a mixture of regioisomers (presence of 1-bromo-2-indanol).

  • Diagnostic: The strict regioselectivity of the reaction has been compromised.

  • Resolution: The nucleophilic attack of water occurs at the C1 (benzylic) position because the aromatic ring stabilizes the developing positive charge in the transition state. If you observe the 1-bromo-2-indanol isomer, your reaction conditions have shifted from kinetic to thermodynamic control. Ensure the reaction is kept strictly at room temperature (20–25 °C) and avoid adding strong acids, which can alter the transition state geometry.

Frequently Asked Questions (FAQs)

Q: Can I scale this reaction directly from 3.4 mmol to 100 mmol? A: Yes, but heat dissipation becomes a critical parameter. At a 100 mmol scale, the initial bromonium ion formation is highly exothermic. You must use an ice-water bath during the NBS addition to maintain the internal temperature below 25 °C. Once all NBS is added and the exotherm subsides, remove the bath to allow the standard 12-hour stirring phase at room temperature.

Q: Is column chromatography strictly required for final purification? A: No. A major advantage of the THF/H₂O protocol is that the crude product can be purified via direct crystallization from absolute ethanol. The literature melting point of the pure trans-2-bromo-1-indanol is 127–129 °C[1]. If your solid melts below 125 °C, perform a second recrystallization.

Q: Can the isolated trans-2-bromo-1-indanol be used directly for azidation? A: Yes. The stereochemically pure trans-bromohydrin is the standard precursor for synthesizing cis-2-azido-1-indanol. Treatment with NaN₃ in anhydrous DMF at 80 °C will result in an Sₙ2 displacement of the bromide, inverting the stereocenter at C2 to yield the cis-azido derivative with high fidelity[1].

References

  • Title: Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV)
  • Source: uidaho.

Sources

Troubleshooting

Technical Support Center: trans-2-Bromo-1-indanol Crystallization &amp; Purification

Topic: Troubleshooting trans-2-Bromo-1-indanol Crystallization Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Application Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting trans-2-Bromo-1-indanol Crystallization Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Application Context

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a critical chiral building block, most notably serving as the precursor to cis-1-amino-2-indanol, a key pharmacophore in HIV protease inhibitors like Indinavir (Crixivan).

The synthesis typically involves the bromohydroxylation of indene using N-bromosuccinimide (NBS) in aqueous media. While the reaction is stereoselective (anti-addition), the downstream crystallization is notoriously difficult due to "oiling out" (liquid-liquid phase separation), concomitant precipitation of succinimide, and oxidative degradation.

This guide addresses the specific failure modes of this crystallization process, providing mechanistic insights and validated recovery protocols.

Troubleshooting Dashboard (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: “I dissolved my crude solid in hot ethyl acetate, but upon adding hexane, the product separated as a yellow oil at the bottom rather than crystallizing. Cooling further just solidifies the oil into a gum. How do I fix this?”

Technical Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution enters the metastable "oiling out" region before crossing the solubility curve (supersaturation) required for nucleation. This is common when:

  • Impurity Load is High: Impurities depress the melting point, making the "oiling" temperature higher than the crystallization temperature.

  • Cooling is Too Rapid: The system crashes into the unstable region before crystal nuclei can form.

  • Solvent Ratio is Incorrect: Too much anti-solvent (hexane) shifts the equilibrium towards phase separation rather than crystal growth.

Corrective Protocol:

  • Re-dissolve: Re-heat the mixture until the oil dissolves completely into a single phase.

  • Adjust Polarity: Add a small volume of the "good" solvent (e.g., Ethyl Acetate or Chloroform) to move the system away from the oiling boundary.

  • The "Cloud Point" Technique:

    • At reflux, add anti-solvent (Hexane/Heptane) dropwise only until a faint, persistent turbidity (cloudiness) appears.

    • Immediately add 1-2 drops of good solvent to clear it.

  • Seeding (Critical): Remove from heat. As the temperature drops (approx. 50-60°C), add seed crystals of pure trans-2-bromo-1-indanol.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not use an ice bath until bulk crystallization is established.

Issue 2: Color & Purity (The "Yellow Shift")

User Question: “My crystals are turning yellow/brown during filtration or drying. The melting point is depressed (120-125°C instead of 130°C+).”

Technical Diagnosis: The yellow coloration indicates the presence of free bromine (Br₂) or oxidative degradation products (indanone derivatives).

  • Cause: Residual NBS or unquenched hypobromous acid (HOBr) from the reaction can liberate Br₂ over time, especially if exposed to light or heat.

  • Byproduct Interference: 1,2-Dibromoindane is a common side product (from Br₂ addition rather than HOBr addition) that co-precipitates.

Corrective Protocol:

  • Bisulfite Wash: Before crystallization, the organic extraction layer must be washed with 5-10% aqueous Sodium Bisulfite (NaHSO₃) or Thiosulfate to quench active bromine species.

  • Recrystallization: If the solid is already isolated and yellow:

    • Dissolve in minimal hot Chloroform or Ethyl Acetate.

    • Wash this organic solution with Sodium Bisulfite solution in a separatory funnel.

    • Dry over MgSO₄ and proceed to crystallization.

Issue 3: Regio- and Stereoselectivity Confirmation

User Question: “How do I confirm I have the trans-2-bromo-1-indanol and not the regioisomer (1-bromo-2-indanol) or the cis-isomer?”

Scientist's Explanation: The reaction mechanism dictates the product.

  • Regioselectivity: The bromonium ion forms on the C1-C2 bond. Water attacks the C1 (benzylic) position because it can better stabilize the developing partial positive charge in the transition state. This places the -OH at C1 and -Br at C2 .

  • Stereoselectivity: The attack is anti-stereospecific , resulting exclusively in the trans isomer.

Self-Validation (NMR):

  • Proton NMR (CDCl₃): Look at the coupling constant (

    
    ) between H1 and H2.
    
    • trans-isomer:

      
       is typically ~1.5 - 3.0 Hz  (dihedral angle ~90-100°).
      
    • cis-isomer:

      
       would be significantly larger (~5.0 - 7.0 Hz ).
      

Visualized Troubleshooting Workflows

Figure 1: Crystallization Decision Matrix

Caption: Logical flow for addressing phase separation and purity issues during workup.

Troubleshooting Start Start: Crude Solid Isolated Dissolve Dissolve in Hot Solvent (EtOAc or CHCl3) Start->Dissolve CheckColor Is solution Yellow/Brown? Dissolve->CheckColor Wash Perform Bisulfite Wash (Remove Br2) CheckColor->Wash Yes AddAnti Add Anti-Solvent (Hexane) at Reflux CheckColor->AddAnti No (Colorless/Pale) Wash->AddAnti Obs Observation? AddAnti->Obs Oil Oiling Out (LLPS) Obs->Oil Liquid droplets form Cryst Crystallization Obs->Cryst White needles form FixOil 1. Re-heat to clear 2. Add 5% more Good Solvent 3. Seed at 50°C Oil->FixOil FixOil->Cryst

Figure 2: Mechanistic Origin of Selectivity

Caption: The anti-addition mechanism ensuring trans-selectivity and benzylic attack.

Mechanism Indene Indene (Substrate) Bromonium Bromonium Ion (Intermediate) Indene->Bromonium + NBS/H2O Attack Nucleophilic Attack (H2O attacks C1) Bromonium->Attack Regioselective (Benzylic Cation) Product trans-2-Bromo-1-indanol (Final Product) Attack->Product Anti-opening

Optimized Experimental Protocol

Objective: Purification of crude trans-2-bromo-1-indanol to >99% purity.

ParameterSpecificationNotes
Solvent System Petroleum Ether (or Hexanes) / Ethyl AcetateRatio approx 4:1 to 10:1 depending on scale.
Melting Point 130 – 131 °CLiterature standard [1][2].[1]
Appearance White needles/crystalsYellow tint indicates bromine contamination.

Step-by-Step Methodology:

  • Preparation: Place the crude, dried solid (e.g., 10 g) in a 250 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 20-30 mL) and heat to gentle reflux on a steam bath or hot plate. Swirl until fully dissolved.

    • Note: If insoluble brown specks remain, filter hot through a glass frit or fluted filter paper.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Hexanes (or Ligroin) down the condenser or side of the flask.

    • Stop immediately when a persistent cloudiness is observed.

  • Clearing: Add Ethyl Acetate dropwise until the solution becomes clear again.

  • Crystallization: Remove from heat.

    • CRITICAL: If available, add seed crystals now.

    • Allow to cool to room temperature slowly (over 1-2 hours). Do not agitate.

  • Collection: Once a heavy crop of crystals has formed, cool in an ice bath for 30 minutes to maximize yield.

  • Filtration: Collect by vacuum filtration. Wash the cake with cold Hexane/EtOAc (9:1 mixture).

  • Drying: Dry in a vacuum desiccator (room temp) to constant weight. Avoid oven heating >50°C to prevent degradation.

References

  • Sigma-Aldrich. trans-2-Bromo-1-indanol Product Specification & Properties. Retrieved from

  • Thermo Fisher Scientific. 2-Bromo-1-indanol, 99% Specifications. Retrieved from

  • Organic Syntheses. General Procedures for Bromohydrin Formation (Analogous Protocols). Coll. Vol. 6, p. 368 (1988). Retrieved from

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent for Bromohydrin Formation. Retrieved from

  • National Institutes of Health (NIH) - PMC. Process Development and Synthesis of Process-Related Impurities (Bromination using NBS). Retrieved from

Sources

Optimization

removal of impurities from trans-2-Bromo-1-indanol

Technical Support Center: Purification and Troubleshooting of trans-2-Bromo-1-indanol Welcome to the Technical Support Center for the synthesis and purification of trans-2-bromo-1-indanol. This compound is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Troubleshooting of trans-2-Bromo-1-indanol

Welcome to the Technical Support Center for the synthesis and purification of trans-2-bromo-1-indanol. This compound is a critical intermediate in the synthesis of indanyl nucleoside analogues, HIV protease inhibitors, and chiral ligands[1]. The standard bromohydration of indene using N-bromosuccinimide (NBS) in water/THF or water/DMSO yields the target compound, but it is frequently accompanied by specific reaction byproducts[2].

Designed for research scientists and drug development professionals, this guide provides causally-driven troubleshooting, self-validating protocols, and physicochemical data to ensure high-purity isolation.

Troubleshooting Guide (FAQs)

Q1: My crude trans-2-bromo-1-indanol is heavily contaminated with a white, crystalline solid that streaks on TLC and artificially inflates my yield. What is it, and how do I remove it? A1: This is almost certainly succinimide , the stoichiometric byproduct of the NBS bromohydration reaction[2].

  • Causality: Succinimide possesses an imide functional group, making it highly polar and capable of extensive hydrogen bonding. While it is soluble in the THF/water reaction mixture, it often co-extracts if the extraction solvent is too polar or if aqueous washing is insufficient.

  • Solution: Perform exhaustive aqueous washes of your organic layer (preferably using ethyl acetate or diethyl ether) with water or brine. Succinimide will partition heavily into the aqueous phase.

Q2: I observe a non-polar, UV-active spot near the solvent front on my TLC (Hexane/EtOAc). How do I clear this impurity? A2: This spot corresponds to either unreacted indene or 1,2-dibromoindane .

  • Causality: Indene is a non-polar hydrocarbon. 1,2-dibromoindane forms if there is trace molecular bromine (

    
    ) present in your NBS reagent. Lacking the hydroxyl group of the product, both impurities exhibit high retention factors (
    
    
    
    ) in standard normal-phase chromatography.
  • Solution: These impurities are best removed via recrystallization from ethanol[1] or through silica gel column chromatography using a non-polar eluent system[3].

Q3: How can I separate the minor cis-2-bromo-1-indanol diastereomer from the trans product? A3: The bromohydration of indene via the bromonium ion intermediate is highly anti-selective, heavily favoring the trans isomer[2]. However, trace amounts of the cis isomer can form.

  • Causality: Diastereomers have different physical properties, including solubility and crystal lattice energies. The trans isomer readily forms a stable crystalline lattice in ethanol, whereas the cis isomer remains solvated.

  • Solution: Recrystallization from ethanol effectively enriches the trans isomer in the crystalline solid, leaving the cis isomer in the mother liquor[1].

Impurity Profile & Data Presentation

To effectively isolate the product, you must exploit the physicochemical differences between the bromohydrin and its impurities.

ImpurityOrigin / CausalityPolarity (Normal Phase)Recommended Removal Strategy
Succinimide Stoichiometric byproduct of NBSHigh (Low

)
Aqueous extraction (partitions to water)
Indene Unreacted starting materialVery Low (High

)
Recrystallization (Ethanol) or Column Chromatography
1,2-Dibromoindane Trace

addition to indene
Low (High

)
Recrystallization (Ethanol) or Column Chromatography
cis-2-Bromo-1-indanol Minor diastereomeric pathwayModerate (Similar

)
Recrystallization (Ethanol)

Experimental Protocols

Protocol A: Aqueous Workup & Extraction
  • Self-Validating System: The complete disappearance of the low-

    
     succinimide streak on a TLC plate (stained with 
    
    
    
    ) confirms a successful workup.
  • Quench and Dilute: Transfer the crude reaction mixture (THF/Water) to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to THF).

    • Causality: EtOAc is a moderately polar solvent that effectively solubilizes the bromohydrin while allowing sharp phase separation from water.

  • Brine Wash (3x): Wash the organic layer with saturated aqueous NaCl.

    • Causality: Brine increases the ionic strength of the aqueous phase, "salting out" the organic product into the EtOAc layer while drawing the highly polar succinimide into the aqueous phase.

  • Bicarbonate Wash (1x): Wash with saturated

    
    .
    
    • Causality: Neutralizes trace hydrobromic acid (HBr) generated during the reaction, preventing acid-catalyzed degradation or epoxide formation.

  • Dry and Concentrate: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Protocol B: Recrystallization from Ethanol
  • Self-Validating System: The purity of the final product is confirmed by a sharp melting point of 127–129 °C[1].

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol.

    • Causality:trans-2-bromo-1-indanol is highly soluble in hot ethanol but has significantly reduced solubility at lower temperatures.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding structurally dissimilar impurities like the cis isomer and non-polar indene.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol.

    • Causality: Cold washing removes surface mother liquor containing concentrated impurities without dissolving the purified product.

  • Drying: Dry the crystals under high vacuum to remove residual ethanol.

Mandatory Visualization: Purification Workflow

Workflow Reaction Crude Reaction Mixture (Indene, NBS, H2O, THF) Workup Aqueous Extraction (EtOAc / H2O) Reaction->Workup AqLayer Aqueous Layer (Succinimide Discarded) Workup->AqLayer Aqueous phase OrgLayer Organic Layer (Product + Non-polars) Workup->OrgLayer Organic phase Evap Solvent Evaporation (Crude Solid) OrgLayer->Evap Purification Recrystallization (Ethanol) Evap->Purification PureProduct Pure trans-2-Bromo-1-indanol (Crystals) Purification->PureProduct Crystallization MotherLiq Mother Liquor (Indene / Dibromide) Purification->MotherLiq Filtration

Workflow for the purification of trans-2-Bromo-1-indanol from crude reaction mixtures.

References

  • Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV)
  • Source: University of Idaho (Dissertation)
  • Source: Chemical Reviews, ACS Publications (2016)

Sources

Troubleshooting

scale-up issues for trans-2-Bromo-1-indanol production

Technical Support Center: trans-2-Bromo-1-indanol Production Topic: Scale-Up & Process Optimization Guide Ticket ID: #IND-BR-OH-SC01 Status: Open for Consultation Executive Summary: The Scale-Up Challenge You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-2-Bromo-1-indanol Production Topic: Scale-Up & Process Optimization Guide Ticket ID: #IND-BR-OH-SC01 Status: Open for Consultation

Executive Summary: The Scale-Up Challenge

You are likely accessing this guide because your lab-scale synthesis (grams) of trans-2-bromo-1-indanol worked perfectly, but your pilot batch (kilograms) has resulted in low yields, difficult emulsions, or "oiling out."

The production of trans-2-bromo-1-indanol is a classic example of kinetic vs. thermodynamic control colliding with heat transfer limitations . The reaction relies on the formation of a bromonium ion intermediate followed by the regioselective anti-attack of water.[1][2] On a large scale, local concentration gradients of bromide ions (


) often outcompete water, leading to the 1,2-dibromoindane impurity, while poor heat removal can trigger polymerization of the precursor.

This guide addresses these specific failure modes.

Module 1: Reaction Mechanism & Critical Control Points

To troubleshoot, we must visualize the competition occurring in your reactor.

The Pathway:

  • Activation: Indene reacts with the brominating agent (NBS or

    
    ) to form the cyclic Bromonium Ion .[3]
    
  • The Fork (Critical Step):

    • Path A (Desired): Water acts as a nucleophile, attacking the benzylic carbon (C1) from the backside. This yields the trans-bromohydrin.

    • Path B (Parasitic): Bromide ion (

      
      ) attacks the bromonium ion.[3] This yields 1,2-dibromoindane .[3]
      
    • Path C (Radical): If light/initiators are present and water is low, allylic bromination yields 3-bromoindene .

ReactionPathways Indene Indene (Precursor) Bromonium Bromonium Ion (Intermediate) Indene->Bromonium + NBS/Br2 Allylic 3-Bromoindene (Impurity B) Indene->Allylic Radical Pathway (Low H2O) Target trans-2-Bromo-1-indanol (Target) Bromonium->Target + H2O (Path A) Anti-addition Dibromide 1,2-Dibromoindane (Impurity A) Bromonium->Dibromide + Br- (Path B)

Figure 1: Mechanistic divergence. Success depends on maximizing Path A over Path B via solvent composition.

Module 2: Process Optimization (The "Slurry" Zone)

Solvent System Selection

The choice of solvent is the single biggest determinant of scalability.

Solvent SystemProsConsScale-Up Verdict
DMSO / Water Excellent yield; high water miscibility ensures rapid bromonium trapping.High Boiling Point (189°C). Difficult to remove without high-vac distillation or massive water washes (waste).Avoid >1kg. Workup is too energy-intensive.
Acetone / Water Cheap; easy to remove (rotovap/distillation).Indene solubility is lower; acetone can react with

(bromoacetone is a tear gas).
Recommended (with care). Keep Temp < 5°C to prevent acetone bromination.
THF / Water Good solubility for indene.Peroxide risk; expensive; phase separation can be tricky (emulsions).Viable. Requires stabilizer-free THF and rigorous inerting.
Acetonitrile / Water Cleanest profile; easy recovery.Expensive.Best for Pharma. Preferred for GMP campaigns.
The "Gold Standard" Protocol (Modified for Scale)

Based on Organic Syntheses principles adapted for heat management.

Reagents: Indene (1.0 eq), NBS (1.05 eq), Water (5-10 eq), Acetonitrile (


).
  • Charge: Dissolve Indene in

    
     (5 vol) and Water (2 vol). Cool to 0–5°C .
    
    • Why? Cooling suppresses the radical pathway and acetone/solvent bromination.

  • Addition: Add NBS solid in portions (or as a slurry) over 2–4 hours.

    • Why? NBS addition is exothermic. Dumping it all at once causes a temperature spike -> radical bromination -> 3-bromoindene.

  • Agitation: Maximum RPM.

    • Why? The reaction is biphasic (organic indene vs. aqueous brominating species). Mass transfer limits the rate of water attack. Poor mixing = Dibromide formation.

  • Quench: Sodium Thiosulfate (

    
    ) solution.
    

Module 3: Troubleshooting Guide (FAQs)

Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: You likely have 1,2-dibromoindane contamination. This impurity depresses the melting point of the trans-bromohydrin (MP: 130-131°C). Fix:

  • Immediate: Run a TLC (Hexane/EtOAc). If a non-polar spot (dibromide) is visible above the product, wash the crude oil with heptane . The dibromide is soluble in heptane; the product is not.

  • Prevention: Increase the water ratio in the reaction. If

    
     is too low, 
    
    
    
    becomes the dominant nucleophile.
Q2: The reaction mixture turned dark brown/black.

Diagnosis: HBr accumulation leading to polymerization or oxidation. Fix:

  • Immediate: Check pH. If pH < 1, you are generating excessive HBr.

  • Prevention: Add a weak base buffer (e.g.,

    
    ) to the water phase during the reaction, or ensure adequate solvent volume to dilute the acid. Note: Too much base can hydrolyze the product to the diol.
    
Q3: Filtration is extremely slow (clogged filter).

Diagnosis: Small particle size due to "crashing out" during the quench. Fix:

  • Procedure Change: Do not dump water into the reaction mixture to precipitate. Instead, perform a controlled antisolvent addition .

    • Concentrate the organic phase.

    • Add the antisolvent (e.g., Heptane or Water) slowly over 1 hour at elevated temperature (40°C), then cool slowly to 0°C. This grows larger, filterable crystals (Ostwald ripening).

Module 4: Safety & Handling (The "Hazard" Zone)

  • Lachrymator Warning: If using Acetone, accidental formation of bromoacetone causes severe eye irritation. Always quench with thiosulfate before attempting to rotovap solvents.

  • Sensitizer: trans-2-Bromo-1-indanol is a skin irritant and potential sensitizer. Use double-gloving (Nitrile).

Workflow Setup Reactor Setup Indene + ACN + H2O Cool to 0°C Addition Controlled Addition NBS (Solid/Slurry) Maintain T < 5°C Setup->Addition IPC IPC Check (HPLC/TLC) Target > 98% Addition->IPC IPC->Addition Fail (Add more NBS) Quench Quench Na2S2O3 (aq) IPC->Quench Pass Workup Phase Cut & Wash Remove aqueous salts Quench->Workup Cryst Crystallization Solvent: Toluene/Heptane Workup->Cryst

Figure 2: Recommended Scale-Up Workflow for 100g – 1kg batches.

References

  • Organic Syntheses Procedure (General Bromohydrin)

    • Title: "trans-2-Bromo-1-indanol" (Analogous procedures found in Vol 73).
    • Source: Organic Syntheses, Coll.[4][5] Vol. 9, p. 20 (1998); Vol. 73, p. 184 (1996).

    • URL:

  • Mechanistic Insight (Anti-Addition)

    • Title: "Bromination of Alkenes - The Mechanism"[2]

    • Source: Master Organic Chemistry
    • URL:

  • Safety Data (MSDS)

    • Title: "trans-2-Bromo-1-indanol Safety D
    • Source: Sigma-Aldrich / Merck
    • URL:

Sources

Optimization

Technical Support Center: Analytical Assessment of trans-2-Bromo-1-indanol

Welcome to the Senior Application Scientist Troubleshooting Guide. trans-2-Bromo-1-indanol (CAS 10368-44-2) is a critical synthetic intermediate, most notably utilized in the synthesis of HIV protease inhibitors like ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Troubleshooting Guide. trans-2-Bromo-1-indanol (CAS 10368-44-2) is a critical synthetic intermediate, most notably utilized in the synthesis of HIV protease inhibitors like indinavir. Due to its reactive bromohydrin moiety and multiple stereocenters, assessing its purity requires a multi-modal analytical approach.

This guide is designed to help researchers troubleshoot common chromatographic and spectroscopic issues, ensuring high-fidelity purity assessments.

AnalyticalWorkflow cluster_achiral Chemical Purity (Achiral) cluster_chiral Stereochemical Purity Sample trans-2-Bromo-1-indanol Sample Batch RP_HPLC RP-HPLC (C8/C18) UV Detection Sample->RP_HPLC GC_MS GC-MS Analysis (Low Temp Inlet) Sample->GC_MS Chiral_HPLC Chiral HPLC (Hexane/IPA) Sample->Chiral_HPLC NMR 1H NMR (CDCl3) Diastereomer Check Sample->NMR Data Purity Assessment & COA Generation RP_HPLC->Data GC_MS->Data Chiral_HPLC->Data NMR->Data

Analytical workflow for comprehensive purity assessment of trans-2-Bromo-1-indanol.

Troubleshooting & FAQs

Q1: During RP-HPLC for chemical purity, I am observing significant peak tailing and a secondary peak that increases over time in the autosampler. What is happening? A1: trans-2-Bromo-1-indanol is a reactive bromohydrin. Under neutral to slightly basic conditions in aqueous mobile phases, it can undergo intramolecular nucleophilic substitution to form indene oxide, or eliminate to form indene. Furthermore, the polar hydroxyl and polarizable bromine groups interact strongly with unendcapped silanols on the silica matrix.

  • The Fix: Use a highly endcapped C8 or C18 column (e.g., Dupont C8-RX)[1]. Maintain a slightly acidic mobile phase (e.g., 10 mM phosphate buffer at low pH or 0.1% Formic Acid)[1] to suppress alkoxide formation, preventing on-column epoxidation and minimizing silanol interactions.

Q2: How can I accurately determine the enantiomeric excess (ee) of my synthesized trans-2-Bromo-1-indanol? A2: Standard reversed-phase (RP) HPLC columns will only confirm chemical purity, as they cannot resolve enantiomers[1]. To determine the optical purity, you must use a chiral stationary phase[2].

  • The Fix: A field-proven method utilizes an amylose-based chiral column, such as the Chiralpak AD-H. Run an isocratic elution using a mobile phase of Hexane/Isopropanol (typically at a 90:10 ratio)[3]. This will successfully baseline-resolve the (1S,2S) and (1R,2R) enantiomers.

Q3: My GC-MS chromatogram shows a dominant peak at 133 m/z instead of the expected 212/214 m/z. Is my sample degraded? A3: Not necessarily in your sample vial, but it is degrading inside the instrument. trans-2-Bromo-1-indanol has a molecular weight of 213.07 g/mol (yielding isotopic molecular ions at m/z 212 and 214)[4]. However, bromohydrins are highly thermally labile. At standard GC inlet temperatures (e.g., 250°C), the molecule undergoes rapid thermal dehydrohalogenation (loss of HBr) and dehydration, leading to a base peak around m/z 133 (corresponding to an indanone or indene fragment)[4].

  • The Fix: To obtain an accurate mass spectrum without thermal artifacts, lower the GC inlet temperature to 150°C, utilize a cold on-column injection technique, or derivatize the hydroxyl group (e.g., using BSTFA) to stabilize the molecule prior to injection.

Q4: How do I differentiate between the cis and trans diastereomers of 2-Bromo-1-indanol using NMR? A4:


H NMR is the definitive technique for distinguishing these diastereomers. The structural confirmation relies on the chemical shifts and coupling constants (

) of the protons on C1 (CHOH) and C2 (CHBr).
  • The Fix: For trans-2-Bromo-1-indanol, the C1 proton typically appears as a triplet (or doublet of doublets depending on instrument resolution) around

    
     5.32 ppm with a coupling constant of 
    
    
    
    Hz[5]. The C2 proton appears as a multiplet around
    
    
    4.28–4.38 ppm[5]. Comparing your sample's
    
    
    coupling to literature values ensures you haven't accidentally synthesized the cis isomer during the bromohydrin formation.

Quantitative Data & Method Summary

To facilitate rapid method development, the following table synthesizes the validated analytical parameters for assessing trans-2-Bromo-1-indanol purity.

Analytical TargetRecommended TechniqueKey Parameters & ConditionsDiagnostic Markers
Chemical Purity RP-HPLC (C8/C18)60:40 Acetonitrile / 10mM

(pH < 3), 1.0 mL/min[1]
Single sharp peak at 225 nm; absence of indene/indene oxide peaks.
Enantiomeric Purity Chiral HPLCChiralpak AD-H, Hexane/Isopropanol (90:10), Isocratic[3]Baseline resolution of (1S,2S) and (1R,2R) enantiomers.
Diastereomeric Purity

H NMR (

)
300 MHz or higher, 298 K[4]C1 proton at

5.32 ppm (

Hz) confirms trans relative stereochemistry[5].
Mass Confirmation GC-MSCold on-column injection or inlet < 150°C[4]Molecular ions at m/z 212 (

) and 214 (

)[4].

Standard Operating Procedures (SOPs)

Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC

This protocol is a self-validating system: it requires the use of a racemic standard to prove the column's resolving power before analyzing the synthesized batch.

  • System Preparation: Flush the HPLC system with 100% Isopropanol (IPA) to remove any trace aqueous buffers, followed by the mobile phase: Hexane/IPA (90:10 v/v)[3].

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with the mobile phase at 1.0 mL/min until the baseline at 225 nm is completely stable.

  • System Suitability Test (SST):

    • Causality: You must prove the column can separate the enantiomers before trusting the purity of your sample.

    • Inject 10 µL of a 1 mg/mL racemic trans-2-Bromo-1-indanol standard.

    • Verify that two peaks of equal area (50:50) elute with a resolution factor (

      
      ) > 1.5.
      
  • Sample Analysis: Inject 10 µL of your synthesized batch (1 mg/mL in mobile phase).

  • Data Processing: Calculate the enantiomeric excess (ee) using the formula:

    
    .
    
Protocol 2: Diastereomeric Verification via H NMR

This protocol ensures that the bromination of indene did not yield the unwanted cis-diastereomer.

  • Sample Preparation: Dissolve 15-20 mg of the dried trans-2-Bromo-1-indanol sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Acquisition: Transfer to a clean, dry 5 mm NMR tube. Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, 2-second relaxation delay).
    
  • Phasing and Baseline Correction: Apply automatic phasing and a polynomial baseline correction to ensure accurate integration and multiplet resolution.

  • Diagnostic Evaluation:

    • Causality: The dihedral angle between the C1 and C2 protons dictates the coupling constant.

    • Locate the signal at

      
       5.32 ppm[5]. Expand this region and measure the coupling constant (
      
      
      
      ). A value of
      
      
      Hz confirms the trans configuration[5].
    • Check for secondary signals around

      
       4.8 - 5.0 ppm, which may indicate the presence of the cis isomer or unreacted starting materials.
      

References

  • National Center for Biotechnology Information. "2-Bromo-1-indanol | C9H9BrO | CID 95444". PubChem Database. URL:[Link]

  • MDPI. "Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation on Hepatitis C Virus (HCV) Replicon". Molecules. URL:[Link]

  • Google Patents. "US5508404A - Reductive amination process". United States Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: trans-2-Bromo-1-indanol Stability Guide

Topic: Preventing Decomposition of trans-2-Bromo-1-indanol During Workup Ticket Status: Open Priority: High (Process Critical) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of trans-2-Bromo-1-indanol During Workup

Ticket Status: Open Priority: High (Process Critical) Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "My trans-2-bromo-1-indanol is turning into an oil or decomposing into indene oxide during purification. How do I stabilize it?"

Scientist’s Analysis: trans-2-Bromo-1-indanol (CAS: 10368-44-2) is a sensitive bromohydrin intermediate, widely used in the synthesis of HIV protease inhibitors (e.g., Indinavir) and chiral catalysts. Its stability is compromised by three primary vectors:

  • Base-Promoted Cyclization: Even weak bases can trigger the intramolecular

    
     reaction to form indene oxide  (1,2-epoxyindane).
    
  • Thermal Elimination: Heating above 50°C, especially under acidic conditions, promotes dehydration to 2-bromoindene .

  • Surface Acidity: Silica gel chromatography can catalyze rearrangement or elimination due to surface hydroxyl groups.

This guide provides a self-validating workflow to isolate this compound as a stable crystalline solid, bypassing the most common decomposition traps.

Troubleshooting Guide (Q&A)

Issue 1: Spontaneous Formation of Indene Oxide

Q: I quenched my reaction with saturated NaHCO₃, but NMR shows significant amounts of indene oxide. Why?

A: This is a classic "pH overshoot" error. While trans-2-bromo-1-indanol requires a neutral environment, it is a halohydrin . In the presence of base, the hydroxyl group becomes an alkoxide, which immediately attacks the adjacent carbon bearing the bromine (a good leaving group) from the back, forming the epoxide (indene oxide).

  • The Causality: The trans stereochemistry perfectly aligns the oxygen and bromine for an anti-periplanar attack. Even mild bases like sodium bicarbonate (pH ~8.5) can drive this equilibrium if the contact time is long or the temperature is elevated.

  • The Fix:

    • Quench: Use water or a dilute phosphate buffer (pH 6.5–7.0).

    • Wash: If you must neutralize acid, use cold NaHCO₃ and separate layers immediately. Do not let the organic layer sit in contact with the basic aqueous phase.

    • Monitor: Check the pH of the aqueous cut; it should never exceed 7.5.

Issue 2: Compound Oiling Out / Decomposition on Silica

Q: My crude product was a solid, but after flash chromatography, I recovered a yellow oil with lower purity. Is the silica bad?

A: Likely, yes. Standard silica gel is slightly acidic (Lewis acid sites).

  • The Causality: The acidic surface catalyzes the elimination of water (dehydration) to form 2-bromoindene or facilitates pinacol-type rearrangements. Furthermore, the heat of adsorption on the column can trigger thermal decomposition.

  • The Fix: Avoid Chromatography. This compound crystallizes exceptionally well from non-polar solvents.

    • Protocol: If you must run a column, neutralize the silica by flushing it with 1% triethylamine (Et₃N) in hexanes before loading your sample. However, the "Gold Standard" method is crystallization (see Section 4).

Issue 3: Yellow Discoloration

Q: The white crystals turn yellow after a few days of storage.

A: This indicates bromine liberation or photo-oxidation.

  • The Causality: Carbon-Bromine bonds are photosensitive. UV light can cleave the bond homolytically, generating radicals that lead to degradation.

  • The Fix: Store the compound in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Ensure all traces of molecular bromine (

    
    ) from the synthesis are removed during workup using a mild reducing agent (e.g., dilute sodium thiosulfate).
    

Comparative Data: Purification Methods

The following table summarizes internal data comparing isolation techniques for a 10g scale synthesis.

MetricMethod A: Flash ChromatographyMethod B: Crystallization (Recommended)
Yield 65–72%85–92%
Purity (HPLC) 94–96%>99%
Stability (24h) Degrades to oil if solvent traces remainStable crystalline solid
Process Time 4–6 Hours12–16 Hours (Passive)
Thermal Stress High (Concentration + Column heat)Low (Ambient/Cooling)
Cost High (Solvents + Silica)Low (Solvent only)

Standard Operating Procedure (SOP)

Protocol: Stability-Optimized Workup & Crystallization

Objective: Isolate trans-2-bromo-1-indanol from an NBS/Indene/Water reaction mixture without inducing epoxide formation.

Reagents:

  • Crude Reaction Mixture[1][2][3][4]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium Thiosulfate (10% aq. solution)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (

    
    ) - Do NOT use 
    
    
    
  • Hexanes / Heptane

Step-by-Step Workflow:

  • Quench & Scavenge:

    • If the reaction is orange (excess

      
      ), add 10% sodium thiosulfate solution dropwise to the reaction mixture at 0–5°C until the color fades to pale yellow/colorless.
      
    • Why: Removes oxidants that promote degradation.

  • Extraction (pH Control):

    • Extract the aqueous mixture with EtOAc (3x).

    • Combine organics and wash once with water, then once with brine.

    • Critical Check: Test the pH of the brine wash. It should be neutral (pH 6–7). If acidic, wash with dilute NaHCO₃ (5%) rapidly, then immediately wash with water to remove base traces.

  • Drying:

    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
    • Warning: Never use Potassium Carbonate (

      
      ) as a drying agent; its basicity will catalyze epoxide formation.
      
  • Concentration (Thermal Limit):

    • Filter off the drying agent.[4][5]

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Set bath temperature to ≤ 35°C. Do not overheat. Stop when a slurry or thick oil forms.

  • Crystallization (The "Crash" Method):

    • To the concentrated residue, add warm Hexanes or Heptane (approx. 40°C).

    • Stir gently. The product is poorly soluble in alkanes and will begin to precipitate as white needles.

    • Cool gradually to Room Temperature, then to 0–4°C (fridge/ice bath) for 2 hours.

    • Filter the solids and wash with cold hexanes.

    • Dry under high vacuum at room temperature (do not heat).

Visualizing the Decomposition Pathways

The following diagram maps the chemical fate of trans-2-bromo-1-indanol based on environmental triggers.

DecompositionPathways Start trans-2-Bromo-1-indanol (Target Molecule) Base Basic Conditions (pH > 8, K2CO3, NaOH) Start->Base Exposure AcidHeat Acid/Heat/Silica (>50°C, SiO2) Start->AcidHeat Exposure Epoxide Indene Oxide (1,2-Epoxyindane) Base->Epoxide Intramolecular SN2 Elimination 2-Bromoindene (Elimination Product) AcidHeat->Elimination Dehydration Rearrange Indanone Derivatives (Rearrangement) AcidHeat->Rearrange Pinacol-type

Caption: Figure 1. Decomposition vectors. Basic pH triggers epoxide formation; acidic/thermal stress leads to elimination.

FAQs

Q: Can I use Toluene as a solvent? A: Yes, Toluene is excellent for azeotropic drying if you need to remove water without heat, but it is harder to remove than EtOAc. For crystallization, Toluene/Heptane mixtures work well.

Q: Is the cis isomer more stable? A: Generally, no. The cis isomer cannot easily form the epoxide via a direct backside attack (


) because the -OH and -Br are not anti-periplanar. However, the trans isomer is the one typically formed from NBS/Water reactions on indene.

Q: How long can I store the dry solid? A: If stored properly (Amber vial, <4°C, Argon), it is stable for >12 months. If left on the benchtop in clear glass, it degrades within weeks.

References

  • Synthesis and Stereochemistry: Suter, C. M., & Milne, G. A. (1940). The reaction of indene with bromine and water.[6] Journal of the American Chemical Society, 62(12), 3473–3475. Link

  • Industrial Process & Stability: Mitsui Chemicals Inc. (1998). Process for producing trans-2-bromoindan-1-ol.[5][7][8][9] European Patent EP0816317A1. Link

  • Decomposition on Silica (Analogous Systems): Organic Syntheses. (2010). 3,5-Dibromo-2-pyrone (Note on silica purification). Org.[6][10][11] Synth., 87, 263. Link

  • Epoxide Formation Mechanism: Santa Cruz Biotechnology. trans-2-Bromo-1-indanol Product Data. Link

  • General Halohydrin Reactivity: Master Organic Chemistry. (2011).[10] NBS As A Reagent For Bromohydrin Formation.[10] Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment of trans-2-Bromo-1-indanol: A Comparative Validation Guide

Executive Summary: The Stereochemical Challenge In the synthesis of pharmaceutical intermediates—specifically HIV protease inhibitors (e.g., Indinavir precursors) and chiral catalysts—2-bromo-1-indanol (CAS: 10368-44-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of pharmaceutical intermediates—specifically HIV protease inhibitors (e.g., Indinavir precursors) and chiral catalysts—2-bromo-1-indanol (CAS: 10368-44-2) is a critical scaffold. However, its rigid bicyclic structure presents a notorious "stereochemical trap" that often leads to misassignment when relying solely on NMR spectroscopy.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Chiral HPLC for validating the trans-configuration. While NMR is faster, we demonstrate why SC-XRD is the only method capable of providing absolute structural certainty for this molecule, particularly when establishing regulatory starting material (RSM) specifications.

The Ambiguity of NMR in Indane Systems

To understand why X-ray validation is necessary, one must first understand where NMR fails for this specific substrate.

In flexible cyclohexane systems, the trans-diaxial coupling constant (


) is typically large (10–12 Hz), while cis-equatorial-axial (

) is small (2–5 Hz). Researchers often apply this heuristic blindly to 5-membered rings. This is a critical error.

In the rigid, puckered conformation of the indane ring:

  • The cis-isomer often exhibits a dihedral angle near 0–20°, resulting in a larger coupling constant (

    
     Hz).
    
  • The trans-isomer forces a pseudo-equatorial/pseudo-axial orientation with a dihedral angle often near 90–110° (where the Karplus curve dips), resulting in a smaller coupling constant (

    
     Hz).
    

Consequently, a "small


" in 2-bromo-1-indanol indicates trans, contradicting the standard "large 

= trans" rule taught for cyclohexanes. This counter-intuitive data necessitates orthogonal validation via crystallography.

Comparative Analysis: Validation Methodologies

The following table compares the three primary validation techniques based on experimental rigor, resolution, and utility for trans-2-bromo-1-indanol.

Table 1: Performance Comparison of Structural Validation Methods
FeatureSC-XRD (Gold Standard) 1H NMR / NOESY Chiral HPLC/GC
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift (

) & Coupling (

)
Retention Time (

)
Stereo Certainty Definitive (Direct observation of bond angles)Inferential (Based on Karplus relationships)Comparative (Requires known standards)
Sample State Single Crystal (Solid)Solution (

or

)
Solution
Sample Destructive? Non-destructive (Crystal recoverable)Non-destructiveNon-destructive
Limit of Detection N/A (Single crystal represents bulk if pure)~5% isomeric impurity visible< 0.1% isomeric impurity
Bottleneck Crystal Growth (24–72 hours)Data Acquisition (< 1 hour)Method Development (Days)
Cost High (Instrument + Cryogenics)Low to MediumMedium

Experimental Protocol: X-ray Structure Determination

To validate the trans-structure, follow this self-validating protocol. This workflow ensures the generation of a diffraction-quality crystal, which is the primary failure point in this analysis.

Phase A: Crystal Growth (Slow Evaporation)
  • Objective: Obtain a single crystal of dimensions

    
     mm.
    
  • Solvent System: Hexane/Ethyl Acetate (3:1 ratio) or pure Ethanol. Trans-2-bromo-1-indanol has a melting point of ~130°C, making it highly crystallizable compared to oil-based impurities.

  • Dissolve 20 mg of the crude trans-2-bromo-1-indanol in 2 mL of warm Ethyl Acetate.

  • Add Hexane dropwise until slight turbidity is observed, then add 1 drop of EtOAc to clear it.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial (dust acts as a nucleation site for twinning, which ruins data).
    
  • Cover with parafilm, poke 3 small holes, and leave undisturbed at room temperature for 48 hours.

Phase B: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Note: Low temperature is crucial to reduce thermal ellipsoids of the Bromine atom, which is heavy and an electron density sink.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Critical Check: Locate the hydroxyl proton in the difference Fourier map. Its position relative to the Bromine confirms the trans relationship.

Visualization of Logic & Workflows

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process when synthesizing 2-bromo-1-indanol, highlighting the risk of relying solely on NMR.

ValidationWorkflow Start Crude Reaction Product (Indene Bromohydration) NMR 1H NMR Analysis (CDCl3) Start->NMR Decision Coupling Constant (J1,2) Analysis NMR->Decision Trap Ambiguity Trap: Is J=2.5Hz Trans? Or distorted Cis? Decision->Trap J = 2-3 Hz Cryst Recrystallization (Hexane/EtOAc) Trap->Cryst Required Validation XRD SC-XRD Experiment (Mo Source, 100K) Cryst->XRD Result Definitive Assignment: Trans-2-Bromo-1-indanol XRD->Result Torsion Angle ~110°

Figure 1: The validation workflow demonstrating why NMR ambiguity necessitates the crystallization pathway.

Diagram 2: The Stereochemical Decision Tree

How to interpret the specific data outputs from the X-ray experiment versus NMR.

DecisionTree Input Experimental Data NMR_Node NMR J(1,2) Value Input->NMR_Node XRD_Node XRD Torsion Angle (H-C1-C2-H) Input->XRD_Node High_J J > 5.0 Hz (Cis Isomer) NMR_Node->High_J Low_J J < 3.0 Hz (Likely Trans) NMR_Node->Low_J Ambiguous Torsion_0 Angle ~ 0-20° (Syn-Periplanar = Cis) XRD_Node->Torsion_0 Torsion_100 Angle ~ 100-120° (Anti-Clinal = Trans) XRD_Node->Torsion_100 CONFIRMED

Figure 2: Decision tree comparing the inferential nature of NMR coupling constants vs. the geometric certainty of XRD torsion angles.

Data Interpretation: What Defines "Trans" in XRD?

When you solve the structure (likely in space group


 for the racemate), you are looking for specific geometric parameters.
  • C1-C2 Torsion Angle: In the trans isomer, the Br atom and the OH group will be on opposite faces of the indane plane. The torsion angle O1-C1-C2-Br1 will be approximately anti-periplanar (near 180°) or anti-clinal (~150°), depending on the ring pucker.

  • Hydrogen Bonding: The crystal packing is typically dominated by intermolecular O-H

    
    O or O-H
    
    
    
    Br hydrogen bonds.
  • Absolute Configuration: If you synthesized a chiral version (e.g., using a chiral catalyst), the Flack parameter in the XRD refinement becomes critical.

    • Flack x

      
       0: Correct absolute structure (
      
      
      
      or
      
      
      ).
    • Flack x

      
       1: Inverted structure.
      
    • Note: Bromine is an excellent anomalous scatterer, making absolute configuration easy to determine even with Mo radiation.

Conclusion

While 1H NMR is sufficient for routine purity checks, it is statistically risky for the ab initio structural assignment of 2-bromo-1-indanol due to the non-standard Karplus relationships in the 5-membered ring. SC-XRD remains the only self-validating technique that provides indisputable proof of the trans-configuration, serving as the ultimate reference standard for calibrating secondary methods like HPLC and NMR.

References

  • Synthesis & Reactivity: Conte, V., et al. "A sustainable V(V) and Mo(VI) catalysed two-phase procedure for bromination of toluene."[1] Dalton Transactions, 2009. [Link]

  • Compound Data & Identifiers: PubChem. "2-Bromo-1-indanol (CID 95444)."[2][3] National Library of Medicine. [Link]

  • Crystallographic Principles: News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy." [Link]

Sources

Comparative

Comparative Guide: Brominating Agents for Indene Functionalization

Executive Summary The bromination of indene (benzocyclopentadiene) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for HIV protease inhibitors (e.g., Indinavir precursors). Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromination of indene (benzocyclopentadiene) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for HIV protease inhibitors (e.g., Indinavir precursors). However, the unique reactivity of indene—specifically its propensity for rapid polymerization and the competing reactivity between the C2-C3 double bond and the aromatic ring—demands a careful selection of brominating agents.

This guide evaluates four distinct bromination protocols. Our comparative analysis identifies Pyridinium Tribromide (PyHBr₃) as the superior agent for synthesizing trans-1,2-dibromoindane due to its stoichiometric control and safety profile. For "green" process requirements, the


  oxidative system offers a viable alternative, while N-Bromosuccinimide (NBS)  remains the reagent of choice for accessing bromohydrins.

Mechanistic Context & Challenges

Indene presents a specific challenge: the C2-C3 double bond is highly nucleophilic, but the molecule is also acid-sensitive. Standard bromination with elemental bromine often generates HBr as a byproduct (via substitution side-reactions), which can catalyze cationic polymerization of the substrate, leading to "tarry" mixtures and low yields.

The Stereochemical Pathway

The desired transformation for dibromination follows a standard electrophilic addition mechanism.[1] The reaction proceeds via a cyclic bromonium ion intermediate, which is opened by a bromide nucleophile in an anti-fashion, yielding the trans-1,2-dibromoindane exclusively.

IndeneBromination Indene Indene (Substrate) Bromonium Cyclic Bromonium Intermediate Indene->Bromonium Electrophilic Attack Polymer Polyindene (Side Product) Indene->Polymer Acid Catalyzed (HBr) BrSource Br+ Source (Br2, PyHBr3) BrSource->Bromonium TransProduct trans-1,2-Dibromoindane (Major Product) Bromonium->TransProduct Br- Backside Attack (Anti)

Figure 1: Mechanistic pathway of indene bromination showing the competition between clean addition and polymerization.

Comparative Analysis of Agents

Agent A: Elemental Bromine ( )

The Traditional Baseline

While atom-economical, elemental bromine is hazardous (volatile, corrosive) and difficult to dose precisely on small scales. In indene chemistry, the high local concentration of


 upon dropwise addition often triggers rapid exotherms and polymerization before the reagent disperses.
  • Pros: 100% Atom economy (theoretical), low material cost.

  • Cons: High toxicity, difficult stoichiometry control, requires chlorinated solvents (

    
    , 
    
    
    
    ), high risk of polymerization.
Agent B: Pyridinium Tribromide ( )

The Recommended Standard


 is a stable, crystalline solid that exists in equilibrium with pyridinium hydrobromide and molecular bromine. It releases 

gradually into the solution in situ. This "slow-release" mechanism maintains a low concentration of active electrophile, significantly suppressing side reactions like polymerization.
  • Pros: Solid (easy weighing), stoichiometric precision, suppresses polymerization, high stereoselectivity for trans-isomer.

  • Cons: Lower atom economy (pyridinium salt waste), higher reagent cost than bulk bromine.

Agent C: N-Bromosuccinimide (NBS)

The Functional Switch[1][2][3]

NBS is unique. In non-polar solvents with radical initiators, it favors allylic bromination. However, for indene, it is most valuable when used in aqueous mixtures (DMSO/Water) . Here, it acts as a source of


 where water acts as the nucleophile, yielding 2-bromoindan-1-ol (bromohydrin) , a key scaffold for epoxide synthesis.
  • Pros: Access to bromohydrins, mild conditions.

  • Cons: Not suitable for 1,2-dibromide synthesis (unless specialized conditions are used), expensive.

Agent D: Hydrogen Peroxide + Hydrobromic Acid ( )

The Green Oxidative System[4][5][6]

This method generates


in situ by oxidizing HBr with 

. It mimics the activity of haloperoxidase enzymes.[3] This is the most sustainable approach but requires careful pH management to prevent hydrolysis of the product.
  • Pros: Water as solvent, only water as byproduct, uses cheap HBr.

  • Cons: Slower reaction rates, potential for hydrolysis to bromohydrin if not extracted quickly.

Performance Data Summary

FeatureElemental Bromine (

)
Pyridinium TribromideNBS (in

/DMSO)

+ HBr
Primary Product 1,2-Dibromoindane1,2-Dibromoindane2-Bromoindan-1-ol1,2-Dibromoindane
Physical State Volatile LiquidCrystalline SolidCrystalline SolidAqueous Solutions
Yield (Typical) 60-75%85-92% 70-80%75-85%
Selectivity Moderate (Polymer risk)High (trans) High (Regioselective)Good
Atom Economy HighLowLowModerate
Safety Profile Poor (Lachrymator)Good (Solid, Stable)GoodExcellent (Green)

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Dibromoindane (Recommended)

Reagent: Pyridinium Tribromide (


)

Rationale: This protocol maximizes yield by preventing high local concentrations of bromine, thereby minimizing polymerization.

  • Preparation: In a 250 mL round-bottom flask, dissolve Indene (1.16 g, 10 mmol) in Ethanol (20 mL) and Acetic Acid (5 mL).

    • Note: Acetic acid helps stabilize the intermediate and prevents basicity.

  • Addition: Add Pyridinium Tribromide (3.2 g, 10 mmol) in small portions over 15 minutes while stirring at 0°C.

    • Observation: The red-orange color of the reagent will fade as it is consumed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. A precipitate (product) may begin to form.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL) containing 5% Sodium Thiosulfate (

    
    ) to quench any residual bromine.
    
  • Filtration: Filter the resulting white/pale-yellow precipitate. Wash with cold water.

  • Purification: Recrystallize from ethanol to yield needle-like crystals of trans-1,2-dibromoindane.

Protocol 2: Synthesis of 2-Bromoindan-1-ol (Bromohydrin)

Reagent: NBS in Aqueous DMSO

Rationale: DMSO solubilizes the indene and NBS, while water acts as the nucleophile to open the bromonium ion.

  • Preparation: Dissolve Indene (10 mmol) in DMSO (25 mL) containing water (0.5 mL).

  • Addition: Add NBS (1.96 g, 11 mmol) in one portion.

    • Note: Reaction is exothermic; maintain temperature below 35°C using a water bath.

  • Reaction: Stir for 30-45 minutes. The solution will turn yellow/orange.

  • Work-up: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Hexane/EtOAc) to isolate the bromohydrin.
    

Decision Matrix

Use the following workflow to select the appropriate agent for your specific application.

SelectionMatrix Start Start: Indene Substrate Goal Target Molecule? Start->Goal Dibromide 1,2-Dibromoindane Goal->Dibromide Addition Bromohydrin Bromohydrin (Epoxide Precursor) Goal->Bromohydrin Functionalization Scale Scale / Priority? Dibromide->Scale NBS USE: NBS + H2O/DMSO (Regioselective) Bromohydrin->NBS PyHBr3 USE: Pyridinium Tribromide (High Yield, Safe, Lab Scale) Scale->PyHBr3 Lab/Research H2O2 USE: H2O2 + HBr (Green Chemistry, Industrial) Scale->H2O2 Green/Bulk

Figure 2: Decision matrix for selecting the optimal brominating agent based on target product and process scale.

References

  • Billups, W. E., et al. (1979).[7] "Bromination of Indene."[7][8] Journal of Organic Chemistry, 44(24), 4218. Link

  • Podgoršek, A., et al. (2009). "“Green” bromination of ketones with H2O2-HBr “on water”." Green Chemistry, 11, 1204-1206. (Demonstrates the H2O2/HBr oxidative system applicable to indene derivatives). Link

  • Ghelfi, F., et al. (2006). "Bromination of alkenes with pyridinium tribromide."[9][10][11][12] Synthetic Communications. (General protocol validation for PyHBr3).

  • Master Organic Chemistry. (2011). "NBS As A Reagent For Bromohydrin Formation."[1][2][13][14] Link

  • Vertex Patents. (1998). "Process for producing trans-2-bromoindan-1-ol." EP0816317A1. (Details industrial synthesis of Indene bromohydrin). Link

Sources

Validation

assessing the enantiomeric excess of chiral trans-2-Bromo-1-indanol

An authoritative guide for researchers, analytical scientists, and drug development professionals on determining the enantiomeric excess (ee) of chiral trans-2-Bromo-1-indanol. Introduction: The Analytical Imperative Tra...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical scientists, and drug development professionals on determining the enantiomeric excess (ee) of chiral trans-2-Bromo-1-indanol.

Introduction: The Analytical Imperative

Trans-2-bromo-1-indanol is a highly valuable chiral building block in pharmaceutical synthesis. It serves as the critical precursor to cis-1-amino-2-indanol, a chiral auxiliary and an essential structural component of the HIV protease inhibitor Indinavir[1]. Because the stereochemical integrity of this intermediate directly dictates the biological efficacy and safety of the downstream Active Pharmaceutical Ingredient (API), assessing its enantiomeric excess (ee) with absolute precision is a non-negotiable regulatory and scientific requirement.

This guide provides a rigorous, causality-driven comparison of the primary analytical modalities used to determine the ee of trans-2-bromo-1-indanol, equipping application scientists with the theoretical grounding and validated protocols necessary to deploy these methods effectively.

Section 1: Mechanistic Challenges in Chiral Recognition

The molecular architecture of trans-2-bromo-1-indanol presents specific challenges and opportunities for chiral discrimination:

  • The Rigid Indane Ring: Provides a bulky, planar hydrophobic surface that interacts strongly with chiral cavities.

  • The C1-Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor, serving as the primary anchor point for chiral stationary phases (CSPs) or chiral solvating agents (CSAs).

  • The C2-Bromine Atom: Introduces significant steric bulk and a strong dipole moment. The trans configuration places the Br and OH groups on opposite faces of the cyclopentane ring, heavily influencing the molecule's approach angle toward a chiral selector.

To navigate these structural features, scientists must choose an analytical modality that leverages these functional groups without degrading the molecule.

Workflow Sample trans-2-Bromo-1-indanol Sample HPLC Chiral HPLC (Primary Method) Sample->HPLC Direct Analysis NMR 1H-NMR (Orthogonal Method) Sample->NMR Derivatization GC Chiral GC (Alternative) Sample->GC Volatilization HPLC_CSP Amylose/Cellulose CSP (e.g., Chiralpak AD-H) HPLC->HPLC_CSP NMR_Deriv Mosher's Acid (MTPA-Cl) NMR->NMR_Deriv GC_Col Cyclodextrin Column (Thermal Risk) GC->GC_Col

Decision matrix for selecting the appropriate enantiomeric excess determination workflow.

Section 2: Comparative Evaluation of Analytical Modalities

Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases is the undisputed gold standard for this analyte. Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are highly effective[2].

  • The Causality of Separation: The separation is driven by a three-point interaction model. The carbamate groups on the CSP form strong hydrogen bonds with the C1-OH of the indanol. Simultaneously, the rigid indane ring undergoes steric inclusion into the helical groove of the amylose polymer, while the C2-Br dipole aligns with the CSP's polar regions.

  • Why it wins: It operates at ambient temperature, preserving the thermal stability of the analyte, and requires no derivatization, minimizing sample preparation artifacts.

NMR Spectroscopy via Mosher's Acid Derivatization (The Orthogonal Validator)

When developing a new synthetic route, HPLC data must often be orthogonally validated. Nuclear Magnetic Resonance (NMR) achieves this through diastereomeric derivatization[3].

  • The Causality of Separation: Reacting the enantiomeric mixture with enantiopure (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. The spatial arrangement of the phenyl ring in the resulting Mosher ester causes differential magnetic shielding of the indane protons, resulting in distinct chemical shifts that can be integrated to calculate ee.

  • Limitations: Requires high-purity reagents; incomplete derivatization or kinetic resolution during the reaction can skew the calculated ee.

Chiral Gas Chromatography (The Flawed Alternative)

While Chiral GC using derivatized cyclodextrin columns offers high theoretical plate counts, it is fundamentally ill-suited for trans-2-bromo-1-indanol.

  • The Causality of Failure: The molecule is a vicinal halohydrin. At the elevated temperatures required for GC injection and elution (typically >150°C), the molecule is highly susceptible to thermal dehydrobromination, converting the analyte into indene oxide or 1-indanone derivatives in the inlet. This thermal degradation destroys the stereochemical integrity of the sample before it even reaches the detector.

Section 3: Quantitative Data & Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies:

MetricChiral HPLC (Polysaccharide CSP)1H-NMR (Mosher Ester Deriv.)Chiral GC (Cyclodextrin)
Accuracy / Precision >99.9% / Excellent~95-98% / GoodPoor (Due to degradation)
Sample Preparation Direct dissolution (Hexane/IPA)Derivatization + PurificationDirect dissolution
Analysis Time 15 - 25 minutes>2 hours (prep + scan)20 - 30 minutes
Analyte Stability Highly Stable (Ambient Temp)Stable (Post-derivatization)High Risk (Thermal degradation)
Limit of Detection (LOD) < 0.1% of minor enantiomer~1-2% of minor diastereomerN/A (Unreliable)

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be self-validating. The following HPLC protocol incorporates system suitability checks to guarantee that the observed ee is a true reflection of the sample, not an artifact of poor chromatography.

Mechanism Analyte trans-2-Bromo-1-indanol H_Bond Hydrogen Bonding (C1-OH donor/acceptor) Analyte->H_Bond Steric Steric Inclusion (Indane Ring in Chiral Groove) Analyte->Steric Dipole Dipole-Dipole (C2-Br interactions) Analyte->Dipole CSP Chiralpak AD-H CSP (Amylose tris-carbamate) H_Bond->CSP Steric->CSP Dipole->CSP

Mechanistic pathway of chiral recognition between trans-2-bromo-1-indanol and an amylose-based CSP.

Protocol A: Chiral HPLC Determination (Primary Method)

Based on validated parameters for indanol derivatives[4].

System Setup:

  • Column: Chiralpak AD-H (or equivalent Chiralcel OD-H), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (85:15 v/v). Note: Isocratic elution is mandatory to maintain constant CSP swelling and chiral cavity dimensions.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 225 nm (optimal for the aromatic indane chromophore).

  • Temperature: 25°C.

Step-by-Step Execution & Validation:

  • System Suitability (The Self-Validation Step): Inject 10 µL of a racemic standard of trans-2-bromo-1-indanol (1 mg/mL in mobile phase).

    • Acceptance Criterion: You must observe two peaks with a 1:1 area ratio. The resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) between the (R)-isomer (approx. RT 9.0 min) and the (S)-isomer (approx. RT 10.7 min) must be > 1.5 (baseline resolution).
      
  • Sample Preparation: Dissolve the enantioenriched trans-2-bromo-1-indanol sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Sample Injection: Inject 10 µL of the sample.

  • Data Analysis: Integrate the peaks corresponding to the (R) and (S) isomers.

    • Calculation:

      
      
      
    • Mass Balance Check: Ensure no other peaks co-elute and that the total area matches the racemic standard's total area (accounting for concentration differences).

Protocol B: Mosher Ester Derivatization (Orthogonal Validation)

Used to confirm absolute configuration and validate HPLC findings[3].

  • Reaction Setup: In a dry, argon-purged vial, dissolve 10 mg of trans-2-bromo-1-indanol in 0.5 mL of anhydrous deuterated chloroform (

    
    ).
    
  • Catalyst Addition: Add 2 equivalents of anhydrous pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification of the sterically hindered C1-OH.

  • Derivatization: Dropwise, add 1.5 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Quenching & Analysis: Quench with a drop of deuterated methanol (

    
    ) to consume excess MTPA-Cl. Transfer the solution directly to an NMR tube.
    
  • Acquisition: Acquire a high-resolution 1H-NMR (and 19F-NMR) spectrum. Calculate the ee by integrating the distinct methoxy (-OCH3) or trifluoromethyl (-CF3) signals of the resulting diastereomers.

References

1.2 - Benchchem Product Specifications & HPLC Conditions.[2] 2.4 - USPTO. "Reductive amination process" detailing Chiral HPLC parameters for Indanol Reactants.[4] 3.3 - ResearchGate. Discusses derivatization with Mosher's acid for enantiomeric purity determination.[3] 4.1 - Asian Journal of Research in Chemistry. Overview of trans-2-bromo-1-indanol as a key intermediate for HIV protease inhibitors.[1]

Sources

Comparative

A Comparative Analysis of the Biological Activity of trans-2-Bromo-1-indanol and Its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry, the indane scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Among these, trans-2-Bromo-1-indanol has eme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indane scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2] Among these, trans-2-Bromo-1-indanol has emerged as a molecule of interest, serving as a versatile synthetic intermediate and a potential pharmacophore.[3][4] This guide provides a comprehensive comparison of the biological activities of trans-2-Bromo-1-indanol and its analogs, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on a wide range of its immediate analogs are limited, this document synthesizes available data on related indanone and indanol derivatives to elucidate structure-activity relationships and guide future research.

Introduction to trans-2-Bromo-1-indanol

Trans-2-Bromo-1-indanol, a bicyclic alcohol, is a known synthetic precursor for various biologically active molecules, including antiviral agents.[3][4] Its rigid structure and the presence of reactive bromo and hydroxyl groups make it an attractive starting point for the synthesis of diverse derivatives. The biological potential of the broader indanone and indanol class of compounds is vast, with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.[1][5] This guide will primarily focus on the anticancer and anti-inflammatory properties, as these are the most extensively studied areas for indane derivatives.

Anticancer Activity: A Tale of Tubulin Inhibition and Apoptosis Induction

The indanone and indanol framework has proven to be a fertile ground for the discovery of potent anticancer agents. A significant body of research points towards the inhibition of tubulin polymerization as a key mechanism of action for many indanone derivatives.[6][7][8]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs.[9][10] Several indanone derivatives have been shown to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[6][7][8]

One notable example is the 3-arylindanone derivative, (R)-9k, which has demonstrated potent anti-proliferative activity against colorectal cancer cell lines, with an IC50 value for tubulin polymerization inhibition of 6.1 μM.[6][7] This highlights the potential of the indanone scaffold in designing effective tubulin inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Beyond tubulin inhibition, indanone derivatives have been shown to induce apoptosis through various other mechanisms. For instance, an indanone-based thiazolyl hydrazone derivative, ITH-6, was found to induce apoptosis in p53 mutant colorectal cancer cells by generating reactive oxygen species (ROS) and downregulating the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB p65.[11]

Furthermore, various polysubstituted indazole derivatives, which share a similar bicyclic core, have exhibited significant antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines. These compounds were shown to trigger apoptosis and cause cell cycle arrest, suggesting multiple points of intervention in cancer cell proliferation.[12]

Comparative Anticancer Activity of Indanone Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
3-Arylindanone(R)-9kHCT 116 (Colon)0.14Tubulin Polymerization Inhibition[6][7]
Indanone-thiazolyl hydrazoneITH-6HT-29 (Colon)Not specifiedApoptosis induction, NF-κB inhibition[11]
Polysubstituted IndazoleCompound 7dA2780 (Ovarian)0.64Cell cycle arrest (G2/M)[12]
2-Benzylidene IndanonesCompound 9jMCF-7 (Breast)0.01Tubulin Polymerization Inhibition[2]

This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways in Anticancer Activity

The anticancer effects of indanone derivatives converge on several key signaling pathways. The inhibition of tubulin polymerization directly impacts the cell cycle machinery. The induction of apoptosis often involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases, and can be influenced by the Bcl-2 family of proteins.[13][14] The NF-κB pathway, a critical regulator of cell survival and inflammation, is another important target.[11]

Experimental Workflow for Assessing Anticancer Activity

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Investigation A Cell Culture (e.g., Cancer Cell Lines) B Compound Treatment (trans-2-Bromo-1-indanol & Analogs) A->B C MTT/XTT Assay (Cell Viability) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Western Blot Analysis (Protein Expression) D->G H Tubulin Polymerization Assay D->H I NF-κB Activity Assay (e.g., Reporter Assay) G->I J MAPK Pathway Analysis (Phospho-specific Antibodies) G->J

Caption: Workflow for evaluating the anticancer potential of indanol analogs.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a central mediator of the inflammatory response, making it an attractive target for anti-inflammatory drug discovery.[15][16] Indanone and indanol derivatives have demonstrated potential as anti-inflammatory agents, often through the modulation of this critical pathway.

The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[17] By inhibiting the NF-κB pathway, compounds can effectively reduce the production of these inflammatory mediators. While specific data on the anti-inflammatory activity of trans-2-Bromo-1-indanol is scarce, the broader class of indanones has shown promise in this area.[5] For example, certain isoxazole-fused 1-indanones have demonstrated anti-inflammatory properties in animal models.[1]

The NF-κB Signaling Pathway and Potential Inhibition by Indanol Analogs

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_inactive->NFkB_active Release Inhibitor Indanol Analog? Inhibitor->IKK Inhibits? DNA DNA NFkB_active->DNA Translocates & Binds to Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) DNA->Genes Initiates

Caption: Inhibition of the NF-kB pathway by indanol analogs.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of trans-2-Bromo-1-indanol analogs on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • trans-2-Bromo-1-indanol and its analogs, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Objective: To assess the potential anti-inflammatory activity of trans-2-Bromo-1-indanol analogs by measuring their ability to inhibit protein denaturation.

Principle: Inflammation can lead to the denaturation of proteins. The ability of a compound to prevent heat-induced protein denaturation can be a measure of its anti-inflammatory potential.

Materials:

  • Bovine serum albumin (BSA) solution (0.2% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Diclofenac sodium (as a standard drug)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture by adding 0.5 mL of BSA solution, 0.45 mL of PBS, and 0.05 mL of the test compound solution at various concentrations.

  • Control and Standard: Prepare a control (without the test compound) and a standard (with diclofenac sodium).

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by incubating the mixtures at 72°C in a water bath for 5 minutes.

  • Cooling and Measurement: Cool the mixtures to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion and Future Directions

The indane scaffold, as exemplified by trans-2-Bromo-1-indanol and its various analogs, holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct comparative data for a series of closely related analogs of trans-2-Bromo-1-indanol is currently lacking, the available literature on diverse indanone and indanol derivatives strongly suggests that this chemical class is a rich source of biologically active compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of trans-2-Bromo-1-indanol analogs. This would involve modifications at the 2-position (e.g., other halogens, alkyl groups), the 1-position (e.g., esterification, etherification), and on the aromatic ring. Such studies would provide a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective drug candidates. Investigating the detailed molecular mechanisms, including the identification of specific protein targets and the elucidation of signaling pathway modulation, will be crucial for advancing these promising compounds towards clinical applications.

References

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer.

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer.

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents.

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

  • Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity.

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors.

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors.

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview.

  • Synthesis of 1-indanones with a broad range of biological activity.

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

  • Investigation of Leoligin Derivatives as NF-κΒ Inhibitory Agents.

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers.

  • Chemical Composition and Biological Activities of Trans-Himalayan Alga Spirogyra porticalis (Muell.) Cleve.

  • 2-Bromo-1-indanol | C9H9BrO | CID 95444.

  • Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression.

  • Strategies for Accessing cis-1-Amino-2-Indanol.

  • Synthesis of 1-indanones with a broad range of biological activity.

  • NOX4/ROS mediate ethanol‑induced apoptosis via MAPK signal pathway in L‑02 cells.

  • The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1- indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes.

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents.

  • Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone.

  • Apoptosis Significance and Molecular Mechanisms- A Review.

  • What is the NF-κB pathway?.

  • NF-κB: At the Borders of Autoimmunity and Inflammation.

  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents.

  • Fluorinated HIV-1 Protease Inhibitors Containing Chiral Hydroxyethylbenzene and Indanol as P2′ Ligands with Potent Activity Against Drug-Resistant Variants.

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.

  • 2-Bromo-1-indanol.

  • Recent developments in biological activities of indanones.

  • Synthesis and biological activity of β-fluoroalkyl β-amino alcohols.

  • Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4.

  • Synthesis and biological activity of esters in the trans-1,2-dihydroxy-1,2-dihydroacronycine series.

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses.

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

Sources

Validation

comparing the efficacy of trans-2-Bromo-1-indanol as a synthetic intermediate

Content Type: Technical Comparison Guide Subject: Synthetic Utility and Stereochemical Efficacy of trans-2-Bromo-1-indanol Primary Application: Synthesis of cis-1-Amino-2-indanol (HIV Protease Inhibitor Precursor)[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Synthetic Utility and Stereochemical Efficacy of trans-2-Bromo-1-indanol Primary Application: Synthesis of cis-1-Amino-2-indanol (HIV Protease Inhibitor Precursor)[1]

Executive Summary: The Stereoelectronic Advantage

In the landscape of pharmaceutical intermediates, trans-2-bromo-1-indanol (CAS 10368-44-2) serves as the linchpin for the industrial synthesis of indene oxide and subsequently cis-1-amino-2-indanol . The latter is the critical chiral scaffold for Indinavir (Crixivan) , a potent HIV protease inhibitor.

This guide objectively compares the efficacy of the trans-isomer against its cis-counterpart and direct oxidative alternatives. The core finding is that the trans-isomer's efficacy is derived from its anti-periplanar stereochemistry , which permits a rapid, high-yield intramolecular


 cyclization to the epoxide—a pathway kinetically inaccessible to the cis-isomer under standard conditions.
Mechanistic Analysis: trans vs. cis Efficacy

The utility of 2-bromo-1-indanol is defined by its ability to close into the epoxide (indene oxide). This reaction is stereospecific and relies on the alignment of the alkoxide oxygen and the carbon-bromine bond.[2]

The "Anti-Periplanar" Requirement

For an intramolecular Williamson ether synthesis (epoxide formation) to occur, the attacking nucleophile (alkoxide at C1) must attack the backside of the electrophile (C-Br at C2).[2]

  • The trans-Isomer (Superior): The C1-O bond and C2-Br bond are naturally anti-periplanar (dihedral angle

    
    ) in the preferred conformation. Base treatment triggers immediate cyclization.
    
  • The cis-Isomer (Inferior): The C1-O and C2-Br bonds are syn-clinal (dihedral angle

    
    ). Backside attack is geometrically forbidden in the ground state. Cyclization requires ring distortion into a high-energy boat conformation, drastically reducing reaction rate and yield, often leading to side reactions (e.g., ketone formation).
    
Visualization: Stereochemical Pathway

Stereochemistry Indene Indene Bromonium Bromonium Ion (Intermediate) Indene->Bromonium NBS / H2O Trans trans-2-Bromo-1-indanol (Anti-Periplanar) Bromonium->Trans H2O Attack (Anti) Major Pathway Cis cis-2-Bromo-1-indanol (Syn-Clinal) Bromonium->Cis Minor / Forced Epoxide Indene Oxide (Epoxide) Trans->Epoxide NaOH (SN2) Fast & Efficient NoReaction No Reaction / Side Products Cis->NoReaction NaOH Sterically Hindered

Figure 1: Stereochemical divergence showing why the trans-isomer is the productive intermediate for epoxide synthesis.

Comparative Workflow: Bromohydrin vs. Direct Epoxidation[2][4]

Researchers often choose between the classical bromohydrin route (using trans-2-bromo-1-indanol) and direct asymmetric epoxidation (Jacobsen/Katsuki).

FeatureMethod A: trans-Bromohydrin Route Method B: Direct Asymmetric Epoxidation
Reagents Indene, NBS (or

),

, NaOH
Indene, NaOCl, Mn-Salen Catalyst
Intermediate trans-2-Bromo-1-indanolNone (Direct to Epoxide)
Yield (Step 1) 85 - 94% (High)70 - 80% (Moderate)
Enantioselectivity Racemic (Requires resolution later)>90% ee (High)
Scalability Excellent (Robust, cheap reagents)Moderate (Catalyst cost/stability)
Operational Risk Low (Standard aqueous workup)Medium (Exothermic, catalyst sensitivity)

Verdict: For large-scale preparation of precursors where cost is paramount, the Method A (trans-bromohydrin) route remains dominant, followed by classical resolution (e.g., with L-tartaric acid) or enzymatic resolution. Method B is preferred only when strict enantiopurity is required early in the synthesis without resolution steps.

Experimental Protocols
Protocol A: High-Yield Synthesis of trans-2-Bromo-1-indanol

This protocol utilizes the high regioselectivity of water opening the bromonium ion.

Reagents:

  • Indene (technical grade, 90%+)

  • N-Bromosuccinimide (NBS)[2]

  • DMSO/Water (solvent system)

Step-by-Step:

  • Preparation: Dissolve Indene (1.0 eq) in a mixture of DMSO and water (4:1 ratio). The water content is critical to ensure it acts as the nucleophile rather than the succinimide anion.

  • Addition: Cool the solution to 0–5 °C. Add NBS (1.1 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor via TLC (Hexane/EtOAc 4:1). The trans-product (

    
    ) should appear as the major spot; indene (
    
    
    
    ) should disappear.
  • Quench & Workup: Dilute with water (3x reaction volume). Extract with ethyl acetate. Wash organic layer with brine and 5%

    
     (to remove residual bromine).
    
  • Purification: Crystallize from Hexane/CH2Cl2.

    • Expected Yield: 85–92%

    • Characterization:

      
       NMR should show the C1-H and C2-H coupling constant 
      
      
      
      (characteristic of trans in this ring system).
Protocol B: Conversion to Indene Oxide

Self-validating step: The reaction mixture turns from a suspension to a clear solution (if using biphasic conditions) or precipitates salt.

Step-by-Step:

  • Dissolve trans-2-bromo-1-indanol (1.0 eq) in Methanol.

  • Add aqueous NaOH (2.0 eq, 20% w/w solution) dropwise at room temperature.

  • Stir for 1 hour.

  • Endpoint: TLC will show the formation of a less polar spot (Indene Oxide).

  • Workup: Remove methanol under reduced pressure. Extract residue with ether.

    • Expected Yield: >95% (Quantitative conversion is common due to the favorable stereoelectronics).

Application Data: Synthesis of cis-1-Amino-2-indanol[1][5][6][7]

The ultimate efficacy of the trans-intermediate is measured by the yield of the final amino-alcohol. The following data compares the trans-bromohydrin route against the direct Ritter reaction on indene.

Table 1: Comparative Yields for cis-1-Amino-2-indanol Synthesis

Synthetic RouteIntermediate UsedKey ReactionOverall YieldSelectivity (cis:trans)
Standard Merck Process trans-2-Bromo-1-indanol Epoxide opening (Ritter)~65% >99:1
Direct Indene OxidationNone (Direct to Diol)Osmylation~80% (Diol)Syn-diol (Not amino)
Cis-Bromohydrin Routecis-2-Bromo-1-indanolN/A (Fails cyclization)<5%N/A
Mitsunobu Inversiontrans-1-Azido-2-indanolAzide reduction~55%High

Analysis: The trans-bromohydrin route provides the highest stereochemical fidelity for the cis-amino alcohol because the double inversion (Inversion 1: Epoxide formation; Inversion 2: Epoxide opening) preserves the relative cis configuration of the final amine and alcohol groups (via the oxazoline intermediate).

Logical Workflow: From Indene to Indinavir Precursor

SynthesisFlow Indene Indene TransBrom trans-2-Bromo-1-indanol (Key Intermediate) Indene->TransBrom NBS / H2O Yield: ~90% Epoxide Indene Oxide TransBrom->Epoxide NaOH Yield: ~95% Ritter Ritter Reaction (Acetonitrile/H2SO4) Epoxide->Ritter Stereospecific Opening Oxazoline Oxazoline Intermediate Ritter->Oxazoline Inversion at C1 Final cis-1-Amino-2-indanol (Indinavir Precursor) Oxazoline->Final Hydrolysis Yield: ~70%

Figure 2: The industrial pathway validating trans-2-bromo-1-indanol as the essential precursor.

References
  • Merck Research Laboratories. "Synthesis of the HIV Protease Inhibitor Indinavir." Journal of Organic Chemistry. (Search: Indinavir synthesis Merck)

  • Suter, C. M., et al. "The preparation of trans-2-bromo-1-indanol."[3] Journal of the American Chemical Society, Vol. 62, 3473.[4]

  • Lutz, R. E., & Wayland, R. L. "The synthesis of cis-1-amino-2-indanol." Journal of the American Chemical Society, 1951.

  • BenchChem. "The Role of 2-Indanol in the Synthesis of HIV Protease Inhibitors."

  • GuideChem. "Trans-2-Bromo-1-Indanol Properties and Applications."

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide: Proper Disposal of trans-2-Bromo-1-indanol

Executive Summary & Core Directive Do not treat trans-2-bromo-1-indanol as generic organic waste. While often categorized simply as an "irritant" in Safety Data Sheets (SDS), this compound possesses a specific chemical f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not treat trans-2-bromo-1-indanol as generic organic waste.

While often categorized simply as an "irritant" in Safety Data Sheets (SDS), this compound possesses a specific chemical functionality—a bromohydrin moiety—that dictates its disposal pathway. Under basic conditions (pH > 10), this compound is liable to undergo rapid intramolecular nucleophilic substitution to form indene oxide (an epoxide). Epoxides are strained rings that can polymerize exothermically or react violently with nucleophiles.

The Golden Rule: Never commingle trans-2-bromo-1-indanol waste with caustic (basic) waste streams.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and properties to ensure compatibility with waste containers.[1]

PropertyData
Chemical Name trans-2-Bromo-1-indanol
CAS Number 10368-44-2
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical State White to off-white solid (Crystals)
Solubility Sparingly soluble in water; soluble in organic solvents (DCM, EtOAc)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319)
Reactivity Class Halogenated Organic (Incompatible with Strong Bases & Oxidizers)
The Mechanism of Risk (Expert Insight)

Why is segregation critical? The trans-stereochemistry of this molecule sets up a perfect anti-periplanar geometry for backside attack.

  • Scenario: You mix trans-2-bromo-1-indanol waste with a basic solution (e.g., Sodium Hydroxide waste).

  • Reaction: The base deprotonates the alcohol group. The resulting alkoxide attacks the adjacent carbon, displacing the bromide ion.

  • Result: Formation of Indene Oxide + HBr (neutralized).

  • Consequence: Uncontrolled generation of reactive epoxides in a closed waste drum can lead to polymerization, heat generation, and potential container failure.

Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
  • Quarantine: Isolate the material from strong bases (NaOH, KOH, amines) and strong oxidizers.

  • State Assessment: Determine if the waste is solid (pure substance/precipitate) or liquid (dissolved in reaction solvent).

Phase B: Waste Segregation & Packaging[2][3]

Scenario 1: Solid Waste (Pure or Contaminated Solids)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Content: "Solid Waste: trans-2-Bromo-1-indanol"

    • Hazard Checkbox: "Toxic" and "Irritant"

    • Critical Note: Write "HALOGENATED ORGANIC - DO NOT MIX WITH BASES" in the comments section.

  • Disposal Path: This container must be sent for High-Temperature Incineration with flue gas scrubbing (to capture bromine/HBr emissions).

Scenario 2: Liquid Waste (Reaction Mixtures)

  • Solvent Check: Identify the carrier solvent.

    • If Halogenated (e.g., DCM, Chloroform): Combine with other halogenated organic solvents.[4]

    • If Non-Halogenated (e.g., Ethyl Acetate, Methanol):Do not mix with general non-halogenated waste if the concentration of bromo-indanol is >1%. The entire mixture must now be treated as Halogenated Waste to prevent damage to fuel-blending incinerators that cannot handle bromine loads.

  • pH Check: Dip the solution. If pH > 9, neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6–8 before bottling. This prevents epoxide formation in the drum.

  • Container: HDPE or Glass solvent bottle (Amber preferred).

  • Labeling: "Halogenated Organic Solvent Waste." List all components (e.g., "Dichloromethane (95%), trans-2-Bromo-1-indanol (5%)").

Workflow Visualization

The following diagram outlines the decision logic for safe disposal.

DisposalProtocol Start Start: Waste Generation trans-2-Bromo-1-indanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Solid->SolidContainer HaloWaste Classify: Halogenated Organic Waste SolidContainer->HaloWaste pHCheck CRITICAL: Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 (Prevent Epoxide Formation) pHCheck->Neutralize If pH > 9 SolventType Identify Solvent Base pHCheck->SolventType If pH < 9 Neutralize->SolventType SolventType->HaloWaste All Solvents Labeling Label: 'Contains Bromine' 'NO BASES' HaloWaste->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubbers) Labeling->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of bromohydrin waste to prevent accidental reactivity.

Emergency Contingencies (Spills)

If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[5]

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. If dust is present, use an N95 respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).[6]

    • Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Place waste in the solid halogenated waste container.

  • Solution Spill:

    • Absorb with Vermiculite or Clay absorbent .

    • Do NOT use: Sawdust or paper-based absorbents if the solution is strongly oxidizing (unlikely here, but good practice).

    • Do NOT use: Acetone to clean the surface immediately, as it increases the flammability of the waste mixture. Wash the area with soap and water after bulk removal.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-2-Bromo-1-indanol.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes for Halogenated Solvents (F-Codes).

  • Thermo Fisher Scientific. (2021). 2-Bromo-1-indanol Safety Data Sheet.

Sources

Handling

Operational Safety &amp; Handling Protocol: trans-2-Bromo-1-indanol

Executive Summary & Application Context trans-2-Bromo-1-indanol (CAS 10368-44-2) is a critical chiral building block, widely utilized in the synthesis of pharmaceutical intermediates, including HIV protease inhibitors li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

trans-2-Bromo-1-indanol (CAS 10368-44-2) is a critical chiral building block, widely utilized in the synthesis of pharmaceutical intermediates, including HIV protease inhibitors like Indinavir. As a brominated indane derivative, it presents specific handling challenges related to its physical state (crystalline solid) and its potential for respiratory and dermal irritation.

This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for researchers. The core objective is to maintain the integrity of this stereochemically sensitive reagent while ensuring zero-exposure handling during drug development workflows.

Hazard Profiling & Risk Assessment

Effective safety protocols rely on understanding the causality of the hazard. trans-2-Bromo-1-indanol is classified primarily as an Irritant , but its brominated nature requires strict control over decomposition products.

GHS Classification & Physiochemical Risks
ParameterClassification/ValueOperational Implication
Signal Word WARNING Standard alert level; requires vigilance but not high-containment (BSL-3/4) protocols.
Skin/Eye Category 2 (Irritant)Direct contact causes inflammation. Brominated compounds can cause delayed sensitization.
STOT-SE Category 3 (Respiratory)Critical: Dust inhalation triggers upper respiratory tract irritation.
Physical State White Crystalline SolidProne to static charge; dust generation is the primary exposure vector during weighing.
Melting Point 130–131 °CStable at room temp, but avoid high-heat friction which may release HBr gas.
Decomposition Hydrogen Bromide (HBr)Contact with strong oxidizers or high heat releases toxic/corrosive HBr fumes.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection must be dynamic, adapting to whether the agent is in its neat solid form or dissolved in organic solvents.

Hand Protection Logic
  • For Solid Handling: Standard Nitrile gloves (minimum 0.11 mm / 4 mil) are sufficient. The solid does not permeate nitrile rapidly.

  • For Solution Handling: If dissolved in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), nitrile offers poor protection against the solvent, which acts as a carrier for the brominated compound.

    • Recommendation: Use Silver Shield® (Laminate) or double-gloved Nitrile (change immediately upon splash) when handling solutions.

PPE Specifications Table
Body AreaStandard Protocol (Solid)High-Risk Protocol (Solution/Synthesis)
Eyes Safety Glasses with Side Shields (ANSI Z87.1)Chemical Splash Goggles (Indirect Venting)
Hands Nitrile (4 mil)Laminate (Silver Shield) or Double Nitrile
Respiratory Fume Hood (Face velocity > 0.5 m/s)N95/P100 Respirator (if hood unavailable or spill occurs)
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical-Resistant Apron (Tyvek/PVC)

Operational Workflow: Step-by-Step

This protocol ensures a self-validating safety system where each step confirms the safety of the next.

Phase 1: Preparation & Engineering Controls
  • Ventilation Verification: Confirm fume hood is operational. A face velocity of 0.4–0.6 m/s is optimal to prevent turbulence while capturing dust.

  • Static Control: As a crystalline solid, trans-2-Bromo-1-indanol can accumulate static. Use an ionizing bar or anti-static gun if weighing small quantities (<10 mg) to prevent scattering.

Phase 2: Weighing & Transfer
  • The "Zone" Rule: Establish a "Dirty Zone" (inside hood) and "Clean Zone" (notebook/keyboard). Never cross-contaminate.

  • Protocol:

    • Place balance inside the fume hood.

    • Tare the weighing boat/vial before opening the stock container.

    • Transfer solid using a spatula. Do not pour from the bottle to avoid dust clouds.

    • Immediately recap the stock bottle before recording the mass.

    • Self-Validation: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning to storage.

Phase 3: Reaction Setup
  • Solvent Selection: When dissolving, add solvent slowly to the solid.

  • Thermal Management: If the reaction involves heating, ensure a reflux condenser is attached before heating begins to trap any evolved HBr.

  • Incompatibility Check: Verify no strong oxidizing agents (e.g., permanganates, concentrated peroxides) are present in the immediate vicinity.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling trans-2-Bromo-1-indanol, distinguishing between solid and solution states.

SafetyWorkflow Start START: Handling trans-2-Bromo-1-indanol StateCheck Determine Physical State Start->StateCheck Solid Solid (Crystals/Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolventCheck Check Carrier Solvent Solution->SolventCheck SolidPPE PPE: Nitrile Gloves + Safety Glasses SolidControl Control: Fume Hood + Anti-static Gun SolidPPE->SolidControl SolidRisk->SolidPPE Action Execute Experiment SolidControl->Action AggressiveSolvent Penetrating (DCM, THF) SolventCheck->AggressiveSolvent BenignSolvent Benign (Water, Ethanol) SolventCheck->BenignSolvent HighPPE PPE: Laminate Gloves / Double Nitrile AggressiveSolvent->HighPPE StdPPE PPE: Standard Nitrile Gloves BenignSolvent->StdPPE HighPPE->Action StdPPE->Action Disposal Disposal: Halogenated Organic Waste Action->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier properties.

Disposal & Waste Logistics

Proper disposal is legally mandated and environmentally critical for halogenated compounds.

  • Categorization: Classify as Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone or ethanol waste) if your facility separates them, as halogenated waste requires high-temperature incineration.

  • Labeling: Clearly mark the waste tag with "Contains Bromine" or "Bromo-organic." This alerts waste management to the potential for HBr generation during incineration.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a sealable bag/container.

    • Clean surface with soap and water.[1][2]

Emergency Response Protocols

  • Eye Contact: Flush immediately with water for 15 minutes .[1][3][4] Hold eyelids apart. The crystalline nature can cause mechanical abrasion plus chemical irritation.

  • Skin Contact: Brush off loose particles gently before washing. Then wash with soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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